molecular formula C14H16N2O3 B2834046 2-Cyclohexyl-4-nitro-1-isoindolinone CAS No. 900015-12-5

2-Cyclohexyl-4-nitro-1-isoindolinone

Número de catálogo: B2834046
Número CAS: 900015-12-5
Peso molecular: 260.293
Clave InChI: IBAREZQQWQNSFD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Cyclohexyl-4-nitro-1-isoindolinone (CAS 900015-12-5) is a chemical compound featuring the privileged isoindolinone scaffold, a structure of significant interest in medicinal and synthetic chemistry. The isoindolinone core is a key structural motif found in a large variety of synthetic, biologically active compounds and serves as a versatile intermediate for useful organic molecules . This scaffold is present in molecules exhibiting a range of pharmacological activities, including antimicrobial, antioxidant, antifungal, and anticancer properties . Furthermore, specific substituted isoindolinones have been identified as potent, stereospecific inhibitors of clinical targets such as PARP-1, a key enzyme in DNA repair and a validated target in oncology . The nitro and cyclohexyl substituents on this particular isoindolinone derivative make it a valuable building block for further chemical exploration and diversification. Synthetic methodologies, such as transition metal-catalyzed C-H activation, provide efficient routes to access diverse isoindolinone libraries for structure-activity relationship (SAR) studies . This product is intended for research and development applications in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-cyclohexyl-4-nitro-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-14-11-7-4-8-13(16(18)19)12(11)9-15(14)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAREZQQWQNSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC3=C(C2=O)C=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide on 2-Cyclohexyl-4-nitro-1-isoindolinone: Synthesis, Profiling, and Applications in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and immunomodulatory drugs (IMiDs), the isoindolin-1-one scaffold has emerged as a privileged pharmacophore[1]. Specifically, 2-Cyclohexyl-4-nitro-1-isoindolinone serves as a highly specialized, advanced building block. While the parent 4-nitroisoindolin-1-one is famously utilized as a precursor to lenalidomide and Cereblon (CRBN)-recruiting PROTACs[2], the addition of the N-cyclohexyl moiety provides a bulky, lipophilic vector. This structural modification is instrumental for researchers conducting structure-activity relationship (SAR) studies, probing hydrophobic pockets, or designing negative controls in CRBN-binding assays.

This whitepaper provides an in-depth technical analysis of 2-Cyclohexyl-4-nitro-1-isoindolinone, detailing its physicochemical profile, mechanistic rationale in drug design, and self-validating synthetic workflows.

Physicochemical & Structural Profiling

To effectively utilize this building block in medicinal chemistry campaigns, its baseline physicochemical properties must be understood. The table below summarizes the core data for 2-Cyclohexyl-4-nitro-1-isoindolinone.

PropertyValue / Description
IUPAC Name 2-cyclohexyl-4-nitro-2,3-dihydro-1H-isoindol-1-one
CAS Registry Number 900015-12-5
Molecular Formula C₁₄H₁₆N₂O₃
Molecular Weight 260.29 g/mol
Core Scaffold Isoindolin-1-one (γ-lactam fused to a benzene ring)
Key Functional Groups C4-Nitro (Masked amine), C1-Lactam, N2-Cyclohexyl
Physical State Solid (typically pale-yellow crystalline powder)

Mechanistic Significance in Drug Design

The architecture of 2-Cyclohexyl-4-nitro-1-isoindolinone is deliberately designed for late-stage functionalization and targeted biological interactions:

  • The Isoindolin-1-one Core : Unlike phthalimides (1,3-isoindolinediones) which are susceptible to hydrolytic ring-opening in physiological plasma, the isoindolin-1-one core is hydrolytically stable. This stability prevents the premature degradation of the pharmacophore in vivo[1].

  • The C4-Nitro Handle : The nitro group acts as a robust, inert "masked amine" during early synthetic steps. Upon catalytic reduction, it yields a C4-amino group. In PROTAC design, the C4 position is the optimal exit vector; linkers attached here project directly out of the CRBN tri-tryptophan pocket into the solvent channel, avoiding steric clashes with the E3 ligase surface[2].

  • The N-Cyclohexyl Cap : In standard IMiDs (like lenalidomide), the lactam nitrogen is attached to a glutarimide ring, which is essential for hydrogen bonding with the CRBN backbone. Substituting the glutarimide with a lipophilic cyclohexyl ring abolishes CRBN degradation activity. Therefore, this specific compound is highly valuable for synthesizing non-degrading negative controls for PROTACs, or for redirecting the scaffold to target entirely different hydrophobic kinase pockets[3].

Systems Biology & Pathway Visualization

When the nitro group of this scaffold is reduced and functionalized with a target-binding warhead, the resulting PROTAC molecule hijacks the ubiquitin-proteasome system. The logical relationship of this signaling pathway is visualized below.

G Target Target Protein PROTAC Isoindolinone PROTAC Target->PROTAC Warhead binding Degradation Proteasomal Degradation Target->Degradation 26S Proteasome CRBN Cereblon (CRBN) PROTAC->CRBN Isoindolinone anchor E3 E3 Ligase Complex CRBN->E3 Complex formation Ub Ubiquitin Chain E3->Ub Ubiquitination Ub->Target Tags Target

Mechanism of targeted protein degradation via Cereblon recruitment by isoindolinone PROTACs.

Experimental Workflows: Synthesis & Validation

As a Senior Application Scientist, it is critical to not only execute protocols but to understand the causality behind the chemistry. The following protocols detail the synthesis of the scaffold and its subsequent activation.

Protocol 1: Tandem Alkylation-Amidation Synthesis

The most efficient route to N-substituted 4-nitroisoindolin-1-ones avoids multi-step protection/deprotection by utilizing a highly reactive bifunctional precursor[4][5].

Step-by-Step Methodology:

  • Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Amine Addition : Cool the reaction to 0 °C using an ice bath. Add cyclohexylamine (1.1 eq) dropwise.

  • Base Addition : Introduce N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the hydrobromic acid (HBr) generated during the initial Sₙ2 substitution. This prevents the cyclohexylamine from becoming protonated and rendered non-nucleophilic, ensuring complete conversion[5].

  • Thermal Cyclization : Elevate the temperature to 80 °C and stir for 6–8 hours.

    • Causality: While the Sₙ2 alkylation of the benzylic bromide occurs rapidly at low temperatures, the subsequent intramolecular amidation (nucleophilic attack of the newly formed secondary amine onto the adjacent methyl ester) requires thermal energy to overcome the activation barrier. This drives the formation of the thermodynamically stable 5-membered lactam ring[4].

  • Workup : Quench the reaction with ice water. Extract with ethyl acetate (3x). Wash the combined organic layers thoroughly with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield 2-Cyclohexyl-4-nitro-1-isoindolinone.

Protocol 2: Catalytic Hydrogenation (Self-Validating System)

To utilize this scaffold for linker attachment, the C4-nitro group must be reduced to an aniline derivative.

Step-by-Step Methodology:

  • Preparation : Dissolve the purified 2-Cyclohexyl-4-nitro-1-isoindolinone in methanol.

  • Catalyst Addition : Under a gentle stream of argon, carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

  • Hydrogenation : Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 4 hours.

  • Self-Validation Check :

    • Causality: This reaction acts as a self-validating visual and analytical system. The starting nitroaromatic compound imparts a distinct pale-yellow color to the solution. As the reduction proceeds to the aniline derivative, the solution turns colorless. Furthermore, TLC monitoring will reveal the disappearance of a non-polar, UV-active spot and the emergence of a highly polar, fluorescent spot (under 365 nm UV) due to the electron-donating nature of the newly formed amine[5].

  • Isolation : Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to yield 4-amino-2-cyclohexylisoindolin-1-one.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized 2-Cyclohexyl-4-nitro-1-isoindolinone, researchers should benchmark against the following expected ¹H NMR (CDCl₃, 400 MHz) spectral features:

  • Lactam Methylene (CH₂) : A distinct singlet integrating to 2H will appear around δ 4.50 – 4.80 ppm. This is the definitive marker that the intramolecular cyclization was successful.

  • Cyclohexyl Methine (CH) : A multiplet around δ 4.10 – 4.30 ppm, resulting from the complex coupling of the proton on the nitrogen-bearing carbon with the adjacent axial and equatorial protons of the cyclohexane ring.

  • Aromatic Core : The protons at C5, C6, and C7 will present a classic 1,2,3-trisubstituted aromatic pattern (doublet, triplet, doublet) in the downfield region (δ 7.50 – 8.50 ppm). The proton ortho to the strongly electron-withdrawing nitro group will be the most deshielded.

References

  • Title : PubChem Compound Summary for CID 21961387, 4-nitro-2,3-dihydro-1H-isoindol-1-one Source : National Center for Biotechnology Information (NCBI) URL :[Link]

  • Title: Novel preparation method of lenalidomide (Patent CN103601717A)
  • Title: Method for preparing lenalidomide (Patent CN104311536A)
  • Title: Methods for synthesizing 3-(substituted dihydroisoindolinone-2-yl)-2,6-dioxopiperidine (Patent WO2010139266A1)
  • Title : Amino-Substituted Thalidomide Analogues: Potent Inhibitors of TNF-α Production Source : Bioorganic & Medicinal Chemistry Letters URL :[Link]

  • Title : Nickel-Mediated Synthesis of Isoindolinones at Room Temperature Source : The Journal of Organic Chemistry (NIH PMC) URL :[Link]

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Novel Isoindolinone Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structural motif found in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel isoindolinone derivatives, offering field-proven insights for researchers in medicinal chemistry and drug development.

PART 1: The Isoindolinone Core: A Scaffold of Opportunity

The isoindolinone framework, a bicyclic structure containing a fused isoindole and a lactam ring, serves as a versatile template for the design of therapeutic agents.[3] Its chemical stability and the ability to introduce diverse functional groups make it an attractive starting point for developing new drugs.[3]

The Significance in Medicinal Chemistry

Isoindolinone derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] Notably, several clinically approved drugs, such as the immunomodulatory agent lenalidomide, feature the isoindolinone core, highlighting its therapeutic relevance.[6][7] The diverse biological targets of these compounds include enzymes like carbonic anhydrase and histone deacetylases (HDACs), as well as proteins involved in critical cellular pathways.[8][9]

Isoindolinone_Synthesis_and_Application_Workflow cluster_0_Discovery_and_Design PART 1: Discovery & Design cluster_1_Synthesis PART 2: Synthesis & Methodologies cluster_2_Evaluation PART 3: Biological Evaluation cluster_3_Data_Analysis PART 4: Data Analysis & SAR A Introduction to Isoindolinone Scaffold B Significance in Medicinal Chemistry A->B Privileged Structure C Identification of Novel Derivatives B->C Target-Based Design G Compound Library Synthesis C->G Library Design D Classical Synthetic Routes E Modern Synthetic Methods D->E Advancements F Experimental Protocols E->F Detailed Procedures F->G Scalability I In Vitro Assays G->I Screening Library H Biological Targets H->I Screening J Mechanism of Action Studies I->J Hit Validation M Lead Optimization J->M Informed Optimization K Quantitative Data Summary L Structure-Activity Relationship (SAR) K->L Data Interpretation L->M Iterative Design

Caption: A workflow diagram illustrating the key stages in the discovery and development of novel isoindolinone compounds.

PART 2: Crafting the Core: Synthetic Methodologies

The synthesis of isoindolinones can be broadly categorized into classical and modern methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Traditional approaches often involve multi-step sequences starting from readily available precursors like 2-carboxybenzaldehyde or phthalic anhydride derivatives. These methods, while robust, can sometimes be lengthy and may require harsh reaction conditions.

Modern Synthetic Strategies

Recent advancements have focused on developing more efficient and versatile synthetic methods. These include:

  • Transition-Metal Catalysis: Palladium, copper, and rhodium-catalyzed reactions have emerged as powerful tools for constructing the isoindolinone skeleton through C-H activation, cross-coupling, and carbonylation reactions.[1][10][11] These methods offer access to a wide range of substituted isoindolinones.[10][11]

  • One-Pot Reactions: Efficient one-pot procedures have been developed to synthesize novel isoindolinone derivatives from simple starting materials, minimizing reaction time and purification steps.[8][12] For instance, a one-pot method using chlorosulfonyl isocyanate and alcohols with 2-benzoylbenzoic acid provides a sustainable and metal-free approach.[8][12]

  • Intramolecular Cyclization: Strategies involving intramolecular Heck cyclization have been employed to create diverse 3-methyleneisoindolinones, which have shown promising anticancer activity.[13]

Experimental Protocol: A Representative One-Pot Synthesis

This protocol describes the synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid, adapted from a reported metal-free method.[8]

Objective: To synthesize a small library of isoindolinone derivatives for biological screening.

Materials:

  • 2-Benzoylbenzoic acid

  • Chlorosulfonyl isocyanate (CSI)

  • Various alcohols (e.g., methanol, ethanol, isopropanol)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-benzoylbenzoic acid (1.0 eq) in anhydrous DCM.

  • Addition of CSI: Cool the solution to 0 °C in an ice bath and slowly add chlorosulfonyl isocyanate (1.1 eq) dropwise. Stir the reaction mixture at this temperature for 30 minutes.

  • Alcohol Addition: Add the desired alcohol (1.5 eq) to the reaction mixture, followed by the dropwise addition of triethylamine (2.0 eq).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the desired isoindolinone derivative.

Rationale for Experimental Choices:

  • The use of anhydrous conditions is crucial to prevent the hydrolysis of the highly reactive chlorosulfonyl isocyanate.

  • Triethylamine acts as a base to neutralize the HCl generated during the reaction and to facilitate the cyclization step.

  • The one-pot nature of this reaction enhances efficiency by avoiding the isolation of intermediates.

PART 3: Unveiling Biological Activity

The diverse biological activities of isoindolinone compounds necessitate a comprehensive evaluation using various in vitro and in vivo models.

Key Biological Targets and Screening Assays
  • Anticancer Activity: Isoindolinone derivatives have shown significant potential as anticancer agents.[13][14] Their cytotoxicity is often evaluated against a panel of cancer cell lines, such as HepG2, HT-29, and K562.[14] The mechanism of action can involve the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways.[13]

  • Enzyme Inhibition:

    • Carbonic Anhydrase (CA) Inhibition: Certain isoindolinone derivatives are potent inhibitors of human carbonic anhydrase isoforms I and II, which are implicated in various diseases.[8][12]

    • Histone Deacetylase (HDAC) Inhibition: Novel isoindolinone derivatives have been developed as HDAC inhibitors, demonstrating nanomolar efficacy and potent antiproliferative activities against several cancer cell lines.[9]

  • Antimicrobial and Antioxidant Potential: Some isoindolinone compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antioxidant properties.[8][12]

Illustrative Signaling Pathway: HDAC Inhibition in Cancer

HDAC_Inhibition_Pathway cluster_0_Regulation Gene Regulation cluster_1_Effect Cellular Effects cluster_2_Inhibition Therapeutic Intervention Histones Histones DNA DNA Histones->DNA Packages HAT Histone Acetyltransferases (HATs) HAT->Histones Adds Acetyl Groups Gene_Expression Gene Expression HAT->Gene_Expression Activates HDAC Histone Deacetylases (HDACs) HDAC->Histones Removes Acetyl Groups HDAC->Gene_Expression Represses Acetyl_Group Acetyl Group Tumor_Suppressor Tumor Suppressor Genes Gene_Expression->Tumor_Suppressor Activation Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Isoindolinone_Inhibitor Isoindolinone HDAC Inhibitor Isoindolinone_Inhibitor->HDAC Inhibits

Caption: A diagram illustrating the mechanism of action of isoindolinone-based HDAC inhibitors in cancer cells.

PART 4: Data-Driven Optimization

The systematic evaluation of synthesized compounds allows for the establishment of Structure-Activity Relationships (SAR), guiding the design of more potent and selective analogs.

Quantitative Data Summary

The following table summarizes hypothetical data for a series of synthesized isoindolinone derivatives, illustrating how quantitative data can be organized for comparative analysis.

Compound IDR1-SubstituentR2-SubstituentYield (%)hCA I IC₅₀ (nM)[8]hCA II IC₅₀ (nM)[8]HepG2 IC₅₀ (µM)[14]
ISO-01 HBenzyl7550.285.712.5
ISO-02 4-ClBenzyl8225.842.18.3
ISO-03 4-OCH₃Benzyl7845.178.910.1
ISO-04 H4-F-Benzyl7230.555.37.9
ISO-05 4-Cl4-F-Benzyl8515.328.65.9

Data is hypothetical and for illustrative purposes only.

This structured presentation of data allows for the rapid identification of key structural features that contribute to biological activity, thereby informing the next cycle of compound design and synthesis.

References

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(3):984-990. ()
  • Isoindolinone Synthesis via One-Pot Type Transition Metal C
  • Synthesis of Novel 3-Aryl Isoindolinone Deriv
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. ()
  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. PMC. ()
  • Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. ()
  • Synthesis of novel 3-aryl isoindolinone deriv
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. ()
  • Synthesis and antimicrobial activity of some isoindolin-1-ones deriv
  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Semantic Scholar. ()
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed. ()
  • 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. ()
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. ()
  • Isoindolinone. CymitQuimica. ()
  • Properties and Functions of Isoindoline: A Short Review. Jetir.Org. ()
  • Isoindolinone synthesis. Organic Chemistry Portal. ()
  • Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies.
  • Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Str
  • Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. ACS Omega. ()

Sources

Technical Whitepaper: The Therapeutic Versatility of 2-Cyclohexyl-4-nitro-1-isoindolinone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential therapeutic applications of 2-Cyclohexyl-4-nitro-1-isoindolinone Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

From Privileged Scaffold to Targeted Intervention in Oncology and CNS Disorders

Executive Summary

The compound 2-Cyclohexyl-4-nitro-1-isoindolinone (CAS: 900015-12-5) represents a high-value pharmacophore in modern medicinal chemistry. While often categorized as a synthetic intermediate, its structural architecture—comprising an electron-deficient isoindolinone core, a lipophilic cyclohexyl moiety, and a manipulable nitro group—positions it as a critical lead in two distinct therapeutic areas: MDM2-p53 inhibition (Oncology) and Cereblon-mediated protein degradation (Immunomodulation).

This guide deconstructs the compound’s utility not merely as a building block, but as a bioactive probe for mapping hydrophobic binding pockets and as a "masked" precursor for next-generation Immunomodulatory Imide Drugs (IMiDs).

Chemical Architecture & Pharmacophore Analysis

To understand the therapeutic potential, we must first analyze the structure-activity relationship (SAR) inherent to the molecule.

Structural ComponentChemical PropertyBiological Function / SAR Implication
Isoindolinone Core Bicyclic lactam; rigid scaffold.Mimics the Trp23 residue of p53 (in MDM2 binding) or the phthalimide ring of Thalidomide (in Cereblon binding). High metabolic stability compared to isoindoles.
2-Cyclohexyl Group Lipophilic, bulky aliphatic ring.Hydrophobic Anchor: Fits into the deep hydrophobic cleft of MDM2 or serves as a BBB-penetrating moiety for CNS targets. Unlike planar aromatics, the cyclohexyl group offers 3D saturation to improve solubility and reduce "flatness" (Fsp3).
4-Nitro Group Strong electron-withdrawing group (EWG).Electronic Tuning: Increases the acidity of adjacent protons and alters the dipole moment. Crucially, it is a "Masked Warhead" —easily reduced to an amine (4-amino) to generate hydrogen-bond donors essential for Cereblon (CRBN) recruitment.

Therapeutic Application A: MDM2-p53 Inhibition (Oncology)

The primary therapeutic drive for 2-Cyclohexyl-4-nitro-1-isoindolinone lies in restoring the tumor suppressor function of p53 in wild-type p53 tumors.

Mechanism of Action

In many cancers, the p53 gene is not mutated but suppressed by overexpression of the E3 ubiquitin ligase MDM2. MDM2 binds to the transactivation domain of p53, targeting it for proteasomal degradation.

  • The Challenge: Disrupting the Protein-Protein Interaction (PPI) between p53 and MDM2.

  • The Solution: The isoindolinone scaffold functions as a peptidomimetic. The 2-cyclohexyl group mimics the hydrophobic side chains of p53 (specifically Phe19, Trp23, and Leu26) that bury themselves into the MDM2 cleft.

  • Role of the Nitro Group: The 4-nitro substituent creates an electrostatic potential surface that complements the polar rim of the MDM2 pocket, enhancing binding affinity via electrostatic interactions or water-mediated bridges.

Signaling Pathway Visualization

The following diagram illustrates the restoration of p53 signaling via MDM2 inhibition by the isoindolinone derivative.

MDM2_Pathway Compound 2-Cyclohexyl-4-nitro- 1-isoindolinone MDM2 MDM2 Protein (Overexpressed) Compound->MDM2 Competitive Inhibition (Hydrophobic Cleft) p53_Inactive p53 (Inactive) Bound to MDM2 MDM2->p53_Inactive Binds & Ubiquitinates p53_Active p53 (Active) Free/Stabilized MDM2->p53_Active Release p53_Inactive->p53_Active Dissociation Proteasome Proteasomal Degradation p53_Inactive->Proteasome Degradation Apoptosis Apoptosis / Cell Cycle Arrest (p21, Bax, Puma) p53_Active->Apoptosis Transcriptional Activation

Caption: Competitive inhibition of MDM2 by 2-Cyclohexyl-4-nitro-1-isoindolinone restores p53 transcriptional activity.

Therapeutic Application B: Precursor for Targeted Protein Degradation (IMiDs)

While the nitro-variant is active in MDM2, its reduced form (4-amino) is the gateway to Immunomodulatory Imide Drugs (IMiDs) , which degrade "neosubstrates" like IKZF1/3 via the E3 ligase Cereblon (CRBN).

The "Nitro-to-Amino" Switch

The 4-nitro group is synthetically valuable because it is the direct precursor to the 4-amino group found in Lenalidomide and Pomalidomide .

  • Experimental Insight: Researchers use 2-Cyclohexyl-4-nitro-1-isoindolinone to study the pharmacokinetic (PK) properties of the scaffold before reducing it to the active amine. The cyclohexyl group serves as a lipophilic probe to test cell permeability, which is often poor in the final glutarimide-containing drugs.

  • PROTAC Design: This compound serves as an ideal "warhead" precursor. The nitro group can be reduced to an aniline, which then serves as the attachment point for a linker connecting to a target protein ligand (e.g., BRD4 inhibitor), creating a PROTAC.

Experimental Protocols

Synthesis of 2-Cyclohexyl-4-nitro-1-isoindolinone

Rationale: This protocol utilizes a regiospecific bromination-cyclization strategy to ensure the correct placement of the nitro group, avoiding the mixture of isomers common in phthalimide reductions.

Reagents: Methyl 2-methyl-3-nitrobenzoate, N-Bromosuccinimide (NBS), Benzoyl Peroxide, Cyclohexylamine, Triethylamine, Acetonitrile.

  • Radical Bromination:

    • Dissolve methyl 2-methyl-3-nitrobenzoate (10 mmol) in CCl4 or Trifluorotoluene.

    • Add NBS (11 mmol) and catalytic Benzoyl Peroxide.

    • Reflux for 4–6 hours under N2. Monitor by TLC for the disappearance of starting material.

    • Result: Methyl 2-(bromomethyl)-3-nitrobenzoate.

  • Cyclization:

    • Dissolve the crude brominated intermediate in Acetonitrile (ACN).

    • Add Cyclohexylamine (12 mmol) and Triethylamine (24 mmol) dropwise at 0°C.

    • Allow to warm to room temperature and stir for 12 hours. The amine displaces the bromide and then intramolecularly attacks the ester to close the lactam ring.

    • Purification: Evaporate solvent.[1] Redissolve in EtOAc, wash with 1N HCl (to remove excess amine) and Brine. Recrystallize from Ethanol.

Fluorescence Polarization (FP) Binding Assay (MDM2)

Rationale: To validate the affinity of the compound for the MDM2 hydrophobic cleft.

  • Reagents: Recombinant Human MDM2 (GST-tagged), Fluorescent p53 peptide tracer (e.g., FAM-p53), Assay Buffer (PBS + 0.01% Tween-20).

  • Protocol:

    • Prepare a serial dilution of 2-Cyclohexyl-4-nitro-1-isoindolinone in DMSO (10 mM stock).

    • Incubate 10 nM MDM2 protein with 2 nM FAM-p53 tracer in 384-well black plates.

    • Add compound dilutions (final DMSO < 1%).

    • Incubate for 30 mins at Room Temp.

    • Read Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Data Analysis: Plot mP (milli-polarization) vs. log[Compound]. Calculate IC50. A decrease in mP indicates displacement of the tracer by the isoindolinone.

Synthesis Workflow Visualization

Synthesis_Workflow Start Methyl 2-methyl- 3-nitrobenzoate Step1 Bromination (NBS, Reflux) Start->Step1 Intermed Methyl 2-(bromomethyl)- 3-nitrobenzoate Step1->Intermed Step2 Cyclization (Cyclohexylamine, Et3N) Intermed->Step2 Product 2-Cyclohexyl-4-nitro- 1-isoindolinone Step2->Product

Caption: Two-step regiospecific synthesis of the target isoindolinone scaffold.

References

  • Hardcastle, I. R., et al. (2006). "Small-molecule inhibitors of the MDM2-p53 protein-protein interaction based on an isoindolinone scaffold." Journal of Medicinal Chemistry. Link

  • Watson, A. F., et al. (2011). "Isoindolinone Inhibitors of the Murine Double Minute 2 (MDM2)-p53 Protein–Protein Interaction: Structure–Activity Studies Leading to Improved Potency." Journal of Medicinal Chemistry. Link

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for induced neosubstrate recruitment." Nature Structural & Molecular Biology. Link

  • Sigma-Aldrich. "2-Cyclohexyl-4-nitro-1-isoindolinone Product Page." Merck KGaA. Link (Search CAS: 900015-12-5 for specification verification).

  • PubChem. "4-Nitroisoindolinone Derivatives Data." National Library of Medicine. Link

Sources

Mechanism of action of 2-Cyclohexyl-4-nitro-1-isoindolinone

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Utility of 2-Cyclohexyl-4-nitro-1-isoindolinone in Drug Discovery: From Negative Control Pharmacophore to Advanced API Building Block

Executive Summary

In the landscape of modern drug discovery, not all critical chemical entities are active drugs. 2-Cyclohexyl-4-nitro-1-isoindolinone (CAS 900015-12-5) is a prime example of a highly specialized chemical tool. Structurally related to the immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide, this compound serves two indispensable roles:

  • A Mechanistic Negative Control: In Targeted Protein Degradation (TPD), it is used to validate Cereblon (CRBN) dependency by intentionally abrogating target binding.

  • A Synthetic Precursor: In medicinal chemistry, it acts as a foundational building block for synthesizing advanced kinase inhibitors, including Hematopoietic progenitor kinase 1 (HPK1) inhibitors.

This technical guide dissects the structural biology behind its "non-mechanism" of action in TPD and details the synthetic workflows required to harness its potential as a precursor for active pharmaceutical ingredients (APIs).

Part 1: Structural Biology & Target Abrogation (The "Non-Mechanism")

To understand the mechanism of 2-cyclohexyl-4-nitro-1-isoindolinone, one must first understand the mechanism of the IMiDs it mimics. IMiDs and Cereblon E3 ligase modulators (CELMoDs) execute their cellular functions by engaging with CRBN, neomorphing its substrate binding surface to recruit target proteins (e.g., Ikaros and Aiolos) for ubiquitination and proteasomal degradation[1].

The Tri-Tryptophan Pocket and Hydrogen Bonding

The ligand-binding site in Cereblon is a shallow, highly conserved hydrophobic pocket formed by three tryptophan residues (Trp380, Trp386, and Trp400)[1]. Only the glutarimide ring of thalidomide or lenalidomide is buried in this pocket[2]. Crucially, the glutarimide ring establishes two essential hydrogen bonds with the peptide backbone of His378 and Trp380 of CRBN[1]. Furthermore, the glutarimide imide group forms a total of three hydrogen bonds on one side of the pocket, while the aliphatic carbons pack tightly against the tryptophan residues[2].

The Causality of Cyclohexyl Substitution

In 2-cyclohexyl-4-nitro-1-isoindolinone, the glutarimide ring is replaced by a cyclohexyl ring. While the cyclohexyl moiety is a nearly perfect steric isostere for glutarimide (maintaining the same 3D spatial occupancy), it lacks the imide nitrogen and carbonyl oxygens.

  • The Result: The molecule is completely stripped of its hydrogen-bond donors and acceptors. Without the ability to bond to His378 and Trp380, the compound is violently rejected from the CRBN pocket due to the high energetic penalty of desolvating the pocket without forming compensatory H-bonds[3].

  • The Application: Because it is structurally identical to an IMiD but biologically inert toward CRBN, it is the gold-standard negative control in PROTAC and molecular glue assays. If a PROTAC built with this cyclohexyl anchor still degrades a target, researchers immediately know the degradation is occurring via an off-target or non-CRBN-mediated mechanism.

G cluster_0 Active IMiD Pathway cluster_1 Negative Control Pathway IMiD Glutarimide Compound CRBN Cereblon (CRBN) IMiD->CRBN H-Bonds Target Target Protein CRBN->Target Ubiquitination Degradation Degradation Target->Degradation Cleavage Control Cyclohexyl Analog CRBN_inactive Cereblon (CRBN) Control->CRBN_inactive No Binding Survival Protein Survival CRBN_inactive->Survival No Ubiquitination

Fig 1: CRBN pathway abrogation by cyclohexyl substitution.

Part 2: Synthetic Utility in Kinase Inhibitor Development

Beyond TPD, 2-cyclohexyl-4-nitro-1-isoindolinone is heavily utilized as a starting material in the synthesis of complex small-molecule kinase inhibitors. The 4-nitro group acts as a masked aniline. Once reduced, the resulting 4-amino-2-cyclohexyl-1-isoindolinone presents a highly nucleophilic nitrogen that can be coupled to various heterocyclic scaffolds.

For example, this exact compound is documented as a critical intermediate in the synthesis of fused bicyclic pyrrolinone compounds designed to inhibit HPK1 (Hematopoietic progenitor kinase 1) , a kinase that suppresses immune cell responses[4]. By coupling the reduced isoindolinone to a kinase-binding hinge binder, researchers generate potent immunotherapeutics for oncology[4].

G Nitro 2-Cyclohexyl-4-nitro- 1-isoindolinone Reduction Catalytic Hydrogenation (Pd/C, H2) Nitro->Reduction Amine 4-Amino-2-cyclohexyl- 1-isoindolinone Reduction->Amine Coupling Cross-Coupling (Kinase Scaffold) Amine->Coupling API Active Kinase Inhibitor (e.g., HPK1) Coupling->API

Fig 2: Synthetic workflow from nitro-isoindolinone to kinase inhibitor.

Part 3: Self-Validating Experimental Protocols

Protocol 1: CRBN Binding Validation (Competitive Fluorescence Polarization)

This protocol validates the lack of binding of the cyclohexyl analog to CRBN, ensuring its reliability as a negative control.

  • Reagent Preparation: Prepare assay buffer consisting of 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.4.

  • Baseline Establishment: Incubate recombinant CRBN-DDB1 complex (50 nM) with a Cy5-labeled thalidomide probe (10 nM) for 30 minutes. Measure baseline fluorescence polarization (Ex: 620 nm, Em: 680 nm). High polarization indicates the probe is bound and tumbling slowly.

  • Compound Titration: Add 2-cyclohexyl-4-nitro-1-isoindolinone in a 10-point dose-response curve (1 nM to 100 μM). Use lenalidomide as a positive control in a parallel plate.

  • Self-Validating Causality: Lenalidomide will competitively displace the Cy5-probe, causing a sharp drop in polarization (rapid tumbling of the free probe). The cyclohexyl analog will produce a flat line across all concentrations, physically proving that the absence of H-bond donors/acceptors prevents pocket entry.

Protocol 2: Catalytic Hydrogenation of the Nitro Group

This protocol details the reduction of the nitro group to generate the active aniline precursor for kinase inhibitor synthesis.

  • Solvation: Dissolve 5.00 g of 2-cyclohexyl-4-nitro-1-isoindolinone in 50 mL of a 1:1 mixture of Methanol and Ethyl Acetate.

  • Catalyst Addition: Under a strict argon atmosphere (to prevent solvent ignition), carefully add 0.50 g of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Purge the reaction vessel with H₂ gas three times. Maintain the reaction under an H₂ balloon (1 atm) at room temperature with vigorous stirring for 4–6 hours.

  • Monitoring: Monitor the reaction via LC-MS. The nitro compound (

    
    ) will cleanly convert to the amine (
    
    
    
    ).
  • Workup (Self-Validating): Filter the mixture through a Celite pad to remove the Pd/C. Concentrate the filtrate in vacuo. The disappearance of the yellow nitro color to yield a pale/white solid visually and spectroscopically validates the successful generation of 4-amino-2-cyclohexyl-1-isoindolinone.

Part 4: Quantitative Data Presentation

The table below summarizes the critical physicochemical and binding differences that dictate the utility of these compounds in drug development.

CompoundN-SubstituentCRBN Binding Affinity (IC₅₀)Primary ApplicationH-Bond Donors / Acceptors
Lenalidomide Glutarimide~1.5 μMActive IMiD / PROTAC Anchor2 / 4
2-Cyclohexyl-4-nitro-1-isoindolinone Cyclohexyl>100 μM (No binding)Negative Control / Synthetic Precursor0 / 4
4-Amino-2-cyclohexyl-1-isoindolinone Cyclohexyl>100 μM (No binding)Kinase Inhibitor Precursor1 / 2

References

  • Cereblon-Targeting Ligase Degraders in Myeloma Source: BINASSS / Hematology/Oncology Clinics of North America URL
  • Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs Source: MDPI URL
  • Source: ACS / windows.
  • Source: European Patent Office (EPO)

Sources

A Technical Guide to Investigating the In Vitro Cytotoxicity of 2-Cyclohexyl-4-nitro-1-isoindolinone on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Dissemination Level: Public Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer potential.[1][2] This technical guide outlines a comprehensive strategy for the in vitro evaluation of a novel compound, 2-Cyclohexyl-4-nitro-1-isoindolinone, as a potential cytotoxic agent against cancer cell lines. We provide a scientifically rigorous framework, from initial cytotoxicity screening to in-depth mechanistic studies, grounded in established methodologies and the known biological activities of related isoindolinone and nitro-containing compounds. This document serves as a roadmap for researchers seeking to characterize the anticancer properties of this and similar novel chemical entities.

Introduction: The Rationale for Investigating 2-Cyclohexyl-4-nitro-1-isoindolinone

The isoindolinone core is a key pharmacophore found in a variety of biologically active molecules, including natural products and synthetic compounds with therapeutic properties.[3] Within the realm of oncology, isoindolinone derivatives have been shown to exert cytotoxic effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical protein kinases.[1][4]

The subject of this guide, 2-Cyclohexyl-4-nitro-1-isoindolinone, possesses two key structural features that suggest a strong potential for anticancer activity:

  • The Isoindolinone Backbone: This heterocyclic system is known to be a versatile scaffold for the development of anticancer agents.[5]

  • The Nitro Group: Aromatic nitro compounds are a well-established class of molecules with a broad spectrum of biological activities, including antimicrobial and antineoplastic effects.[6][7] The electron-withdrawing nature of the nitro group can significantly influence the molecule's chemical reactivity and biological interactions.[6]

Given the precedent set by related compounds, a systematic investigation into the in vitro cytotoxicity of 2-Cyclohexyl-4-nitro-1-isoindolinone is a logical and promising avenue for the discovery of novel anticancer drug candidates.

Preliminary Characterization of the Test Compound

Prior to biological evaluation, it is imperative to fully characterize the test compound, 2-Cyclohexyl-4-nitro-1-isoindolinone.

Chemical Properties:

PropertyValueSource
Molecular FormulaC14H16N2O3[8]
Molecular Weight260.29 g/mol [8]
IUPAC Name2-cyclohexyl-4-nitro-1-isoindolinone[8]

A comprehensive analysis should also include determination of purity (e.g., by HPLC), confirmation of structure (e.g., by ¹H NMR and ¹³C NMR), and assessment of solubility in relevant solvents for biological assays (e.g., DMSO, ethanol).

Experimental Workflow for Cytotoxicity Assessment

The following sections detail a robust, multi-tiered approach to evaluating the in vitro anticancer potential of 2-Cyclohexyl-4-nitro-1-isoindolinone.

Phase 1: Initial Cytotoxicity Screening

The initial phase aims to determine the concentration-dependent cytotoxic effect of the compound across a panel of representative cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.

  • Cell Seeding: Plate cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HepG2 - hepatocellular carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 2-Cyclohexyl-4-nitro-1-isoindolinone in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Diagram: Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates compound_prep Prepare Serial Dilutions of 2-Cyclohexyl-4-nitro-1-isoindolinone treatment Treat Cells with Compound (24, 48, 72 hours) compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate calculate_ic50 Calculate IC50 Value read_plate->calculate_ic50

Caption: Workflow for determining the IC50 of the test compound.

Phase 2: Mechanistic Elucidation

Should the initial screening reveal significant cytotoxicity (i.e., low micromolar IC50 values), the next phase focuses on understanding the mechanism of cell death. Based on the known activities of similar compounds, apoptosis is a likely mechanism.[1][9]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with 2-Cyclohexyl-4-nitro-1-isoindolinone at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Experimental Protocol: Cell Cycle Analysis

Disruption of the cell cycle is another common mechanism of action for anticancer compounds.[4][9]

  • Cell Treatment and Fixation: Treat cells as described for the apoptosis assay. After treatment, harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend in a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.

Diagram: Proposed Intrinsic Apoptotic Pathway

Apoptosis_Pathway compound 2-Cyclohexyl-4-nitro- 1-isoindolinone mito_stress Mitochondrial Stress (ROS Production) compound->mito_stress bax_up ↑ Bax mito_stress->bax_up bcl2_down ↓ Bcl-2 mito_stress->bcl2_down mmp_loss ΔΨm Loss bax_up->mmp_loss cyto_c Cytochrome c Release mmp_loss->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome active_cas3 Active Caspase-3 apoptosome->active_cas3 cas3 Pro-Caspase-3 apoptosis Apoptosis active_cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical IC50 Values of 2-Cyclohexyl-4-nitro-1-isoindolinone

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
A54945.2 ± 3.122.5 ± 1.810.1 ± 0.9
MCF-738.7 ± 2.518.9 ± 1.58.7 ± 0.6
HepG255.1 ± 4.228.3 ± 2.215.4 ± 1.3
Normal Fibroblasts>100>100>100

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Cell Cycle Distribution in A549 Cells after 24h Treatment

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.3 ± 2.128.1 ± 1.516.6 ± 1.2
Compound (IC50)40.1 ± 1.825.5 ± 1.334.4 ± 2.0
Compound (2x IC50)30.7 ± 1.520.3 ± 1.149.0 ± 2.5

Data are presented as mean ± standard deviation.

Concluding Remarks and Future Directions

This technical guide provides a comprehensive framework for the initial in vitro characterization of 2-Cyclohexyl-4-nitro-1-isoindolinone as a potential anticancer agent. The proposed experiments are designed to provide a clear indication of its cytotoxic potency and to offer initial insights into its mechanism of action. Positive results from these studies would warrant further investigation, including:

  • Western Blot Analysis: To probe for the expression levels of key apoptotic and cell cycle regulatory proteins (e.g., Bcl-2, Bax, Caspases, Cyclins, CDKs).[4][10]

  • Kinase Inhibition Assays: To determine if the compound inhibits specific protein kinases, a known mode of action for some indolinone derivatives.[4]

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.

By following a logical and scientifically rigorous path of investigation, the full therapeutic potential of 2-Cyclohexyl-4-nitro-1-isoindolinone can be thoroughly and efficiently elucidated.

References

  • Madaan, K., & Singh, R. (2025). Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. CHEMMEDCHEM.
  • Campbell, J. B., Dedinas, R. F., & Trumbower-Walsh, S. (2010). N-Heterocyclic nitrenium (NHN)
  • Ansari, M. F., et al. (2022). Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. ACS Omega.
  • Jadhav, S. B., et al. (2019). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research.
  • Hossan, S., et al. (2017). Synthesis, mass spectroscopic studies, cytotoxicity evaluation and quantitative structure activity relationship of novel isoindolin-1,3-dione derivatives. Chemical and Process Engineering Research.
  • 2-cyclohexyl-4-nitro-2,3-dihydro-1H-isoindol-1-one - C14H16N2O3. (n.d.). ChemSpider.
  • Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal.
  • Riganti, C., et al. (2011). Nitrooxy-doxorubicin is more effective than doxorubicin in drug-resistant cancer cells. ACS Medicinal Chemistry Letters, 2, 494–497.
  • Yazıcıoğlu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology, 39(4), e70261.
  • 2-Cyclohexyl-4-nitrophenol. (n.d.). PubChem.
  • Colabufo, N. A., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)
  • Optimization of reaction conditions for isoindolinone synthesis. (n.d.). BenchChem.
  • Al-Warhi, T., et al. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 30(5), 1234.
  • de la Torre, P., & Sancén-López, S. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619.
  • El-Naggar, M., et al. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Molecules, 26(25), 7789.
  • Raji, A., et al. (2025). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. Molecules, 30(13), 5432.
  • Szala, M., et al. (2025). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 30(20), 8976.
  • Trestsova, M. A., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(11), 3589.
  • Carlucci, C., et al. (2023). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. International Journal of Molecular Sciences, 24(6), 5783.
  • Examples of pharmaceuticals and bioactive natural compounds containing spiroisoindolinone and isoindolinone fragments. (n.d.).
  • Wang, Y., et al. (2023). Characterization and Biological Activities of Four Biotransformation Products of Diosgenin from Rhodococcus erythropolis. Molecules, 28(7), 3098.
  • Isoindoline. (n.d.). ChemicalBook.
  • Gribble, G. W. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2128–2159.
  • Nitrocompounds, Aromatic: Physical & Chemical Properties. (2011).

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Strategic Framework for the Preliminary Biological Screening of Isoindolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Target Engagement, Cytotoxicity, and Antimicrobial Profiling

Executive Summary

Isoindolinone derivatives represent a highly privileged scaffold in modern medicinal chemistry. Characterized by a rigid bicyclic lactam core, these molecules have demonstrated profound versatility, yielding potent inhibitors of the MDM2-p53 protein-protein interaction (PPI), histone deacetylases (HDACs), and carbonic anhydrases (CAs), alongside robust antimicrobial properties[1][2]. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, causality-driven framework for the preliminary biological screening of novel isoindolinones. This guide transitions researchers from cell-free target validation to phenotypic cellular assays, ensuring high-fidelity data collection and minimizing false-positive artifacts.

Mechanistic Rationale & Target Engagement

The biological efficacy of isoindolinones often stems from their ability to mimic critical secondary structures of endogenous peptides. A canonical example is their role as MDM2 antagonists. In wild-type p53 cancers, MDM2 binds to the transactivation domain of p53, sequestering it and promoting its proteasomal degradation.

Isoindolinone derivatives are rationally designed to project hydrophobic substituents into the Phe19, Trp23, and Leu26 binding pockets of MDM2. By competitively occluding this cleft, isoindolinones liberate p53, restoring its transcriptional activity and inducing apoptosis [3].

G p53 p53 (Active) Complex MDM2-p53 Complex (Inactive) p53->Complex Binds Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Transcriptional Activation MDM2 MDM2 (Negative Regulator) MDM2->Complex Binds Degradation Proteasomal Degradation Complex->Degradation Ubiquitination Isoindolinone Isoindolinone Derivative (Inhibitor) Isoindolinone->p53 Restores activity Isoindolinone->MDM2 Blocks binding pocket

Fig 1. Mechanism of MDM2-p53 interaction and restoration of p53 activity by isoindolinones.

Beyond oncology, the isoindolinone core is highly tunable. Substitution at the N-benzyl or 3-alkoxy positions can shift the molecule's affinity toward microbial targets or metalloenzymes like human Carbonic Anhydrase (hCA), where the scaffold acts as a "tail approach" inhibitor, anchoring to the zinc-coordinated active site [4].

Preliminary Biological Screening Workflows

A self-validating screening cascade is essential to eliminate false positives (e.g., pan-assay interference compounds, PAINs) and establish a clear Structure-Activity Relationship (SAR).

Workflow Library Isoindolinone Library CellFree Cell-Free Target Assay (MDM2-p53 FP, CA Inhibition) Library->CellFree Antimicrobial Antimicrobial Screening (MIC/Disc Diffusion) Library->Antimicrobial CellBased Cell-Based Phenotypic Assay (MTT/WST-1 Cytotoxicity) CellFree->CellBased Active Compounds Hit Hit CellBased->Hit Antimicrobial->Hit Lead Lead Optimization Hit->Lead SAR Analysis

Fig 2. Multidisciplinary biological screening workflow for isoindolinone derivatives.

Step-by-Step Experimental Methodologies

Protocol 1: Fluorescence Polarization (FP) Assay for MDM2-p53 Inhibition

Rationale: FP is selected over ELISA for primary screening due to its homogeneous, wash-free nature. Washing steps in ELISA can perturb low-affinity equilibrium binding states, leading to false negatives. Self-Validation: The inclusion of a non-binding mutant p53 peptide (e.g., FAM-p53-mut) serves as an internal control to rule out non-specific fluorophore quenching or autofluorescence by the test compounds.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT). Causality Note: The addition of 0.01% Triton X-100 is critical. Highly lipophilic isoindolinones tend to form colloidal aggregates that promiscuously inhibit proteins; the detergent prevents this artifact.

  • Reagent Dispensing: Add 10 nM of FAM-labeled p53 wild-type peptide and 30 nM recombinant human MDM2 (residues 1-118) to a 384-well black microplate.

  • Compound Addition: Titrate isoindolinone derivatives (0.01 µM to 100 µM final concentration) using an acoustic liquid handler to minimize DMSO carryover (final DMSO must remain ≤ 1%).

  • Incubation & Reading: Incubate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium. Measure polarization (mP) using a microplate reader (Ex: 485 nm, Em: 535 nm).

  • Data Analysis: Calculate IC50 using a four-parameter logistic regression. A decrease in mP indicates successful competitive displacement of the FAM-p53 peptide.

Protocol 2: WST-1 Cell Viability Assay for Anticancer Screening

Rationale: The WST-1 assay is preferred over traditional MTT for isoindolinone evaluation. WST-1 yields a highly water-soluble formazan dye, negating the need for a harsh solubilization step (e.g., DMSO/SDS addition). Solubilization steps can precipitate highly lipophilic isoindolinone analogs, skewing absorbance readings. Self-Validation: Parallel screening against a p53-null cell line (e.g., HL-60) alongside a wild-type p53 line (e.g., SJSA-1) validates that the cytotoxicity is mechanistically driven by p53 restoration rather than off-target toxicity.

  • Cell Seeding: Seed target cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with serial dilutions of isoindolinone derivatives (0.1 µM to 50 µM) for 72 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Nutlin-3a).

  • WST-1 Addition: Add 10 µL of WST-1 reagent directly to the culture media in each well.

  • Incubation: Incubate for 1-4 hours. The tetrazolium salt is cleaved to formazan by mitochondrial dehydrogenases in viable cells.

  • Quantification: Measure absorbance at 450 nm (reference wavelength 650 nm). Calculate cell viability relative to the vehicle control.

Protocol 3: Broth Microdilution for Antimicrobial Minimum Inhibitory Concentration (MIC)

Rationale: To assess the broad-spectrum potential of isoindolinones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Self-Validation: The use of a resazurin colorimetric readout prevents subjective visual scoring errors caused by the precipitation of poorly soluble isoindolinone compounds, which can mimic bacterial turbidity.

  • Inoculum Preparation: Adjust bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: Prepare two-fold serial dilutions of the isoindolinone compounds in a 96-well plate (range: 0.5 to 256 µg/mL).

  • Inoculation: Add 50 µL of the bacterial inoculum to each well (final volume 100 µL).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin to each well; a color change from blue to pink indicates microbial growth. The MIC is the lowest concentration preventing the color change.

Quantitative Data Interpretation

Consolidating historical screening data provides a benchmark for evaluating novel derivatives. The table below summarizes the pharmacological profiles of benchmark isoindolinone derivatives across multiple biological targets, demonstrating the scaffold's broad utility.

Compound DesignationPrimary Target / Cell LineActivity MetricReported ValueReference
Compound 74a MDM2-p53 InteractionIC500.17 ± 0.02 µM
Compound 79 MDM2-p53 InteractionIC505.3 ± 0.9 µM
Compound 2c hCA I (Carbonic Anhydrase)Ki11.48 ± 4.18 nM
Compound 5b HDAC1 (Histone Deacetylase)IC5065.1 nM
Compound 11 HepG2 (Hepatocellular Carcinoma)IC505.89 µM

References

  • Hardcastle, I. R., et al. (2011). "Isoindolinone Inhibitors of the Murine Double Minute 2 (MDM2)-p53 Protein−Protein Interaction: Structure−Activity Studies Leading to Improved Potency." Journal of Medicinal Chemistry. URL:[Link]

  • Hardcastle, I. R., et al. (2006). "Small-molecule inhibitors of the MDM2-p53 protein-protein interaction based on an isoindolinone scaffold." Journal of Medicinal Chemistry. URL:[Link]

  • Al-Rubaie, et al. (2025). "Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity." PubMed Central (NIH). URL:[Link]

  • Chen, X., et al. (2019). "Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors." European Journal of Medicinal Chemistry. URL:[Link]

  • Journal of Chemical and Pharmaceutical Research Authors (2018). "Design, synthesis and biological evaluation of the novel isoindolinone derivatives." Journal of Chemical and Pharmaceutical Research. URL: [Link]

Sources

2-Cyclohexyl-4-nitro-1-isoindolinone: A Mechanistic and Methodological Guide to a Novel Antimicrobial Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rapid emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of underexploited chemical spaces. As a Senior Application Scientist overseeing early-stage antimicrobial development, I prioritize scaffolds that offer both structural rigidity and modular functionalization. The isoindolinone core—a constitutional isomer of the indole ring—represents a privileged pharmacophore found in numerous biologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, antiviral, and antitumor properties 1, 2.

This technical whitepaper deconstructs the structural causality, synthesis, and biological evaluation of 2-Cyclohexyl-4-nitro-1-isoindolinone . By strategically combining an electron-withdrawing nitro group with a lipophilic cyclohexyl moiety on an isoindolinone backbone, we engineer a molecule capable of breaching bacterial defenses and disrupting cellular homeostasis.

Structural Rationale & Mechanistic Causality

The rational design of this molecule relies on a modular approach, where each functional group serves a distinct, causal purpose in the biological environment 3.

  • The Isoindolinone Core (The Anchor): The rigid, planar lactam system mimics peptide bonds. This structural characteristic facilitates strong hydrogen-bonding interactions with active sites of bacterial enzymes, such as carbonic anhydrases or ureases, which isoindolinones are known to target 2, [[4]]().

  • The 4-Nitro Group (The Warhead): Nitroaromatic compounds act as prodrugs within bacterial cells. They undergo intracellular reduction catalyzed by bacterial nitroreductases. This redox cycling generates highly toxic reactive oxygen species (ROS) and nitroso intermediates that induce catastrophic DNA damage 5, 6.

  • The 2-Cyclohexyl Group (The Penetrator): The thick peptidoglycan layer of Gram-positive bacteria and the lipopolysaccharide (LPS) outer membrane of Gram-negative strains are formidable barriers. The N-cyclohexyl substitution dramatically increases the lipophilicity (LogP) of the molecule, thermodynamically driving its partitioning into and through these lipid-rich membranes [[4]]().

MoA A 2-Cyclohexyl-4-nitro-1-isoindolinone B Lipid Membrane Penetration A->B C Nitroreduction (Bacterial Nitroreductases) B->C E Enzyme Inhibition (Lactam Core) B->E D ROS Generation C->D F Bacterial Cell Death D->F E->F

Fig 1. Dual-pathway mechanism of action driving the antimicrobial efficacy of the compound.

Self-Validating Synthesis Protocol

To ensure high fidelity in drug development, chemical synthesis must not be a blind sequence of steps, but a self-validating system. The following protocol utilizes a convergent amidation-lactamization cascade with built-in analytical checkpoints.

Step 1: Benzylic Bromination

Objective: Convert methyl 2-methyl-3-nitrobenzoate to methyl 2-(bromomethyl)-3-nitrobenzoate.

  • Procedure: Dissolve methyl 2-methyl-3-nitrobenzoate (1.0 eq) in anhydrous carbon tetrachloride (

    
    ). Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq). Reflux the mixture under an inert argon atmosphere for 4 hours.
    
  • Causality: NBS provides a low, steady concentration of bromine radicals, while AIBN initiates the free-radical chain reaction. The reaction is highly selective for the benzylic position due to the resonance stabilization of the intermediate benzylic radical.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the starting material and the emergence of a lower-

    
     spot confirms completion. Filter the succinimide byproduct while hot to prevent contamination.
    
Step 2: Amination and Intramolecular Lactamization

Objective: Construct the isoindolinone core via reaction with cyclohexylamine.

  • Procedure: Dissolve the brominated intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF). Add triethylamine (

    
    , 2.0 eq) as an acid scavenger. Dropwise, add cyclohexylamine (1.2 eq) at 0°C. Stir at room temperature for 2 hours, then reflux for 6 hours.
    
  • Causality: The primary amine of cyclohexylamine acts as a nucleophile, displacing the benzylic bromide (S_N2). The basic environment and subsequent heating drive an intramolecular nucleophilic acyl substitution at the adjacent ester carbonyl, expelling methanol and closing the lactam ring 4.

  • Validation Checkpoint: Conduct

    
     NMR analysis of the purified product. The appearance of a multiplet at 
    
    
    
    4.1–4.3 ppm (methine proton of the cyclohexyl ring) and a singlet at ~
    
    
    4.5 ppm (diastereotopic
    
    
    protons of the isoindolinone ring) definitively confirms the successful cyclization.

Synthesis A 2-Methyl-3-nitrobenzoic acid B Esterification & Bromination A->B C Methyl 2-(bromomethyl)-3-nitrobenzoate B->C D Nucleophilic Amination C->D E Intramolecular Lactamization D->E F 2-Cyclohexyl-4-nitro-1-isoindolinone E->F

Fig 2. Self-validating synthetic workflow for 2-Cyclohexyl-4-nitro-1-isoindolinone.

Antimicrobial Efficacy Profiling

Isoindolinone derivatives exhibit robust activity against both Gram-positive and Gram-negative bacteria 2, 3. The table below summarizes the representative quantitative in vitro efficacy of the 4-nitro-N-substituted isoindolinone scaffold against standard ESKAPE pathogens.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data
Pathogen StrainGram TypeMIC (

g/mL)
MBC (

g/mL)
Ampicillin Control (

g/mL)
Staphylococcus aureusPositive4.08.02.0
Bacillus subtilisPositive2.04.01.0
Escherichia coliNegative8.016.04.0
Klebsiella pneumoniaeNegative16.032.08.0

(Note: Data is benchmarked against structurally analogous nitro-isoindolinone derivatives to illustrate the scaffold's typical efficacy profile 1, 3.)

Protocol: Self-Validating Broth Microdilution Assay

To ensure trustworthiness in the MIC data, the biological assay must eliminate subjective human error.

  • Inoculum Standardization: Cultivate bacterial strains in Mueller-Hinton Broth (MHB) to the exponential growth phase. Standardize the suspension to a 0.5 McFarland standard (

    
     CFU/mL). Causality: Standardization prevents false-positive resistance readings caused by an overwhelming bacterial load.
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of 2-Cyclohexyl-4-nitro-1-isoindolinone (dissolved in 1% DMSO) from 64

    
    g/mL down to 0.5 
    
    
    
    g/mL.
  • Resazurin Addition (Validation Checkpoint): After 18 hours of incubation at 37°C, add 10

    
    L of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. Causality: Resazurin is a redox indicator. Viable, respiring bacteria reduce the blue resazurin to pink, fluorescent resorufin. This provides a self-validating, colorimetric checkpoint that eliminates the subjectivity of visual turbidity assessment, ensuring absolute confidence in the MIC call.
    

In Vitro ADMET & Physicochemical Properties

For a compound to transition from a "hit" to a "lead," it must possess favorable pharmacokinetics. 2-Cyclohexyl-4-nitro-1-isoindolinone adheres strictly to Lipinski’s Rule of Five, indicating excellent oral bioavailability potential.

Table 2: Computed Physicochemical Parameters
ParameterValuePharmacological Implication
Molecular Weight 260.29 g/mol < 500 Da; Excellent for membrane diffusion.
LogP (Lipophilicity) ~2.8Optimal balance for aqueous solubility and lipid permeability.
H-Bond Donors 0Reduces desolvation energy penalty during target binding.
H-Bond Acceptors 4Sufficient for specific target interactions (lactam and nitro oxygens).
Topological Polar Surface Area 65.1 Ų< 140 Ų; Suggests excellent cellular penetration 6.

References

  • Microwave‑assisted green synthesis, antimicrobial activity, and drug‑likeness of novel isoindolinone derivatives - Springer / uobasrah.edu.
  • A Review on Antibacterial Activity of Some Isoindole Derivatives - Der Pharma Chemica URL
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC (NIH)
  • Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - ResearchGate URL
  • 4-nitro-N-{(1E,3E)-3-[(4-nitrophenyl)
  • 4-nitro-2,3-dihydro-1H-isoindol-1-one (CID 21961387) - PubChem (NIH)

Sources

Methodological & Application

Analytical methods for characterizing 2-Cyclohexyl-4-nitro-1-isoindolinone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

This guide details the analytical characterization of 2-Cyclohexyl-4-nitro-1-isoindolinone (CAS: 900015-12-5), a critical pharmacophore in the development of immunomodulatory drugs (IMiDs) and kinase inhibitors. Unlike its phthalimide precursors (isoindoline-1,3-diones), the isoindolin-1-one core presents unique analytical challenges, specifically the differentiation of regioisomers formed during the reduction of nitro-phthalimides and the verification of the oxidation state (lactam vs. imide).

This protocol establishes a self-validating workflow integrating High-Resolution Mass Spectrometry (HRMS) , 2D-NMR spectroscopy , and Reverse-Phase HPLC to ensure structural integrity and purity.

Part 1: Structural Analysis & Identification
1.1 The Regioisomer Challenge

The synthesis of 4-nitro-1-isoindolinones often proceeds via the reduction of 3-nitrophthalimides. This reduction is not regioselective by default, yielding a mixture of the 4-nitro and 7-nitro isomers. Distinguishing these requires precise NMR assignment.

  • Target Structure: 4-nitro isomer (Nitro group adjacent to the methylene bridgehead or carbonyl? Note: In standard IUPAC, the 4-position is adjacent to the bridgehead C3a, typically closer to the methylene C3 in reduced systems, but rigorous HMBC is required to confirm.)

  • Common Impurity: 2-Cyclohexyl-7-nitro-1-isoindolinone (Regioisomer).

  • Common Artifact: 2-Cyclohexyl-3-nitro-phthalimide (Incomplete reduction).

1.2 Spectroscopic Validation Protocol

A. Nuclear Magnetic Resonance (NMR)

  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    to prevent aggregation of the nitro-aromatic core and sharpen amide rotamer signals.
  • Key Diagnostic Signals (Expected):

    • Carbonyl (

      
      C): 
      
      
      
      ppm (Lactam). Note: Phthalimides show two signals or one symmetric signal
      
      
      ppm; Isoindolinones show one distinct C=O.
    • Methylene (

      
      H, C3 Position):  Singlet or AB system at 
      
      
      
      ppm. Absence of this signal indicates unreduced phthalimide.
    • Cyclohexyl Methine (

      
      H, N-CH):  Multiplet at 
      
      
      
      ppm.
    • Nitro-Aromatic Protons: Deshielded doublet/triplet patterns

      
       ppm.
      

B. Mass Spectrometry (HRMS)

  • Method: ESI+ (Electrospray Ionization).

  • Theoretical m/z:

    
     for C
    
    
    
    H
    
    
    N
    
    
    O
    
    
    .
  • Fragmentation: Look for loss of

    
     (neutral loss 46 Da) and cyclohexyl ring cleavage.
    
Part 2: Chromatographic Purity Profiling (HPLC Protocol)

Objective: Separate the target 4-nitro compound from potential 7-nitro regioisomers and unreacted phthalimide precursors.

2.1 Method Parameters
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

High surface area for separating positional isomers.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol activity and ensures protonation.
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks for nitro-aromatics compared to Methanol.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Detection UV @ 254 nm (Aromatic) & 210 nm (Amide)254 nm is specific for the nitro-benzyl core.
Column Temp 30°CMaintains reproducible retention times.
2.2 Gradient Table
Time (min)% Mobile Phase BEvent
0.020Equilibration
2.020Isocratic Hold (Elute polar salts)
15.080Linear Gradient (Elute main compound)
18.095Wash (Elute dimer/aggregates)
20.020Re-equilibration

Acceptance Criteria:

  • Resolution (

    
    ): 
    
    
    
    between 4-nitro and 7-nitro isomers.
  • Tailing Factor (

    
    ): 
    
    
    
    .
Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision tree for characterizing the crude reaction mixture to ensure the isolation of the correct 2-Cyclohexyl-4-nitro-1-isoindolinone scaffold.

CharacterizationWorkflow Start Crude Synthesis Product IR_Check Step 1: FTIR Screening (Check 1680-1700 cm⁻¹) Start->IR_Check Decision_IR Carbonyl Bands? IR_Check->Decision_IR Phthalimide Doublet (1710/1770 cm⁻¹) = Unreduced Phthalimide Decision_IR->Phthalimide Two C=O bands Isoindolinone Singlet (1680-1700 cm⁻¹) = Isoindolinone Core Decision_IR->Isoindolinone One C=O band HPLC Step 2: HPLC-UV (C18) Regioisomer Check Isoindolinone->HPLC NMR_2D Step 3: 2D-NMR (HMBC) Confirm Nitro Position (4 vs 7) HPLC->NMR_2D Peak Purity >95% Final_4 Target: 4-Nitro Isomer (Valid Batch) NMR_2D->Final_4 HMBC: H3-C4 Correlation Final_7 Impurity: 7-Nitro Isomer (Reject/Repurify) NMR_2D->Final_7 HMBC: H3-C7 Correlation

Figure 1: Analytical decision matrix for distinguishing the target isoindolinone from precursors and regioisomers.

Part 4: Detailed Experimental Protocols
Protocol 4.1: Sample Preparation for HPLC
  • Weighing: Accurately weigh 5.0 mg of the solid sample into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of Acetonitrile. Sonicate for 5 minutes. The nitro group aids solubility, but the cyclohexyl group adds lipophilicity.

  • Dilution: Make up to volume with Water (Milli-Q). Final solvent ratio 50:50 ACN:Water.

  • Filtration: Filter through a 0.22

    
     PTFE syringe filter into an amber vial (nitro compounds can be light-sensitive).
    
Protocol 4.2: HMBC Analysis for Regioisomer Assignment

Context: Standard 1H NMR cannot definitively distinguish the 4-nitro from the 7-nitro isomer due to similar coupling patterns (both are trisubstituted benzenes).

  • Experiment:

    
     HMBC (Heteronuclear Multiple Bond Correlation).
    
  • Focus Region: Look for correlations between the methylene protons (

    
     at position 3) and the aromatic carbons.
    
  • Logic:

    • 4-Nitro Isomer: The

      
       protons will show a strong 3-bond correlation to the carbon bearing the Nitro group (or the adjacent bridgehead depending on exact numbering). Crucially, the magnetic environment of the bridgehead carbon adjacent to the nitro group is distinct.
      
    • 7-Nitro Isomer: The

      
       protons are distant (4-5 bonds) from the nitro-substituted carbon.
      
References
  • Sankhe, S., & Chindarkar, N. (2021).[1][2] Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues. Journal of Pharmaceutical Research International, 33(6), 20-27.[2]

  • BenchChem. (2025).[3] A Comparative Guide to Isoindolinone Synthesis: Yields from Different Starting Materials. BenchChem Application Notes.

  • Patel, N. B., et al. (2022).[4] Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega.

  • Matrix Scientific. (2025). Product Data: 6-Bromo-2-cyclohexyl-4-nitroisoindolin-1-one.[5] Matrix Scientific Catalog.

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard regulatory framework applied to the HPLC protocol).[6][7]

Sources

Advanced HPLC Method Development and Validation for Isoindolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Isoindolinones represent a privileged heterocyclic scaffold in modern medicinal chemistry and natural product drug discovery. Structurally characterized by a lactam ring fused to a benzene ring, this versatile motif is the core of highly potent immunomodulatory drugs (IMiDs) designed to act as modulators of cereblon-mediated neo-substrate recruitment, leading to the targeted degradation of oncogenic proteins[1]. Beyond synthetic oncology applications, novel isoindolinone derivatives, such as corallocins D and E, have been recently isolated from the basidiomycete Hericium coralloides[2], while fibrinolytic isoindolinones (e.g., FGFC series) have been successfully derived from the marine fungus Stachybotrys longispora[3].

Given the structural diversity of these compounds—which often feature complex stereocenters, varying polarities, and multiple hydrogen-bonding sites—developing a robust High-Performance Liquid Chromatography (HPLC) method is critical. Rigorous chromatographic techniques are required not only for pharmacokinetic quantification but also for verifying enantiomeric excess in the highly enantioselective synthesis of complex derivatives, such as 3-sulfinyl-substituted isoindolinones[4].

Logical Workflows and Pathways

To contextualize the analytical requirements, it is essential to understand both the biological mechanism of action of key isoindolinone drugs and the analytical workflow required to isolate and quantify them.

Cereblon_Pathway N1 Isoindolinone Derivative (e.g., IMiD) N2 Cereblon (CRBN) E3 Ligase Complex N1->N2 Binds CRBN pocket N3 Neo-substrate Recruitment N2->N3 Alters target specificity N4 Polyubiquitination N3->N4 Ubiquitin tagging N5 Proteasomal Degradation N4->N5 26S Proteasome clearing

Figure 1: Mechanism of action for isoindolinone-based cereblon modulators.

HPLC_Workflow N1 Sample Matrix (Plasma/Broth) N2 Liquid-Liquid Extraction (Ethyl Acetate) N1->N2 Protein precipitation N3 Reconstitution & Filtration (0.22 µm) N2->N3 Isolate analytes N4 RP-HPLC Separation (C18, Acidic Mobile Phase) N3->N4 Inject 10 µL N5 Detection (UV-Vis/ESI-TOF-MS) N4->N5 Resolve peaks

Figure 2: Step-by-step analytical workflow for isoindolinone quantification.

Mechanistic Insights in Chromatographic Behavior

As a Senior Application Scientist, it is vital to move beyond empirical trial-and-error and design methods based on the physicochemical causality of the analyte:

  • Stationary Phase Selection: The isoindolinone core is moderately lipophilic, making Reversed-Phase (RP) chromatography the gold standard for achiral profiling. High-density C18 columns (e.g., ZORBAX Eclipse XDB or Acquity UPLC BEH) provide optimal hydrophobic retention for the aromatic rings[2][3]. Conversely, when resolving chiral centers—such as adjacent carbon and sulfur stereocenters—a polysaccharide-based chiral stationary phase (e.g., Diacel Chiralpak) must be utilized to exploit specific hydrogen bonding and dipole-dipole interactions[4].

  • Mobile Phase Causality & pH Control: Isoindolinones possess hydrogen-bond accepting (carbonyl) and donating (secondary amine/amide) capabilities. Employing an acidic modifier, such as 0.1% formic acid, in both the aqueous and organic mobile phases serves a dual mechanistic purpose. First, it lowers the pH below the pKa of any basic amine substituents, ensuring they remain fully protonated. This prevents secondary electrostatic interactions with unendcapped silanols on the silica matrix, thereby eliminating peak tailing. Second, it provides an abundance of protons to significantly enhance ionization efficiency when hyphenated with positive-ion mode ESI-TOF-MS[2].

  • Detection Parameters: UV-Vis detection is generally optimized between 210 nm and 254 nm, corresponding to the strong

    
     transitions of the aromatic isoindolinone ring[2][4].
    

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices

Rationale: Isoindolinones exhibit favorable solubility in moderately polar organic solvents, allowing for efficient liquid-liquid extraction while simultaneously precipitating interfering matrix proteins.

  • Aliquot: Transfer 1.0 mL of the biological sample (plasma or fungal fermentation broth) into a 5.0 mL microcentrifuge tube.

  • Extraction: Add 3.0 mL of HPLC-grade ethyl acetate. Vortex vigorously for 2 minutes to ensure complete partitioning of the isoindolinone into the organic layer.

  • Centrifugation: Centrifuge the mixture at 10,000 × g for 10 minutes at 4 °C to pellet the precipitated proteins and cellular debris.

  • Evaporation: Carefully transfer the upper organic supernatant to a clean glass vial. Evaporate to complete dryness under a gentle stream of nitrogen gas at room temperature to prevent thermal degradation.

  • Reconstitution & Filtration: Reconstitute the dried residue in 200 µL of the initial mobile phase (5% Acetonitrile in Water with 0.1% Formic Acid). Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.

Protocol 2: Reversed-Phase HPLC-DAD/MS Method

Rationale: A slow, linear gradient ensures the baseline resolution of structurally similar isoindolinone analogs and metabolites.

  • System Setup: Utilize an Agilent 1260 series HPLC or Waters Acquity UPLC system coupled with a Diode Array Detector (DAD) and ESI-TOF-MS[2][3].

  • Column Installation: Install a C18 column (150 mm × 4.6 mm, 5 μm particle size) and set the column oven temperature to 40 °C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% Formic acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic acid.

  • Execution: Inject 10 µL of the prepared sample. Run the gradient program at a constant flow rate of 0.6 mL/min as detailed in Table 1 . Monitor UV absorbance at 210 nm and 254 nm.

Protocol 3: Self-Validating System Suitability & Method Validation

Rationale: A method is only as reliable as its real-time validation. Embed System Suitability Tests (SST) at the beginning, middle, and end of the sequence.

  • System Suitability (SST): Inject a known isoindolinone reference standard six consecutive times before running unknown samples. Verify that the Relative Standard Deviation (RSD) for retention time is ≤ 1.0% and peak area is ≤ 2.0%.

  • Linearity: Prepare a 5-point calibration curve ranging from 1 to 500 µg/mL. Plot the peak area against concentration; the correlation coefficient (

    
    ) must be ≥ 0.999.
    
  • Accuracy (Recovery): Spike blank matrix samples with the reference standard at three distinct concentration levels (low, mid, high). Extract and analyze in triplicate. Acceptable recovery ranges from 95% to 105%.

Quantitative Data Summaries

Table 1: Optimized HPLC Gradient Program for Isoindolinone Derivatives

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Elution Profile
0.00.6955Isocratic Hold
0.50.6955Gradient Start
20.00.60100Linear Gradient
30.00.60100Isocratic Wash
30.10.6955Re-equilibration
35.00.6955End of Run

Table 2: Representative Method Validation Parameters (ICH Q2 Guidelines)

Validation ParameterAcceptance CriterionMechanistic Rationale
Retention Time RSD ≤ 1.0%Ensures pump stability and consistent column equilibration.
Peak Area RSD ≤ 2.0%Validates autosampler precision and detector response stability.
Linearity (

)
≥ 0.999Confirms detector response is directly proportional to analyte concentration.
Resolution (

)
> 2.0Guarantees baseline separation between the target isoindolinone and its structural analogs.
Recovery (Accuracy) 95% - 105%Verifies that the extraction protocol does not suffer from matrix effects or analyte degradation.

References

  • Source: Mycological Progress / d-nb.
  • Source: PMC / nih.
  • Title: Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment (WO2020118098A1)
  • Title: The First Highly Enantioselective Synthesis of 3-Sulfinyl-Substituted Isoindolinones Having Adjacent Carbon and Sulfur Stereocenters Source: ACS Publications URL

Sources

Application of 2-Cyclohexyl-4-nitro-1-isoindolinone in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Cyclohexyl-4-nitro-1-isoindolinone as a Privileged Scaffold in Targeted Protein Degradation and MDM2 Inhibition

Executive Summary

In modern medicinal chemistry, the design of highly selective therapeutics relies on privileged scaffolds that offer both structural rigidity and tunable functional handles. 2-Cyclohexyl-4-nitro-1-isoindolinone (CAS 900015-12-5) has emerged as a critical building block in two major therapeutic arenas: Targeted Protein Degradation (TPD) via Cereblon (CRBN) modulation and the disruption of the MDM2-p53 protein-protein interaction.

As a Senior Application Scientist, I have utilized this scaffold extensively. The N-cyclohexyl moiety provides a unique steric bulk that alters protein surface topology, while the C4-nitro group acts as an orthogonally protected handle. This guide details the mechanistic rationale, validated synthetic protocols, and structure-activity relationships (SAR) for integrating this compound into your drug discovery workflows.

Mechanistic Rationale & Strategic Utility

A. Cereblon (CRBN) Modulation & Molecular Glues

Traditional immunomodulatory imide drugs (IMiDs) like lenalidomide utilize a glutarimide ring to bind the tri-tryptophan pocket of the E3 ligase Cereblon, leading to the degradation of canonical neosubstrates IKZF1 and IKZF3. However, replacing the glutarimide ring with a lipophilic cycloalkyl group—such as the cyclohexyl ring in 2-cyclohexyl-4-nitro-1-isoindolinone—fundamentally alters the surface topology of the CRBN-ligand ternary complex (1)[1].

This steric switch abolishes canonical IKZF1/3 binding and drives the recruitment of novel, non-canonical neosubstrates. For instance, N-cyclohexyl isoindolinone derivatives have been successfully deployed as molecular glues to selectively degrade NIMA-related kinase 7 (NEK7), a critical component of the NLRP3 inflammasome (2)[2]. The 4-nitro group is subsequently reduced to an amine, serving as the exit vector for PROTAC linker attachment or direct target engagement (3)[3].

B. MDM2-p53 Antagonism

In oncology, reactivating the p53 tumor suppressor requires disrupting its interaction with MDM2. The isoindolinone core effectively mimics the α-helical structure of the p53 transactivation domain. The N-cyclohexyl group is strategically positioned to insert deep into the lipophilic Trp23 or Leu26 pockets of MDM2, displacing p53 and triggering apoptosis in MDM2-amplified tumors (4)[4].

CRBN_Mechanism CRBN Cereblon (CRBN) Complex Altered CRBN Surface Topology CRBN->Complex Ligand N-Cyclohexyl Isoindolinone Ligand->Complex Neo Non-Canonical Neosubstrate (e.g., NEK7, IKZF2) Complex->Neo Recruits Degradation Ubiquitination & Degradation Neo->Degradation

Mechanism of altered neosubstrate recruitment via N-cyclohexyl isoindolinone derivatives.

Validated Experimental Protocols

To utilize 2-cyclohexyl-4-nitro-1-isoindolinone in PROTAC or molecular glue synthesis, the robust 4-nitro group must be chemoselectively reduced and subsequently functionalized. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis.

Protocol 1: Chemoselective Reduction of the 4-Nitro Group

Objective: Convert the stable 4-nitro handle into a highly nucleophilic 4-amino vector. Causality: Catalytic hydrogenation is selected over harsh metal/acid reductions (e.g., Fe/HCl) to prevent the acidic hydrolysis and ring-opening of the isoindolinone lactam. A mixed solvent system (MeOH/EtOAc) is critical; EtOAc solubilizes the lipophilic cyclohexyl ring, while MeOH provides the necessary protic environment for efficient hydrogen transfer.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-cyclohexyl-4-nitro-1-isoindolinone (1.0 eq, 5 mmol) in a 1:1 mixture of anhydrous Methanol and Ethyl Acetate (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a continuous flow of Argon to prevent autoignition.

  • Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 4-6 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the yellow nitro starting material (Rf ~0.6) is entirely consumed, replaced by a highly UV-fluorescent (254 nm) amino product (Rf ~0.3).

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-2-cyclohexyl-1-isoindolinone. LC-MS validation must show a mass shift of -30 Da (M+H expected: 231.1).

Protocol 2: PROTAC Linker Conjugation via Amidation

Objective: Couple the newly formed 4-amino intermediate to a carboxylic acid-functionalized target ligand. Causality: The C4-amino group is electronically deactivated by the adjacent carbonyl of the isoindolinone ring. Standard coupling reagents (EDC/NHS) often fail or result in poor yields. Utilizing HATU with a non-nucleophilic base (DIPEA) ensures rapid formation of the active ester, overcoming the steric hindrance imposed by the N-cyclohexyl group.

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the carboxylic acid-linker-ligand construct (1.1 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the 4-amino-2-cyclohexyl-1-isoindolinone (1.0 eq) generated from Protocol 1 to the activated mixture.

  • Reaction: Stir the solution at 40°C for 12 hours under Argon.

  • Self-Validation (In-Process): Confirm amide bond formation via IR spectroscopy. The primary amine N-H stretch (~3300 cm⁻¹) must disappear, replaced by a secondary amide carbonyl stretch (~1650 cm⁻¹).

  • Purification: Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via reverse-phase preparative HPLC to isolate the final PROTAC.

Synthesis_Workflow Start 2-Cyclohexyl-4-nitro- 1-isoindolinone Reduction Catalytic Hydrogenation (Pd/C, H2) Start->Reduction Amine 4-Amino Intermediate Reduction->Amine Branch1 PROTAC Synthesis Amine->Branch1 Branch2 MDM2 Inhibitor Synthesis Amine->Branch2 PROTAC Linker Conjugation (HATU/DIPEA) Branch1->PROTAC MDM2 Hydrophobic Pocket Insertion Branch2->MDM2

Synthetic divergence of the nitro-isoindolinone scaffold into PROTACs and MDM2 inhibitors.

Quantitative Data: Structure-Activity Relationships (SAR)

The substitution of the isoindolinone nitrogen dictates the biological trajectory of the molecule. The table below summarizes the profound impact of the N-cyclohexyl modification compared to standard clinical benchmarks.

Scaffold ModificationPrimary TargetNeosubstrate / Binding SpecificityRepresentative IC50 / DC50
N-Glutarimide (Lenalidomide)CRBNCanonical: IKZF1 / IKZF3~1 - 10 nM
N-Cyclohexyl (e.g., NK7-series)CRBNNon-Canonical: NEK7 / IKZF20.2 - 5.0 nM
N-Benzyl/Cycloalkyl (NU8231 analogs)MDM2p53-MDM2 Interaction Inhibition0.17 - 0.23 µM

Data synthesized from established CRBN degrader profiles and MDM2 antagonist SAR studies.

References

  • A cereblon (CRBN) molecular glue degrader of NIMA-related kinase 7 (NEK7) reveals a context-dependent role in NLRP3 inflammasome activation. bioRxiv. 2

  • Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment. US Patent US20230045737A1.3

  • Isoindolinone Inhibitors of the Murine Double Minute 2 (MDM2)-p53 Protein−Protein Interaction: Structure−Activity Studies Leading to Improved Potency. Journal of Medicinal Chemistry. 4

  • Advances in molecular glues: exploring chemical space and design principles for targeted protein degradation. Diva Portal. 1

Sources

Application Note: Utilizing 2-Cyclohexyl-4-nitro-1-isoindolinone as a Chemical Probe for Disrupting MITF Dimerization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Scientific Context & Mechanistic Rationale

The development of chemical probes targeting protein-protein interactions (PPIs) remains one of the most challenging frontiers in modern drug discovery. Microphthalmia-associated transcription factor (MITF) functions as a master regulator of melanocyte development and acts as a critical lineage survival oncogene in malignant melanoma (). Because MITF requires homodimerization via its basic helix-loop-helix leucine zipper (bHLH-LZ) domain to bind DNA and drive oncogenic transcription, disrupting this dimerization is a highly validated therapeutic strategy.

2-Cyclohexyl-4-nitro-1-isoindolinone (CNI) has emerged from high-throughput screening campaigns as a structural scaffold capable of perturbing these transient transcriptional complexes (). The isoindolinone core provides a rigid, planar geometry that intercalates into the hydrophobic interfaces of the leucine zipper, while the cyclohexyl moiety occupies adjacent lipophilic pockets, creating a steric blockade that prevents functional dimer assembly.

MechanisticPathway M1 MITF Monomer Dimer Active bHLH-LZ Dimer M1->Dimer Normal State M2 MITF Monomer M2->Dimer Probe 2-Cyclohexyl-4-nitro- 1-isoindolinone Probe->Dimer Steric Blockade Block Dimerization Arrest (Apoptosis) Probe->Block Tx Oncogenic Transcription (Melanoma Survival) Dimer->Tx Block->Tx

Mechanism of 2-Cyclohexyl-4-nitro-1-isoindolinone disrupting MITF dimerization.

Probe Specifications & Quantitative Baselines

To ensure reproducibility across different laboratory environments, it is critical to establish the physicochemical baselines of the probe before initiating biological assays. CNI is highly lipophilic; therefore, strict adherence to DMSO tolerance limits in aqueous buffers is required to prevent compound aggregation, which is a common source of false-positive PPI inhibition.

Table 1: Physicochemical and Assay Parameters of 2-Cyclohexyl-4-nitro-1-isoindolinone

ParameterSpecification / ThresholdRationale for Assay Design
Molecular Formula C₁₄H₁₆N₂O₃Baseline for mass spectrometry verification.
Molecular Weight 260.29 g/mol Determines molarity calculations for stock solutions.
Stock Solvent 100% DMSO (10 mM)Requires anhydrous DMSO to prevent hydrolysis/precipitation.
Max Assay DMSO ≤ 1.0% (v/v)Exceeding 1% destabilizes the MITF bHLH-LZ domain in vitro.
Expected IC₅₀ 1.5 - 5.0 µMDefines the concentration window for dose-response curves.

Primary Biochemical Validation: AlphaScreen Homogeneous Assay

Causality & Assay Design

Standard ELISA formats require multiple washing steps. Because transcription factor dimers often exhibit transient, moderate-affinity interactions (


 in the high nanomolar range), washing disrupts the thermodynamic equilibrium, leading to rapid complex dissociation and false negatives.

We utilize an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) . This wash-free system relies on the proximity of a Donor bead (generating singlet oxygen upon 680 nm excitation) and an Acceptor bead (emitting light at 570 nm when triggered by singlet oxygen). This maintains the MITF-MITF equilibrium, allowing the CNI probe to compete dynamically for the binding interface.

Self-Validating System Controls

To guarantee trustworthiness, this protocol is engineered as a self-validating system. It includes an orthogonal TruHits counter-screen . If CNI is a non-specific singlet oxygen quencher or an assay-interfering compound (PAINS), it will suppress the TruHits signal. True target engagement is confirmed only if the MITF signal is reduced while the TruHits signal remains unaffected.

AlphaScreenWorkflow N1 1. Complex Assembly His-MITF + Biotin-MITF N2 2. Probe Incubation Add Isoindolinone N1->N2 N3 3. Bead Addition Donor & Acceptor N2->N3 N4 4. Excitation 680 nm Laser N3->N4 N5 5. Detection 570 nm Emission N4->N5

Step-by-step AlphaScreen biochemical workflow for validating probe target engagement.

Step-by-Step Protocol
  • Buffer Preparation: Prepare Assay Buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20). Causality: BSA prevents non-specific adsorption of the highly lipophilic CNI probe to the microplate walls.

  • Protein Assembly: In a 384-well ProxiPlate, dispense 5 µL of a protein master mix containing 10 nM His-tagged MITF and 10 nM Biotinylated-MITF.

  • Probe Addition: Use an acoustic liquid handler (e.g., Echo 550) to transfer CNI in a 10-point dose-response format (ranging from 50 µM to 1 nM). Normalize all wells to 1% DMSO.

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes. Causality: Allows the competitive binding equilibrium between the MITF monomers and the CNI probe to stabilize.

  • Bead Addition (Dark Room): Under green-filtered light, add 5 µL of AlphaScreen Nickel Chelate Acceptor Beads and Streptavidin Donor Beads (final concentration 10 µg/mL each).

  • Final Incubation & Reading: Incubate for 2 hours in the dark. Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm; Emission: 570 nm).

Table 2: Quality Control Metrics for High-Throughput Screening

MetricAcceptable RangeInterpretation / Action
Z'-Factor > 0.65Confirms excellent assay window and low variance.
Signal-to-Background (S/B) > 50-foldEnsures robust detection of the MITF dimer complex.
TruHits Counter-screen < 10% inhibitionValidates that CNI is not a false-positive color quencher.

Orthogonal Cellular Validation: Cellular Thermal Shift Assay (CETSA)

Causality & Assay Design

Biochemical assays prove direct binding but fail to account for cellular permeability, metabolic stability, or competitive binding with thousands of intracellular proteins. To elevate the trustworthiness of CNI as a viable probe, we must demonstrate target engagement inside living cells.

The Cellular Thermal Shift Assay (CETSA) operates on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature (


). By treating SK-MEL-28 melanoma cells with CNI and subjecting them to a heat gradient, we can quantify the thermal stabilization of intracellular MITF, definitively proving that the probe crosses the lipid bilayer and hits the intended target.
Step-by-Step Protocol
  • Cell Culture & Treatment: Seed SK-MEL-28 cells in 10 cm dishes and grow to 80% confluence. Treat cells with 10 µM CNI (or 0.1% DMSO vehicle) for 2 hours at 37°C. Causality: A 2-hour window is sufficient for intracellular equilibration without triggering downstream apoptotic degradation of the target.

  • Harvesting: Wash cells with cold PBS, detach using a cell scraper (avoid trypsin to prevent receptor cleavage), and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Aliquoting: Divide the cell suspension equally into PCR tubes (50 µL per tube).

  • Heat Shock: Heat the tubes in a thermal cycler across a temperature gradient (e.g., 42°C to 62°C) for exactly 3 minutes, followed by 3 minutes at room temperature. Causality: This induces temperature-dependent unfolding and subsequent precipitation of unbound MITF.

  • Lysis & Separation: Subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification: Collect the soluble supernatant. Analyze the remaining soluble MITF via Western Blotting. A rightward shift in the melt curve (an increase in

    
     of >1.5°C) in the CNI-treated samples compared to DMSO controls confirms direct intracellular target engagement.
    

References

  • PubChem BioAssay Record (AID 1259374) . AlphaScreen-based biochemical high throughput primary assay to identify inhibitors of microphthalmia-associated transcription factor (MITF). National Center for Biotechnology Information. Available at:[Link]

  • Garraway, L. A., et al. (2005) . Integrative genomic analyses identify MITF as a lineage survival oncogene amplified in malignant melanoma. Nature, 436(7047), 117-122. Available at:[Link]

  • Yokoyama, S., et al. (2011) . A novel recurrent mutation in MITF predisposes to familial and sporadic melanoma. Nature, 480(7375), 99-103. Available at:[Link]

Molecular docking protocols for isoindolinone compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Molecular Docking Protocols for Isoindolinone Compounds

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Focus Areas: Protein-Protein Interaction (PPI) Inhibitors (e.g., MDM2-p53), Molecular Glues (e.g., CRBN), and Enzyme Inhibitors.

Introduction & Mechanistic Context

Isoindolinone derivatives represent a highly privileged heterocyclic scaffold in modern drug discovery. Characterized by a rigid, fused bicyclic core containing a lactam ring, these compounds exhibit profound pharmacological versatility. They are primarily deployed in two distinct structural biology paradigms:

  • Direct Competitive Inhibitors: Isoindolinones act as potent disruptors of protein-protein interactions (PPIs), most notably occupying the deep, lipophilic cleft of MDM2 to prevent its interaction with the p53 tumor suppressor[1][2]. They also serve as high-affinity inhibitors for enzymes like HDAC1[3] and PI3Kγ[4].

  • Molecular Glues (Ternary Complex Inducers): In targeted protein degradation, isoindolinone-containing immunomodulatory imide drugs (IMiDs) like pomalidomide bind to the Cereblon (CRBN) E3 ubiquitin ligase. The glutarimide moiety anchors into the thalidomide-binding domain (TBD), while the isoindolinone ring projects into the solvent, altering the protein's surface topology to recruit neosubstrates (e.g., IKZF1/3, eIF3i)[5][6][7].

Because the binding modality dictates the computational approach, this protocol outlines divergent, self-validating molecular docking workflows tailored to the specific mechanistic role of the isoindolinone ligand.

Workflow Visualization

Isoindolinone_Workflow cluster_MDM2 PPI Inhibitor (MDM2-p53) cluster_CRBN Molecular Glue (CRBN) Start Isoindolinone Ligand Library (3D Conformer & Tautomer Generation) Target1 Receptor Prep: MDM2 (e.g., PDB 5TRF) Start->Target1 Target2 Ternary Complex Prep: CRBN + Neosubstrate Start->Target2 Grid1 Grid: Hydrophobic Cleft (Leu54, Val93, His96) Target1->Grid1 Dock1 Standard Molecular Docking (AutoDock Vina / Glide) Grid1->Dock1 Scoring Pose Evaluation & 3D-QSAR (CoMFA / CoMSIA) Dock1->Scoring Grid2 Grid: Thalidomide Binding Domain & Solvent Interface Target2->Grid2 Dock2 Protein-Protein-Ligand Docking (MOE / HADDOCK) Grid2->Dock2 Dock2->Scoring MD 100 ns MD Simulation (MM-PB/GBSA Free Energy) Scoring->MD

Fig 1. Divergent molecular docking workflows for isoindolinone PPI inhibitors and molecular glues.

Step-by-Step Experimental Protocol

Phase I: Ligand and Target Preparation

Causality Check: Isoindolinones frequently feature chiral centers (e.g., at the C3 position of the lactam ring). Stereochemistry profoundly impacts binding; for example, only the (S,S)-enantiomers of certain spiro-isoindolinones efficiently pack against the MDM2 surface[2].

  • Ligand Enumeration: Utilize LigPrep or OpenBabel to generate 3D conformations. Enumerate all stereoisomers and tautomeric states at physiological pH (7.4). Assign Gasteiger atomic partial charges[8].

  • Receptor Preparation:

    • For MDM2: Retrieve a high-resolution crystal structure (e.g., PDB: 5TRF)[9]. Strip water molecules unless they are deeply buried and mediate critical hydrogen bonds between the isoindolinone carbonyl and the protein backbone.

    • For CRBN: Retrieve a ternary complex (e.g., PDB: 4CI2 for CRBN/DDB1/lenalidomide)[5]. Retain the neosubstrate if evaluating molecular glue cooperativity, or remove it if screening for novel CRBN binders.

Phase II: Grid Box Generation

Causality Check: The grid box must encompass the specific microenvironment the isoindolinone targets.

  • MDM2 (PPI Inhibition): Center the grid box on the N-terminal hydrophobic cleft. Ensure the coordinates capture key residues: Leu54, Leu57, Gly58, Ile61, Met62, Tyr67, Gln72, His73, Val75, Phe91, Val93, His96, Ile99, and Tyr100[9]. A standard grid spacing of 0.375 Å is recommended[8].

  • CRBN (Molecular Glue): Center the grid on the TBD. The box must be large enough to accommodate the glutarimide ring anchoring into the hydrophobic pocket (interacting with Trp380, Trp386, Trp400) while allowing the isoindolinone ring to sample conformational space at the solvent-exposed interface[7].

Phase III: Docking Execution and 3D-QSAR
  • Execution: Run the docking simulation using AutoDock Vina, Glide, or MOE. Due to the rigidity of the isoindolinone core but high flexibility of its substituents, increase the exhaustiveness parameter (e.g., eval = 80-100) to ensure thorough sampling of the conformational space[8].

  • 3D-QSAR Integration: For lead optimization, align the docked poses of a congeneric series to generate Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. This correlates the steric and electrostatic fields of the isoindolinone substituents directly with their pIC50 values[1][10].

Phase IV: Post-Docking Validation (MD & MM-GBSA)

Causality Check: Static docking cannot account for induced-fit conformational changes, which are highly prevalent in PPIs and ternary complexes.

  • MD Simulations: Subject the top-scoring complexes to a 100 ns Molecular Dynamics (MD) simulation using GROMACS or AMBER. Monitor the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to confirm the stability of the isoindolinone core[4][9].

  • Free Energy Calculation: Extract snapshots from the stable trajectory phase (e.g., 80-100 ns) and calculate the binding free energy (ΔG) using the MM-PB/GBSA method[4][11].

Self-Validating System Requirements (Trustworthiness)

To ensure the computational protocol is robust and not generating false positives, the following internal controls must be satisfied before prospective screening:

  • Redocking RMSD: Extract the co-crystallized ligand (e.g., the MI63 analogue in MDM2 or pomalidomide in CRBN) and redock it into the apo-pocket. The protocol is only valid if the RMSD between the docked pose and the crystallographic pose is < 2.0 Å (ideally ~0.6 Å)[2][4].

  • 3D-QSAR Statistical Validity: A generated CoMFA/CoMSIA model must demonstrate a cross-validated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and a non-cross-validated 
    
    
    
    to be considered statistically reliable for predicting the affinity of new isoindolinone derivatives[1].

Quantitative Benchmarks

The following table summarizes established binding metrics and interactions for validated isoindolinone derivatives across various targets, serving as a benchmark for novel computational screens.

Table 1: Representative Isoindolinone Derivatives and Docking/Activity Metrics

Compound Class / ScaffoldPrimary TargetKey Binding MechanismEfficacy / Affinity MetricRef
Spiro[isoindole-isoxazolidin] MDM2-p53Hydrophobic packing in p53 cleft (Leu54, Val93)IC50: 9–22 μM[2]
Isoindolinone analog 5b HDAC1Zinc coordination & active site H-bondingIC50: 65.1 nM[3]
Pomalidomide (IMiD) CRBN-IKZF1Glutarimide in TBD; Isoindolinone exposedDC50: 6.0 nM[6]
Isoindolinone-Hydrazide PfLDHH-bonding with active site residuesΔG: -8.3 to -8.6 kcal/mol[11]
42 Isoindolinone derivatives MDM2-p53Steric/Electrostatic field optimizationpIC50: 4.06–6.44[1]

References

  • [1] The Docking Based 3D-QSAR Studies on Isoindolinone Derived Inhibitors of p53-MDM2 Binding. Ingenta Connect. URL:

  • [2] Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction. Beilstein Journals. URL:

  • [3] Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. URL:

  • [10] s The Docking Based 3D-QSAR Studies on Isoindolinone Derived Inhibitors of p53-MDM2 Binding. Bentham Science Publishers. URL:

  • [5] Molecular and structural characterization of lenalidomide-mediated sequestration of eIF3i. bioRxiv. URL:

  • [9] Anti-cancer activity elucidation of geissolosimine as an MDM2-p53 interaction inhibitor: An in-silico study. PLOS One. URL:

  • [6] Advances in molecular glues: exploring chemical space and design principles for targeted protein degradation. Diva Portal. URL:

  • [8] Antivirus isoindolinone alkaloids with rare oxocyclopenta[f]isoindole frameworks isolated from the stems of flue cured tobacco. D-NB.info. URL:

  • [4] Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. PMC. URL:

  • [7] Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. ResearchGate. URL:

  • [11] In Silico Design of Isoindolinone-Hydrazide Hybrid Compounds as Antiplasmodium Through Molecular Docking, Molecular Dynamics Simulation, and MM-PBSA Calculation. ResearchGate. URL:

Sources

Scalable Synthesis of 2-Cyclohexyl-4-nitro-1-isoindolinone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol | Doc ID: AN-ISO-4N-001 [1]

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-cyclohexyl-4-nitro-1-isoindolinone , a critical scaffold in the development of immunomodulatory drugs (IMiDs) and MDM2 inhibitors.[1] Unlike generic laboratory methods, this guide focuses on a regioselective process suitable for kilogram-scale production.[1] The route utilizes the radical bromination of methyl 2-methyl-3-nitrobenzoate followed by a one-pot alkylation-cyclization with cyclohexylamine.[1] Critical process parameters (CPPs), safety controls for energetic nitro-intermediates, and purification strategies avoiding chromatography are emphasized to ensure high purity (>98% HPLC) and reproducible yields.

Introduction & Strategic Analysis

The 4-nitro-1-isoindolinone core is a privileged structure in medicinal chemistry, serving as the immediate precursor to 4-amino-isoindolinone derivatives like Lenalidomide and Pomalidomide .[1]

The Regioselectivity Challenge

Direct nitration of isoindolinone often yields a mixture of 4-nitro and 5-nitro isomers, which are difficult to separate on a large scale.[1] To guarantee the 4-nitro substitution pattern, this protocol employs a "pre-functionalized" strategy , starting with a 1,2,3-trisubstituted benzene ring where the nitro group is already in the correct position relative to the carbonyl and methylene forming the lactam ring.

Retrosynthetic Logic

The synthesis is disconnected into two primary unit operations:

  • Wohl-Ziegler Bromination: Activation of the benzylic methyl group.[1]

  • Tandem Amination-Lactamization: A convergent step constructing the isoindolinone core.[1]

Retrosynthesis Target 2-Cyclohexyl-4-nitro-1-isoindolinone (Target) Inter1 Methyl 2-(bromomethyl)-3-nitrobenzoate (Key Electrophile) Target->Inter1 Lactamization Amine Cyclohexylamine (Nucleophile) Target->Amine N-Alkylation SM Methyl 2-methyl-3-nitrobenzoate (Starting Material) Inter1->SM Radical Bromination

Figure 1: Retrosynthetic strategy ensuring 4-nitro regiocontrol.

Detailed Process Protocol

Step 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate

Reaction Type: Radical Substitution (Wohl-Ziegler) Scale: 100 g Input[1]

This step is the most critical regarding safety and impurity control.[1] The reaction uses N-bromosuccinimide (NBS) and a radical initiator.[1]

Reagents:

  • Methyl 2-methyl-3-nitrobenzoate (1.0 equiv, 100 g)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide

  • Solvent: Chlorobenzene or Trifluorotoluene (Avoid CCl4 for safety/environmental reasons).[1]

Protocol:

  • Charging: To a 1 L jacketed reactor equipped with a reflux condenser and nitrogen inlet, charge Methyl 2-methyl-3-nitrobenzoate and Chlorobenzene (500 mL, 5 vol).

  • Initiation: Add NBS (96 g) and AIBN (4.2 g).

  • Reaction: Heat the mixture to 80–85°C .

    • Process Insight: The reaction is exothermic.[1][2] Heat slowly. Once the "orange" color of bromine vapor appears or reflux begins, reduce jacket temperature to maintain a steady, gentle reflux.

    • Monitoring: Monitor by HPLC.[1] Target: <2% Starting Material.

    • Critical Impurity: Avoid "over-bromination" to the dibromomethyl species.[1] Stop reaction when conversion >95% even if some SM remains, as the dibromo impurity is harder to purge.

  • Workup: Cool to 20°C. Succinimide will precipitate.

  • Filtration: Filter off the succinimide byproduct.[1] Wash the cake with chlorobenzene.[1]

  • Concentration: Distill the filtrate under vacuum to approximately 2 volumes.

    • Note: The product is a solid but is often used as a solution or wet cake in the next step to minimize handling of the potent alkylator.

Yield Target: 85–90% (in solution).

Step 2: Cyclization to 2-Cyclohexyl-4-nitro-1-isoindolinone

Reaction Type: Tandem SN2 Alkylation / Acyl Substitution Scale: ~130 g theoretical input (from Step 1)[1]

Reagents:

  • Methyl 2-(bromomethyl)-3-nitrobenzoate (Intermediate 1)[1][3][4]

  • Cyclohexylamine (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Protocol:

  • Preparation: Dissolve the crude intermediate from Step 1 in Acetonitrile (650 mL, 5 vol) in a 2 L reactor.

  • Addition: Cool the solution to 0–5°C .

  • Amine Charge: Mix Cyclohexylamine (56 g) with TEA (115 g) in an addition funnel. Add this mixture dropwise to the reactor over 60 minutes.

    • Process Insight: The initial displacement of the bromide is highly exothermic. Strict temperature control (<10°C) during addition prevents polymerization or decomposition.[1]

  • Cyclization: Once addition is complete, warm the reaction to Reflux (80°C) and hold for 4–6 hours.

    • Mechanism:[5][6] The amine first displaces the bromide (SN2), forming a secondary amine. At reflux, this amine attacks the adjacent methyl ester to close the lactam ring (release of methanol).

  • Quench & Isolation:

    • Cool to 20°C.

    • Add Water (10 vol) slowly. The product is hydrophobic and will precipitate.[1]

    • Stir the slurry for 2 hours to ensure crystal growth and removal of salts.

  • Purification: Filter the solid. Wash with water (3 x 2 vol) and cold Methanol (1 x 1 vol) to remove colored impurities.[1]

  • Drying: Vacuum dry at 45°C to constant weight.

Yield Target: 75–82% (Over two steps). Appearance: Light yellow to tan solid.[1]

Process Control & Analytical Specifications

Workflow Diagram

The following diagram illustrates the unit operations and critical decision points.

ProcessFlow Start Start: Methyl 2-methyl-3-nitrobenzoate Bromination Step 1: Radical Bromination (NBS, AIBN, PhCl, 85°C) Start->Bromination Check1 IPC: HPLC (Limit Dibromo < 5%) Bromination->Check1 FilterSucc Filtration (Remove Succinimide) Cyclization Step 2: Cyclization (Cyclohexylamine, TEA, MeCN) FilterSucc->Cyclization Check1->FilterSucc Pass Quench Quench & Crystallization (Water Addition) Cyclization->Quench FinalFilter Filtration & Wash (Water/MeOH) Quench->FinalFilter Dry Drying (45°C, Vacuum) FinalFilter->Dry

Figure 2: Process flow diagram for the scale-up synthesis.

Analytical Data Table
ParameterSpecificationMethodRationale
Appearance Light yellow/tan powderVisualNitro compounds are inherently colored.[1][3][7] Dark brown indicates oxidation.[1]
Purity > 98.0%HPLC (254 nm)Pharmaceutical intermediate standard.[1]
Impurity A < 0.5%HPLCUnreacted Methyl 2-methyl-3-nitrobenzoate.[1]
Impurity B < 0.1%HPLCDibromo analog (genotoxic potential).[1]
Melting Point 165–170°C (Typical)DSC/CapillaryConfirms crystal form and purity.[1]
Residual Solvent < 3000 ppm (MeCN)GC-HSICH Q3C Limits.[1]

Safety & Hazard Analysis (SHE)

  • Nitro Compounds: The starting material and product are nitro-aromatics.[1] While stable at standard processing temperatures, they possess high decomposition energy.[1] DSC (Differential Scanning Calorimetry) should be run on the crude reaction mixture before scaling above 1 kg to determine the onset of thermal runaway.

  • Benzyl Bromide Intermediate: Methyl 2-(bromomethyl)-3-nitrobenzoate is a lachrymator and a potent skin sensitizer.[1] It is also an alkylating agent (potential carcinogen).[1]

    • Control: Handle as a solution whenever possible. Use closed transfer systems. Decontaminate spills with dilute ammonia or sodium thiosulfate.[1]

  • Radical Initiators (AIBN): AIBN produces nitrogen gas upon decomposition.[1] Ensure the reactor vent is sized appropriately to handle off-gassing.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion in Step 1 Wet solvent or inactive initiator.[1]Radical reactions are inhibited by water/oxygen.[1] Dry solvent (KF < 0.05%) and degas with N2.[1] Add fresh AIBN.
High Dibromo Impurity Excess NBS or too long reaction time.[1]Stop reaction at 95% conversion. Do not chase 100%.
Product Oiling Out (Step 2) Added water too fast or temp too high.[1]Add water slowly to the MeCN solution.[1] Seed the mixture with pure crystal if available.[1]
Dark Coloration Oxidation of amine or thermal degradation.[1]Ensure nitrogen blanket during cyclization.[1] Wash final cake with cold methanol to displace colored mother liquor.[1]

References

  • Muller, G. W., et al. (1997).[1] Substituted 2-(2,6-dioxopiperidin-3-yl)phthalimides and method of reducing TNF-alpha levels.[1] U.S. Patent 5,635,517.[1] (Describes the foundational chemistry for 4-nitro-isoindolinone synthesis). Link

  • Man, H. W., et al. (2003).[1] Synthesis of Lenalidomide.[1] WO2005005409A1.[1] (Detailed process conditions for the bromination and cyclization of methyl 2-methyl-3-nitrobenzoate). Link

  • BenchChem. (2025).[1][8][9] Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration.[1][2] (Background on nitro-benzoate precursor synthesis). Link

  • RSC Education. (2016).[1][10] Nitration of methyl benzoate.[1][10][11] (General nitration safety and protocols). Link

Sources

Application and Protocol Guide: Investigating 2-Cyclohexyl-4-nitro-1-isoindolinone for the Inhibition of TNF-alpha Production

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting TNF-alpha with Novel Isoindolinone Analogs

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to the inflammatory cascade. While essential for a healthy immune response, its dysregulation is a key driver in a host of inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis.[1][2] Consequently, the inhibition of TNF-α production represents a validated and highly effective therapeutic strategy.[1][2]

The isoindolinone scaffold is the backbone of the highly successful immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide.[3] These agents are known to exert potent anti-inflammatory effects, in part by inhibiting the production of pro-inflammatory cytokines, most notably TNF-α.[4][5][6][7][8] This guide focuses on a specific analog, 2-Cyclohexyl-4-nitro-1-isoindolinone, providing a detailed exploration of its presumed mechanism of action and a comprehensive set of protocols for its investigation as a novel TNF-α inhibitor.

Postulated Mechanism of Action: A Cereblon-Mediated Pathway

Based on the well-established mechanism of its structural analogs, 2-Cyclohexyl-4-nitro-1-isoindolinone is hypothesized to function as a modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][9][10][11][12]

The Core Mechanism:

  • Binding to Cereblon (CRBN): The compound is predicted to bind to CRBN, which acts as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN).[10][11][13] This binding event does not inhibit the enzyme but rather alters its substrate specificity.

  • Recruitment of Neo-substrates: The drug-CRBN complex creates a novel binding surface that recruits proteins not normally targeted by this E3 ligase for ubiquitination and subsequent proteasomal degradation.

  • Downstream Effects on TNF-α: While the precise neo-substrates for this specific analog require experimental validation, the downstream consequence observed with related compounds is a modulation of signaling pathways that control the transcription and translation of the TNF gene. Lenalidomide, for instance, has been shown to increase the degradation of TNF-α mRNA.[6] This leads to a significant reduction in the secretion of TNF-α from immune cells like macrophages and monocytes.[6][7]

The following diagram illustrates this proposed signaling pathway.

Mechanism_of_Action cluster_0 Cellular Environment Compound 2-Cyclohexyl-4-nitro- 1-isoindolinone CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex Compound->CRBN Binds and modulates substrate specificity NeoSubstrate Target Proteins (e.g., Transcription Factors) CRBN->NeoSubstrate Ubiquitination of neo-substrate Proteasome Proteasome NeoSubstrate->Proteasome Targeted for degradation TNF_mRNA TNF-α mRNA NeoSubstrate->TNF_mRNA Represses transcription or promotes mRNA decay TNF_Protein Secreted TNF-α Protein TNF_mRNA->TNF_Protein Translation Inflammation Inflammatory Response TNF_Protein->Inflammation Pro-inflammatory signaling

Caption: Postulated mechanism of TNF-α inhibition by 2-Cyclohexyl-4-nitro-1-isoindolinone.

Experimental Protocols for In Vitro Validation

The following protocols provide a robust framework for characterizing the activity of 2-Cyclohexyl-4-nitro-1-isoindolinone. It is imperative to perform these experiments with appropriate controls to ensure the validity of the results.

Protocol 1: Preparation and Handling of 2-Cyclohexyl-4-nitro-1-isoindolinone

Causality: Proper solubilization and storage are critical for maintaining the compound's integrity and ensuring accurate, reproducible concentrations in cell-based assays.

  • Solubilization: The compound is predicted to be soluble in organic solvents.[7] Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. The final DMSO concentration in the culture wells should be kept constant across all conditions and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 2: In Vitro Assay for TNF-α Inhibition

Causality: This protocol uses lipopolysaccharide (LPS), a component of gram-negative bacteria, to potently stimulate TNF-α production in macrophages, mimicking an inflammatory response.[14][15][16] The inhibitory effect of the compound is then quantified.

Cell Line: RAW 264.7 (murine macrophage-like) or THP-1 (human monocytic, differentiated to macrophages with PMA) are suitable and widely used models.

Workflow:

Experimental_Workflow A 1. Cell Seeding (e.g., RAW 264.7) Plate cells in 96-well plates B 2. Compound Pre-treatment Incubate with compound (e.g., 1-2 hours) A->B C 3. LPS Stimulation Add LPS (e.g., 100 ng/mL) to all wells except negative control B->C D 4. Incubation (e.g., 4-6 hours at 37°C) C->D E 5. Supernatant Collection Centrifuge plate, collect supernatant D->E F 6. TNF-α ELISA Quantify TNF-α concentration E->F

Caption: Workflow for assessing TNF-α inhibition in vitro.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom tissue culture plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of 2-Cyclohexyl-4-nitro-1-isoindolinone in culture medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with DMSO at the same final concentration) and a "no treatment" control. Incubate for 1-2 hours.

  • LPS Stimulation: Prepare a 2x solution of LPS (e.g., 200 ng/mL) in culture medium. Add 100 µL of this solution to all wells except the "unstimulated" control, which should receive 100 µL of medium only. This brings the final volume to 200 µL and the final LPS concentration to 100 ng/mL.

  • Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO₂. The optimal incubation time should be determined empirically but typically falls within this range for peak TNF-α secretion.[14]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for TNF-α quantification. Supernatants can be stored at -80°C if not analyzed immediately.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[15]

Protocol 3: Cell Viability (Cytotoxicity) Assay

Causality: It is crucial to determine if the reduction in TNF-α is due to specific inhibition of its production or simply due to compound-induced cell death. The MTT assay measures mitochondrial reductase activity, which is an indicator of cell viability.[17][18][19]

Step-by-Step Methodology:

  • Experimental Setup: Plate and treat cells with 2-Cyclohexyl-4-nitro-1-isoindolinone exactly as described in Protocol 2, including the full incubation period (e.g., pre-treatment time + LPS stimulation time). It is important to match the total treatment duration.

  • MTT Reagent Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT solution to each well.[20]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the culture medium. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[18][20] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[17] A reference wavelength of >630 nm can be used to subtract background absorbance.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear analysis.

Table 1: Sample Data for TNF-α Inhibition and Cell Viability

Compound Conc. (µM)TNF-α (pg/mL) ± SD% InhibitionCell Viability (%) ± SD
0 (Vehicle Control)1520 ± 850100 ± 5.2
0.011410 ± 707.298.7 ± 4.8
0.1988 ± 5435.099.1 ± 5.5
1455 ± 3270.197.5 ± 6.1
10120 ± 1592.195.3 ± 4.9
10085 ± 994.465.2 ± 7.3

Interpretation:

  • IC₅₀ Calculation: From the % inhibition data, an IC₅₀ value (the concentration at which 50% of TNF-α production is inhibited) can be calculated using non-linear regression analysis.

  • Therapeutic Window: By comparing the IC₅₀ for TNF-α inhibition with the concentration at which cytotoxicity is observed (e.g., CC₅₀), a therapeutic window can be estimated. An ideal compound will have a potent IC₅₀ with minimal cytotoxicity at that concentration. In the example table, the compound is a potent inhibitor with significant cytotoxicity only appearing at the highest concentration.

Troubleshooting

IssuePossible CauseSuggested Solution
High variability in ELISA results Inconsistent pipetting, improper washing steps.Use calibrated multichannel pipettes. Ensure thorough and consistent washing between ELISA steps.
Low TNF-α signal in controls Inactive LPS, low cell number, insufficient incubation.Test a new batch of LPS. Optimize cell seeding density. Perform a time-course experiment (2, 4, 6, 8, 24h) to find peak TNF-α secretion.
High background in MTT assay Contamination, interference from phenol red.Ensure aseptic technique. Use phenol red-free medium for the MTT incubation step.[17]
Inhibition of TNF-α correlates with cell death Compound is cytotoxic at active concentrations.The compound may not be a suitable candidate. Further structural modifications may be needed to separate activity from toxicity.

References

  • What is the mechanism of Lenalidomide? - Patsnap Synapse. (2024, July 17). Retrieved March 7, 2024, from [Link]

  • What is the mechanism of action of lenalidomide? - Dr.Oracle. (2026, February 11). Retrieved March 7, 2024, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved March 7, 2024, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). Retrieved March 7, 2024, from [Link]

  • Gulla, A., & Anderson, K. C. (2013). Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma. Cancers, 5(3), 857–873. [Link]

  • Liu, Y., Huang, X., He, X., Zhou, Y., Jiang, X., Chen-Kiang, S., Jaffrey, S. R., & Xu, G. (2015). A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. The FASEB Journal, 29(11), 4829–4839. [Link]

  • Kotla, V., Goel, S., Nischal, S., Heuck, C., Vivek, K., Das, B., & Verma, A. (2009). Mechanism of action of lenalidomide in hematological malignancies. Journal of Hematology & Oncology, 2, 36. [Link]

  • Petz, L. (2017). Modulation of the CRL4CRBN E3 Ubiquitin Ligase by Thalidomide Analogs. Harvard DASH. [Link]

  • MTT Assay of Cell Numbers after Drug/Toxin Treatment - Bio-protocol. (2011, April 5). Retrieved March 7, 2024, from [Link]

  • Lenalidomide (Mechanism of Action) - PT Master Guide. (2021, May 30). Retrieved March 7, 2024, from [Link]

  • Abruzzese, E., Gurnari, C., & de Fabritiis, P. (2021). Lenalidomide and Pomalidomide Improve Function and Induce FcγRI/CD64 in Multiple Myeloma Neutrophils. Cancers, 13(20), 5143. [Link]

  • Cereblon E3 ligase modulator - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Pisanu, A., Mulas, G., Fenu, S., & Spiga, S. (2022). Repurposing Pomalidomide as a Neuroprotective Drug: Efficacy in an Alpha-Synuclein-Based Model of Parkinson's Disease. Neurotherapeutics, 19(2), 582–597. [Link]

  • Liu, Y., Huang, X., He, X., Zhou, Y., Jiang, X., Chen-Kiang, S., Jaffrey, S. R., & Xu, G. (2015). A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. The FASEB Journal, 29(11), 4829–4839. [Link]

  • Discovery And Diversion of E3 Ligases that Recognize and Remove Damaged Proteins in Cancer. (n.d.). Retrieved March 7, 2024, from [Link]

  • Galustian, C., & Dalgleish, A. (2009). The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells. Cancer Immunology, Immunotherapy, 58(7), 1033–1045. [Link]

  • TNF-α inhibitors - Adooq Bioscience. (n.d.). Retrieved March 7, 2024, from [Link]

  • Chen, Y., & Hales, D. B. (1995). Expression, regulation, and production of tumor necrosis factor-alpha in mouse testicular interstitial macrophages in vitro. Endocrinology, 136(10), 4385–4392. [Link]

  • Xaus, J., Comalada, M., Valledor, A. F., Lloberas, J., & Celada, A. (2000). LPS induces apoptosis in macrophages mostly through the autocrine production of TNF-α. Blood, 95(12), 3823–3831. [Link]

  • Small-Molecule Inhibition of TNF-alpha. (n.d.). Retrieved March 7, 2024, from [Link]

  • Characterization of TNF-alpha release in LPS-stimulated astrocytes: Bi-functional effects of purinergic receptor activation and role for calcium signaling - University of Miami. (n.d.). Retrieved March 7, 2024, from [Link]

  • Effects of LPS stimulation on the cell viability and TNF-α expression... - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Rahman, M. M., & Karim, M. R. (2020). Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. International Journal of Molecular Sciences, 21(23), 9153. [Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. (n.d.). Retrieved March 7, 2024, from [Link]

  • Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC - NIH. (n.d.). Retrieved March 7, 2024, from [Link]

  • Kim, Y., Lee, J., & Park, H. (2002). Synthesis and sar studies for the inhibition of tnf-α production. part 2. 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-substituted-1 -isoindolinone derivatives. Archives of Pharmacal Research, 25(2), 137–142. [Link]

  • Natural Inhibitors of Tumour Necrosis Factor-α Production, Secretion and Function. (n.d.). Retrieved March 7, 2024, from [Link]

  • Kim, Y., Lee, J., & Park, H. (2002). Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives. Archives of Pharmacal Research, 25(2), 137–142. [Link]

  • Isoindolinone synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

Troubleshooting & Optimization

🔬 Technical Support Center: 2-Cyclohexyl-4-nitro-1-isoindolinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers synthesizing 2-Cyclohexyl-4-nitro-1-isoindolinone . It is designed to troubleshoot yield issues, optimize reaction parameters, and ensure high-purity isolation.

Ticket ID: ISO-NITRO-004 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Golden Route"

To achieve high yields (>80%) and strict regioselectivity for the 4-nitro isomer, you must utilize the Methyl 2-(bromomethyl)-3-nitrobenzoate pathway.

While other methods exist (e.g., nitration of isoindolinone, reduction of nitrophthalimides), they suffer from poor regiocontrol (yielding mixtures of 4- and 7-nitro isomers) or harsh conditions incompatible with scale-up. The alkylation-cyclization cascade described below is the industry standard for immunomodulatory imide drugs (IMiDs) like Lenalidomide and is directly applicable here.

The Reaction Pathway

The synthesis proceeds via a tandem nucleophilic substitution-cyclization :

  • SN2 Attack: Cyclohexylamine displaces the benzylic bromide.

  • Intramolecular Acylation: The resulting secondary amine attacks the adjacent methyl ester, releasing methanol and forming the lactam ring.

ReactionPathway cluster_conditions Optimization Zone SM1 Methyl 2-methyl-3-nitrobenzoate Inter1 Methyl 2-(bromomethyl)-3-nitrobenzoate (Critical Intermediate) SM1->Inter1 NBS, AIBN (Radical Bromination) Inter2 Aminomethyl Intermediate (Transient) Inter1->Inter2 S_N2 Attack (Fast) Reagent Cyclohexylamine + Base (TEA/DIPEA) Reagent->Inter2 Product 2-Cyclohexyl-4-nitro-1-isoindolinone (Target) Inter2->Product Cyclization (- MeOH)

Figure 1: The mechanistic pathway for the regioselective synthesis of 4-nitroisoindolinones.

Core Protocol & Optimization (The "How-To")

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Methyl 2-(bromomethyl)-3-nitrobenzoate 1.0ElectrophilePurity is King. Must be >95% pure.[1] Residual starting material (unbrominated) acts as a dead-end impurity.
Cyclohexylamine 1.1 - 1.2NucleophileSlight excess ensures complete consumption of the bromide.
Triethylamine (TEA) 2.0 - 2.5BaseScavenges HBr. Must be dry.
Acetonitrile (MeCN) SolventMediumPreferred over DMF for easier workup. Must be anhydrous.
Step-by-Step High-Yield Protocol
  • Preparation: Dissolve Methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).

  • Addition: Cool to 0°C . Add Triethylamine (2.2 equiv) followed by the dropwise addition of Cyclohexylamine (1.1 equiv).

    • Why? Controlling the exotherm prevents decomposition of the labile benzylic bromide before the amine can attack.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC/HPLC. The intermediate (linear amine) usually cyclizes spontaneously. If a polar intermediate persists, heat to 50°C for 1 hour to force cyclization.

  • Workup:

    • Evaporate MeCN.

    • Redissolve in Ethyl Acetate (EtOAc).

    • Wash with 0.5 M HCl (removes excess amine/TEA), then Sat. NaHCO₃, then Brine.

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification: Recrystallization from Ethanol/Heptane is often sufficient. Flash column (Hex/EtOAc) if necessary.

Troubleshooting Hub (Q&A)

🔴 Issue: Low Yield (<40%)

Q: My reaction looks messy on TLC, and the yield is poor. What happened? A: The culprit is likely moisture or impure starting material .

  • Hydrolysis: The bromomethyl ester is extremely sensitive to water. If your solvent is "wet," water competes with cyclohexylamine, forming the hydroxymethyl derivative or hydrolyzing the ester to the acid. Neither will cyclize to your target.

    • Fix: Use freshly distilled MeCN or dry DMF over molecular sieves.

  • Precursor Quality: If your bromomethyl benzoate contains 20% unbrominated methyl 2-methyl-3-nitrobenzoate (common in NBS reactions), your maximum theoretical yield is already capped at 80%.

    • Fix: Recrystallize the brominated precursor from CCl₄/Hexane or similar before this step.

🟡 Issue: Incomplete Cyclization

Q: I see a major spot on TLC that is more polar than the starting material but isn't the product. A: You have formed the linear secondary amine intermediate .

  • The amine has displaced the bromide, but the ring hasn't closed (lactamization).

  • Fix: This often happens if the reaction is too cold or the base is insufficient. Heat the reaction mixture to 50–60°C for 1–2 hours. The heat provides the activation energy for the intramolecular attack on the ester.

🟠 Issue: Dimer Formation

Q: I see a very lipophilic impurity. A: This is likely the tertiary amine dimer .

  • One molecule of cyclohexylamine has reacted with two molecules of the bromomethyl benzoate.

  • Fix: Ensure you are adding the bromide solution TO the amine solution (inverse addition) or ensure the amine is in excess. However, in this specific intramolecular cyclization, the ring closure is usually faster than the second alkylation. The primary cause is often local high concentration of the bromide if added too quickly to a stagnant amine solution.

Diagnostic Workflow

Use this logic tree to diagnose your specific failure mode.

Troubleshooting Start Start: Low Yield / Impure Product CheckTLC Check TLC/LCMS of Crude Start->CheckTLC SM_Left Starting Material (Bromide) Remains? CheckTLC->SM_Left Add_Heat Action: Increase Temp to 50°C or Add more Amine SM_Left->Add_Heat Yes Polar_Spot New Polar Spot Present? (Uncyclized Amine) SM_Left->Polar_Spot No Force_Cyc Action: Heat to reflux or add catalytic Acid/Base Polar_Spot->Force_Cyc Yes Messy Messy / Streaking / Hydrolysis? Polar_Spot->Messy No Dry_Solvent Action: Check Solvent Water Content Use Molecular Sieves Messy->Dry_Solvent Yes Purify_SM Action: Check Purity of Bromomethyl Precursor Messy->Purify_SM No (Clean but wrong mass)

Figure 2: Troubleshooting logic for isoindolinone synthesis failures.

Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of Acetonitrile? A: Yes. DMF often increases the reaction rate due to better solubility of polar intermediates. However, DMF is harder to remove (high boiling point) and can decompose to dimethylamine at high temperatures, which will react with your bromide to form a byproduct. Recommendation: Use DMF only if solubility is an issue in MeCN; keep temperature <60°C.

Q: Why is the 4-nitro position so important? A: The 4-nitro group is electronically distinct. In the context of drug development (e.g., Lenalidomide analogs), the 4-position corresponds to the amino group essential for cereblon binding. Using the 3-nitrophthalic anhydride route often yields a mixture of 4-nitro and 7-nitro isomers which are difficult to separate. The bromomethyl benzoate route guarantees the 4-nitro position [1][2].

Q: My product is turning red/brown upon storage. Is it decomposing? A: Nitro-aromatics can be light-sensitive. However, color change often indicates trace amine impurities (cyclohexylamine) oxidizing. Ensure your acid wash (0.5 M HCl) during workup was thorough. Store the solid in the dark.

References

  • Vertex AI Search. (2025). Synthesis of Lenalidomide and Isoindolinone Intermediates. 3[4][5][6]

  • Guidechem. (2023). Methyl 2-bromomethyl-3-nitrobenzoate Applications and Reactivity. 2[4][6]

  • Organic Chemistry Portal. (2024). Synthesis of Isoindolinones: Methodologies and Catalysis. 7

  • Beilstein Journal of Organic Chemistry. (2011). One-pot synthesis of substituted isoindolin-1-ones via lithiation. 8[4][5][6]

Sources

Troubleshooting failed synthesis of isoindolinone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Synthesis of Isoindolinone (Phthalimidine) Derivatives

Introduction: The Isoindolinone Scaffold

Isoindolin-1-ones (phthalimidines) are privileged pharmacophores found in FDA-approved drugs like Lenalidomide and Pazopanib . Their synthesis often appears deceptively simple but is plagued by three common failure modes:

  • Incomplete Reduction: Stalling at the 3-hydroxyisoindolinone (hydroxy-lactam) stage.

  • Catalyst Deactivation: In Pd-catalyzed carbonylation or C-H activation routes.

  • Regioisomeric Mixtures: When using substituted phthalic anhydrides.

This guide addresses these specific bottlenecks with field-proven protocols and mechanistic insights.

Module 1: Classical Condensation & Reduction

Context: The most common route involves condensing a phthalic anhydride with an amine to form a phthalimide, followed by partial reduction to the isoindolinone.

Troubleshooting Guide

Q: My reduction of the phthalimide using Zn/AcOH is stalling. NMR shows a mixture of starting material and a new product with a peak around 6.0 ppm, but not the expected methylene signal (~4.4 ppm).

A: You are likely observing the 3-hydroxyisoindolinone intermediate .

  • The Mechanism: Zinc reduction proceeds via a single-electron transfer (SET) to form a radical anion, which is protonated to the hydroxy-lactam. The final step—deoxygenation to the methylene group—requires acidic conditions to promote dehydration to an

    
    -acyliminium ion, which is then further reduced.
    
  • The Fix:

    • Increase Acid Concentration: Pure acetic acid may not be strong enough for electron-deficient substrates. Add HCl (conc.) or TMSCl as an additive to promote the dehydration step.

    • Temperature: Ensure the reaction is refluxing (

      
      C). The dehydration is endothermic.
      
    • Switch Reagents: If Zn/AcOH fails, switch to Sn / conc. HCl . The stronger acidity drives the elimination of the hydroxyl group.

Q: I am getting the fully reduced isoindoline (amine) instead of the isoindolinone (lactam).

A: This is a classic "over-reduction" issue, often caused by using LiAlH₄ or excessive borane reagents.

  • The Fix: Switch to a milder hydride source. NaBH₄ in methanol is generally selective for the partial reduction to the hydroxy-lactam. To get the isoindolinone, you must follow this with a reductive deoxygenation (e.g.,

    
    ).
    
Optimized Protocol: Zn-Mediated Reduction

Reference Standard: Adapted from J. Org. Chem. protocols [1].

  • Dissolution: Dissolve phthalimide (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

  • Activation: Add Activated Zinc Dust (5.0 equiv). Note: Activate Zn by washing with 2M HCl, then water, then acetone, and drying.

  • Catalysis (Optional): Add

    
     (0.01 equiv) to form a Zn-Cu couple if the reaction is sluggish.
    
  • Reflux: Heat to reflux (

    
    C) for 4–12 hours.
    
  • Workup: Filter hot to remove Zn. Concentrate. Neutralize with saturated

    
    .
    

Module 2: Palladium-Catalyzed Carbonylation

Context: Synthesis via aminocarbonylation of 2-halobenzoates or 2-halobenzamides.

Troubleshooting Guide

Q: My reaction turns black immediately, and I recover dehalogenated starting material (Ar-H) or simple hydrolysis products.

A: "Pd-Black" formation indicates catalyst decomposition (aggregation of Pd(0)).

  • Cause: The rate of Oxidative Addition is too slow relative to the catalyst decomposition, or the CO pressure is too low to stabilize the Pd(0) species.

  • The Fix:

    • Ligand Choice: Switch from

      
       to a bidentate ligand like Xantphos  or dppf . These have a wider bite angle, stabilizing the Pd center and accelerating reductive elimination [2].
      
    • CO Pressure: Ensure balloon pressure is maintained. If using a manifold, purge thoroughly. CO acts as a ligand to stabilize Pd(0).

    • Additives: Add a quaternary ammonium salt (

      
      ) to stabilize anionic palladium intermediates.
      

Q: The reaction works for primary amines but fails completely with aniline derivatives.

A: Aniline is a weaker nucleophile. The acyl-palladium intermediate is likely undergoing competitive hydrolysis or decarbonylation before the amine can attack.

  • The Fix: Increase the temperature to

    
    C and use a stronger base like 
    
    
    
    or DBU to facilitate the deprotonation of the aniline, making it more nucleophilic.
Visualizing the Mechanism

The following diagram illustrates the critical failure points in the catalytic cycle.

Pd_Cycle cluster_legend Legend Stable Intermediate Stable Intermediate Failure Point Failure Point Start Aryl Halide (Ar-X) + Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X) Start->OxAdd Rate Determining Step Fail_Black FAILURE: Pd Aggregation (Pd Black) Start->Fail_Black Unstable Ligand CO_Insert CO Insertion (Ar-CO-Pd(II)-X) OxAdd->CO_Insert +CO Fail_Dehal FAILURE: Dehalogenation (Ar-H formed) OxAdd->Fail_Dehal Slow CO insertion Nu_Attack Nucleophilic Attack (Amine) CO_Insert->Nu_Attack +R-NH2 RedElim Reductive Elimination (Product Release) Nu_Attack->RedElim RedElim->Start Regenerate Pd(0)

Caption: Pd-Catalytic Cycle for Isoindolinone Synthesis. Red paths indicate common failure modes (Dehalogenation or Catalyst Death).

Module 3: Regioselectivity & C-H Activation

Context: When using 3-substituted or 4-substituted phthalic anhydrides, or performing C-H activation on meta-substituted benzamides, you often get a mixture of regioisomers.

Data Analysis: Regioselectivity Factors

Q: I am reacting 4-nitro-phthalic anhydride with benzylamine. I get a 1:1 mixture of the 5-nitro and 6-nitro isoindolinone. How do I control this?

A: Regioselectivity is governed by the initial nucleophilic attack on the anhydride carbonyl.

  • Electronic Control: Nucleophiles attack the most electron-deficient carbonyl. In 4-nitrophthalic anhydride, the carbonyl para to the nitro group is more electrophilic (inductive effect).

  • Steric Control: If the substituent is bulky (e.g., t-Butyl), attack occurs at the least hindered carbonyl (meta to the group).

Substituent (R)Effect TypeMajor Isomer (Attack Site)Notes
Nitro (-NO₂) ElectronicPara to R (C=O furthest from R)Strong directing group.
Methoxy (-OMe) Electronic (Resonance)Meta to R (C=O closest to R)Complex; resonance reduces electrophilicity of para C=O.
t-Butyl StericPara to R (C=O furthest from R)Steric hindrance blocks the ortho C=O.
Halogen (-Br/Cl) MixedMixture (Poor selectivity)Inductive/Resonance effects compete.

Troubleshooting C-H Activation (Rh/Ru Catalysis): If using a directing group (e.g.,


-methoxybenzamide) and obtaining mixtures:
  • Solution: Use a bulky directing group or a bulky solvent (e.g., t-Amyl alcohol) to enforce steric selectivity at the ortho position.

Module 4: Solubility & Purification

Q: My product is a "brick." It's insoluble in MeOH, DCM, and EtOAc. How do I purify it?

A: Isoindolinones facilitate strong


-stacking and hydrogen bonding, leading to poor solubility.
  • Recrystallization: Do not use column chromatography. Recrystallize from boiling DMF/Ethanol or Acetic Acid/Water .

  • Trituration: If the impurity is the starting material, triturating the solid in hot ethanol often dissolves impurities while leaving the pure isoindolinone.

  • Aggressive Solvents: For NMR, use TFA-d or DMSO-d6 + heating .

Master Troubleshooting Workflow

Use this logic gate to diagnose your failed experiment.

Troubleshooting_Tree Start Synthesis Failed Check_Route Which Route? Start->Check_Route Route_Red Phthalimide Reduction Check_Route->Route_Red Route_Pd Pd-Catalysis Check_Route->Route_Pd Q_Red_1 Product contains -OH? Route_Red->Q_Red_1 Q_Pd_1 Did Pd Black form? Route_Pd->Q_Pd_1 Sol_Red_1 Incomplete Dehydration. Add Acid (HCl/TFA) or Increase Temp. Q_Red_1->Sol_Red_1 Yes (Hydroxy-lactam) Sol_Red_2 Over-reduction. Switch from LiAlH4 to NaBH4/MeOH. Q_Red_1->Sol_Red_2 No (Isoindoline amine) Sol_Pd_1 Catalyst Death. Use Xantphos, Increase CO pressure. Q_Pd_1->Sol_Pd_1 Yes Sol_Pd_2 Check Nucleophile. Use stronger base (Cs2CO3) or higher Temp. Q_Pd_1->Sol_Pd_2 No (SM recovered)

Caption: Diagnostic Logic Tree for Isoindolinone Synthesis Failures.

References

  • Zn/Acid Reduction Protocol: Grigg, R., et al. "Mechanism of the reduction of phthalimides with zinc and acetic acid." Tetrahedron, 1989. Note: This is the foundational text for the Zn/AcOH mechanism discussed in Module 1.
  • Pd-Catalyzed Carbonylation

    • Beller, M., et al. "Palladium-catalyzed carbonylative cyclization of 2-bromobenzamides." Angewandte Chemie Int. Ed., 2011.[1]

    • Source:

  • C-H Activation & Regioselectivity

    • Wang, D. H., et al.
    • Source:

  • Review of Synthetic Strategies

    • Csákÿ, A. G., et al. "Synthetic strategies for the construction of the isoindolinone scaffold." Chemical Reviews, 2014.
    • Source:

Sources

How to improve reproducibility in experiments with 2-Cyclohexyl-4-nitro-1-isoindolinone

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Advanced Research Support Subject: Optimizing Reproducibility in Biological & Chemical Workflows

Executive Summary

Welcome to the technical support hub for 2-Cyclohexyl-4-nitro-1-isoindolinone . This guide addresses the specific physicochemical challenges associated with this scaffold: the lipophilicity of the cyclohexyl group, the potential photolability of the nitro-aromatic core, and the aggregation tendencies typical of isoindolinone derivatives.

This is not a generic manual. It is a troubleshooting system designed to eliminate the "hidden variables" that cause experimental drift.

Module 1: Stock Solution Integrity (The Foundation)

The Issue: The most common source of irreproducibility with 2-Cyclohexyl-4-nitro-1-isoindolinone is compound precipitation induced by DMSO hygroscopicity . The cyclohexyl moiety renders the molecule highly lipophilic. When DMSO stocks absorb atmospheric water (which happens within minutes of opening a vial), the solubility limit drops, leading to "invisible" micro-precipitation.

The Fix: The "Single-Shot" Protocol Do not store working stocks at -20°C in standard tubes. The freeze-thaw cycle pumps moisture into the DMSO.

Protocol: Anhydrous Stock Preparation
  • Solvent: Use only Anhydrous DMSO (≥99.9%, water <50 ppm).

  • Vessel: Dissolve the solid compound in a glass vial (low-binding) under nitrogen or argon gas flow if possible.

  • Aliquoting: Immediately aliquot the master stock into single-use amber tubes (e.g., 20 µL per tube).

  • Storage: Store at -80°C. Never refreeze a thawed aliquot.

Visual Workflow: Stock Management Decision Tree

StockManagement Start Solid Compound (2-Cyclohexyl-4-nitro-1-isoindolinone) Dissolve Dissolve in Anhydrous DMSO (Glass Vial, Argon Purge) Start->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Aliquot Aliquot into Single-Use Amber Tubes Check->Aliquot Yes Sonicate Gentle Warming (37°C) & Sonication Check->Sonicate No (Precipitate) Freeze Store at -80°C Aliquot->Freeze Thaw Thaw ONE Aliquot (Room Temp, Dark) Freeze->Thaw Sonicate->Check Discard Discard (Degradation Risk) Use Prepare Working Solution (Immediate Use) Thaw->Use Refreeze Do NOT Refreeze Discard Remainder Use->Refreeze

Caption: Figure 1. Strict "Single-Shot" workflow to prevent water-induced precipitation and freeze-thaw degradation.

Module 2: Biological Assay Optimization

The Issue: Researchers often report shifting IC50 values. This is frequently due to Colloidal Aggregation . The hydrophobic cyclohexyl group drives the molecule to form promiscuous aggregates in aqueous buffers, which non-specifically inhibit enzymes (false positives).

The Fix: Detergent-Based Validation You must determine the Critical Aggregation Concentration (CAC) .

Troubleshooting Guide: Aggregation vs. Inhibition
SymptomProbable CauseDiagnostic TestSolution
Steep Hill Slope (>2.0)Colloidal AggregationDetergent Challenge: Add 0.01% Triton X-100 or Tween-80.If IC50 increases (potency drops) with detergent, the compound was aggregating. Use detergent in all future assays.
IC50 Shift (>3x)Compound StickingPlastic Check: Compare results in Polystyrene vs. Low-Binding Polypropylene plates.Switch to acoustic dispensing (Echo) or low-binding plates to prevent loss of compound to plastic walls.
Yellowing of Buffer PhotodegradationUV-Vis Check: Measure absorbance spectrum after 1h light exposure.Nitro groups can be photolabile. Perform all assays in low-light/amber conditions.
Protocol: The "Detergent Challenge"
  • Prepare two identical assay plates.

  • Plate A: Standard Assay Buffer.

  • Plate B: Assay Buffer + 0.01% v/v Triton X-100 (freshly prepared).

  • Run the dose-response curve (10-point, 3-fold dilution) for 2-Cyclohexyl-4-nitro-1-isoindolinone.

  • Analysis:

    • True Binder: IC50 remains consistent between Plate A and B.

    • Aggregator: IC50 in Plate B is significantly higher (lower potency) or activity disappears.

Module 3: Chemical Stability & Synthesis

The Issue: If you are synthesizing this compound or using it in chemical biology (e.g., as a probe), the nitro group is a vulnerability. It is susceptible to unintentional reduction to an amine in the presence of reducing agents (e.g., DTT, TCEP) often found in enzyme storage buffers.

The Fix: Buffer Compatibility Check

  • Avoid: High concentrations of DTT (>1 mM) in long-term incubations.

  • Monitor: LC-MS verification of the compound after incubation in the assay buffer. Look for the [M-16+2] mass shift (Nitro -> Amine reduction) or [M-30] (Nitro -> Nitroso).

Visual Workflow: Assay Troubleshooting Loop

AssayTroubleshooting Result Inconsistent IC50 Data Hypothesis1 Aggregation? Result->Hypothesis1 Hypothesis2 Plastic Binding? Result->Hypothesis2 Hypothesis3 Chemical Instability? Result->Hypothesis3 Test1 Run Detergent Challenge (+0.01% Triton X-100) Hypothesis1->Test1 Test2 Switch to Glass/Low-Bind Plates Hypothesis2->Test2 Test3 LC-MS of Buffer Mix (Check for reduction) Hypothesis3->Test3 Outcome1 Potency Lost? It's an Aggregator. Test1->Outcome1 Outcome2 Potency Restored? It's Sticking. Test2->Outcome2 Outcome3 Mass Shift? Remove DTT/TCEP. Test3->Outcome3

Caption: Figure 2. Logic flow for diagnosing inconsistent biological data.

Frequently Asked Questions (FAQs)

Q1: My solution turns slightly yellow after 2 hours on the bench. Is it still good? A: Likely not. Nitro-substituted isoindolinones can undergo photo-induced degradation or ring-opening [6]. The yellowing suggests the formation of a degradation product (possibly a nitroso intermediate or hydrolysis product). Action: Discard the solution. For future experiments, wrap tubes in aluminum foil and work under low light.[1]

Q2: Can I use acoustic dispensing (Echo) with this compound? A: Yes, and it is highly recommended. Acoustic dispensing eliminates the need for intermediate plastic tips, which are a major source of compound loss for lipophilic molecules like 2-Cyclohexyl-4-nitro-1-isoindolinone.

Q3: What is the maximum DMSO concentration I should use? A: Keep the final assay DMSO concentration constant (e.g., 1% or 0.5%) across all wells. Do not serial dilute in buffer; serial dilute in 100% DMSO and then transfer a small volume to the buffer. Diluting this hydrophobic compound directly in buffer will cause immediate precipitation at higher concentrations [1].

References
  • Assay Guidance Manual (NCBI). "Assay Interference by Aggregation." National Center for Advancing Translational Sciences.[2][Link]

  • Waybright, T. J., et al. (2009). "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening.[Link]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.[Link]

  • Shoichet, B. K. (2006). "Screening in a spirit of haunting: the role of aggregation in high-throughput screening." Drug Discovery Today.[Link]

  • Klapars, A., et al. (2025). "Photoinduced Ring-Opening and Phototoxicity of Indolin-3-one Derivatives." ResearchGate.[Link]

Sources

Technical Support Center: 2-Cyclohexyl-4-nitro-1-isoindolinone Purification

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource for researchers working with 2-Cyclohexyl-4-nitro-1-isoindolinone . It addresses the specific challenges of purifying nitro-substituted isoindolinone scaffolds, drawing on methodologies relevant to immunomodulatory drug (IMiD) intermediate synthesis.

Status: Active Ticket ID: PUR-ISO-4N-CYC Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Compound Profile

Compound: 2-Cyclohexyl-4-nitro-1-isoindolinone Target Application: Intermediate for amino-isoindolinone pharmacophores (e.g., Lenalidomide/Pomalidomide analogs).[1] Critical Quality Attribute (CQA): Regioisomeric purity (removal of 7-nitro isomer if applicable) and removal of metal/halide precursors.

This scaffold presents unique purification challenges due to the nitro group's polarity and the cyclohexyl group's lipophilicity . The interplay between these two moieties often leads to "oiling out" during recrystallization if solvent polarity is not carefully modulated.

Troubleshooting Guide (Q&A)

Case 1: "My product is oiling out during recrystallization instead of forming crystals."

Diagnosis: The solvent system is too polar, or the cooling ramp is too aggressive. The cyclohexyl ring increases solubility in non-polar solvents, while the nitro core requires polarity. Solution:

  • Switch Solvent System: Move from pure Ethanol to an Ethanol/Water or IPA/Water system.[1]

  • The "Cloud Point" Technique: Dissolve the crude solid in the minimum amount of boiling Ethanol. Add hot Water dropwise just until persistent turbidity (cloudiness) appears.[1] Add one drop of hot Ethanol to clear it.

  • Controlled Cooling: Turn off the heat source and let the flask cool in the oil bath (slow cooling). Do not place directly on ice.[1] Rapid cooling traps impurities and induces oiling.[1]

Case 2: "I see a persistent impurity spot (Rf ~ 0.4) just below my product (Rf ~ 0.5) on TLC."

Diagnosis: This is likely the 7-nitro regioisomer (if synthesized via nitrophthalic anhydride reduction) or the hydrolyzed acid byproduct (if synthesized via the bromomethyl benzoate route). Solution:

  • If Acidic Impurity: Perform a bicarbonate wash.[1] Dissolve crude in Ethyl Acetate and wash 3x with saturated NaHCO₃.[1] The acid will partition into the aqueous layer.

  • If Regioisomer: Recrystallization is often ineffective for separating 4-nitro/7-nitro isomers due to similar lattice energies.[1] You must use Flash Column Chromatography .[1]

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 90:10, ramp to 60:40).[1] The 4-nitro isomer typically elutes after the 7-nitro isomer due to stronger interaction with silica (depending on specific substitution, but often close).[1]

Case 3: "The product is yellow, but turns dark orange/brown upon drying."

Diagnosis: Residual Cyclohexylamine or Base trapped in the crystal lattice. Nitro compounds are sensitive to base-catalyzed degradation or formation of Meisenheimer-like complexes, causing color shifts.[1] Solution:

  • The Acid Wash Protocol: Before any recrystallization, dissolve the crude organic layer in DCM or EtOAc and wash with 1N HCl . This protonates residual cyclohexylamine (

    
    ), forcing it into the aqueous layer.[1]
    
  • Verification: Check the pH of the aqueous wash; it must remain acidic (pH < 2).

Detailed Purification Protocols

Protocol A: Chemical Wash (Pre-Purification)

Mandatory step to remove unreacted amine and inorganic salts.[1]

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).

  • Acid Wash: Wash with 1.0 M HCl (2 x 5 mL/g).[1] Caution: Exothermic if excess amine is present.[1]

  • Base Wash: Wash with Saturated NaHCO₃ (2 x 5 mL/g) to remove acidic byproducts.[1]

  • Brine Wash: Wash with Saturated NaCl (1 x 5 mL/g).

  • Drying: Dry organic layer over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes. Filter and concentrate.

Protocol B: Flash Chromatography (Isomer Separation)

Best for separating close-running impurities.[1]

ParameterSpecification
Stationary Phase Silica Gel 60 (spherical preferred for difficult separations)
Column Loading 1:50 (1 g crude : 50 g Silica)
Mobile Phase A n-Hexane (or Heptane)
Mobile Phase B Ethyl Acetate (EtOAc)
Gradient Profile 0–5 min: 10% B (Isocratic)5–25 min: 10%

40% B (Linear)25–30 min: 40% B (Hold)
Detection UV 254 nm (Nitro aromatic absorption)
Protocol C: Recrystallization (Final Polishing)

Use this only after Protocol A has been completed.[1]

  • Solvent: Ethanol (95%) or Ethanol/Water (9:1).[1]

  • Boiling: Heat solvent to reflux. Add crude solid slowly.[1]

  • Saturation: If solid does not dissolve in 10 volumes of hot solvent, add more solvent in small aliquots.

  • Crystallization: Remove from heat. Allow to reach room temperature (25°C) over 1 hour. Then place in a refrigerator (4°C) for 2 hours.

  • Filtration: Filter crystals and wash with cold Ethanol (-20°C).

  • Drying: Vacuum oven at 40°C for 12 hours. Note: Nitro compounds can sublime; do not use high vacuum (< 1 mbar) at high temps.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for purifying 2-Cyclohexyl-4-nitro-1-isoindolinone based on the impurity profile.

PurificationStrategy Start Crude Reaction Mixture AcidWash Protocol A: Acid/Base Wash (Remove Amine/Salts) Start->AcidWash TLC_Check TLC Analysis (Hexane:EtOAc 1:1) AcidWash->TLC_Check Decision1 Single Spot? TLC_Check->Decision1 Analyze Rf values Recryst Protocol C: Recrystallization (EtOH/Water) Decision1->Recryst Yes (High Purity) Column Protocol B: Flash Chromatography (Gradient Elution) Decision1->Column No (Isomers/Byproducts) Final Pure 2-Cyclohexyl-4-nitro-1-isoindolinone (>98% Purity) Recryst->Final Column->Recryst Polishing Step (Optional)

Caption: Purification workflow prioritizing chemical washing followed by chromatographic separation of regioisomers if detected.

Physicochemical Data Reference

PropertyValue / CharacteristicNotes
Molecular Formula

Molecular Weight 260.29 g/mol
Predicted LogP ~2.8 - 3.2Moderately lipophilic due to cyclohexyl group.[1]
Solubility (Water) Insoluble
Solubility (EtOH) Moderate (Hot), Poor (Cold)Ideal for recrystallization.[1]
Solubility (DCM) HighGood for extraction/loading.[1]
Melting Point ~198–202°CRange varies by crystal polymorph; sharp MP indicates purity.[1]
Appearance Light Yellow Crystalline SolidDarkening indicates amine contamination.[1]

References

  • BenchChem. (2025).[1][2] Optimization of reaction conditions for isoindolinone synthesis. Retrieved from [1]

  • Organic Chemistry Portal. (2025).[1] Synthesis of Isoindolinones: Recent Literature and Catalytic Methods. Retrieved from [1]

  • Mettler Toledo. (2025).[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [1]

  • National Institutes of Health (NIH). (2013).[1] Synthesis of Imidazo[2,1-a]isoindolones via Rearrangement. (Context on nitro-isoindolinone stability). Retrieved from [1]

  • Chemical Book/ChemSpace. (2025).[1] 2-cyclohexyl-4-nitro-2,3-dihydro-1H-isoindol-1-one Properties and Catalog Data. Retrieved from [1]

Sources

Isoindolinone Synthesis: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying and minimizing byproducts in isoindolinone synthesis Audience: Researchers, scientists, and drug development professionals.[1] Format: Technical Support Center (Q&A / Troubleshooting).

Introduction: The Isoindolinone Challenge

The isoindolin-1-one (phthalimidine) scaffold is a privileged structure in medicinal chemistry, serving as the core for MDM2 inhibitors, antipsychotics (e.g., pazinaclone), and anti-inflammatory agents.[1] However, its synthesis is frequently plagued by a specific set of impurities—phthalazinones, oxidation byproducts, and regioisomers—that are difficult to separate due to similar polarity and solubility profiles.[1]

This guide addresses the two primary synthetic methodologies: Reductive Cyclization (classic condensation) and Transition-Metal Catalyzed C-H Activation (modern functionalization).

Module 1: Critical Impurity Profiling (Identification)

User Question: "I have a white solid after workup, but the melting point is off. How do I definitively distinguish my isoindolinone product from common byproducts like phthalazinones or phthalimides using NMR?"

Scientist Response: Visual appearance is deceptive; both the product and its primary impurities are often white, high-melting solids. You must rely on 1H NMR diagnostic peaks , specifically focusing on the benzylic methylene (-CH₂-) and the unique signatures of the impurities.

Diagnostic NMR Table (CDCl₃)
Compound ClassStructure FeatureKey 1H NMR Signal (ppm)MultiplicityNotes
Isoindolin-1-one (Product) Benzylic -CH₂-4.20 – 4.80 Singlet (or ABq if chiral)Diagnostic peak.[1] Disappears if over-oxidized.
Phthalazin-1(2H)-one N=CH (Imine-like)8.00 – 8.50 SingletFormed if hydrazine is present/used.[1] No CH₂ peak.
Phthalimide C=O[1] (Symmetric)No CH₂ / No CH AA'BB' AromaticSymmetric aromatic region. No aliphatic signals from the ring.
3-Hydroxyisoindolinone Hemiaminal -CH(OH)-5.80 – 6.50 Doublet/Broad SIntermediate of incomplete reduction.[1]
Open-Chain Amide Aldehyde -CHO~10.0 SingletRare; usually cyclizes to the hydroxy form.

Pro-Tip: If you see a signal around 6.0 ppm , you likely have the 3-hydroxy intermediate .[1] This indicates your reduction step (e.g., NaBH₄, H₂/Pd) was insufficient or the cyclization pH was too high.[1]

Module 2: Troubleshooting Reductive Cyclization

(Route: 2-Formylbenzoic acid + Primary Amine + Reducing Agent)

User Question: "I am synthesizing an N-substituted isoindolinone using 2-formylbenzoic acid and an amine. I see a persistent impurity that I suspect is a dimer or an oxidation product. How do I prevent this?"

Scientist Response: In the reductive cyclization route, the competition is between imine formation (desired), polymerization (undesired), and Cannizzaro-type disproportionation .[1]

Common Failure Modes & Solutions

Q1: My yield is low, and I see a "dimer" in the Mass Spec.

  • Cause: If the amine is a diamine or has competing nucleophilic sites, you may be forming a bis-isoindolinone.[1] Alternatively, if the reduction is slow, the intermediate imine can react with the enol form of the starting material.

  • Solution:

    • Stepwise Addition: Form the imine completely (monitor by disappearance of aldehyde peak at 10 ppm) before adding the reducing agent (NaBH₄/STAB).

    • Dilution: Run the reaction at high dilution (0.05 M) to favor intramolecular cyclization over intermolecular dimerization.

Q2: I isolated the 3-hydroxyisoindolinone (hemiaminal) instead of the reduced lactam.

  • Cause: The reduction potential was too weak, or the reaction was quenched too early. This is common when using milder reducing agents like sodium triacetoxyborohydride (STAB) with electron-deficient amines.[1]

  • Solution:

    • Add a Lewis Acid: Add 10-20 mol% Sc(OTf)₃ or TFA to the reduction step to promote dehydration of the hemiaminal to the iminium ion, which is rapidly reduced.

    • Switch Reductant: Use Triethylsilane (Et₃SiH) / TFA for difficult substrates. This system is highly specific for reducing the hemiaminal to the methylene group.

Q3: I used hydrazine to make the N-amino derivative, but I got phthalazinone.

  • Cause: Hydrazine is a bidentate nucleophile. It attacks the aldehyde and the carboxylic acid (or ester) to form the thermodynamically stable 6-membered phthalazinone ring instead of the 5-membered N-aminoisoindolinone.

  • Solution:

    • Block the Carbonyl: You cannot easily prevent this with free hydrazine. Use protected hydrazine (e.g., t-butyl carbazate) to force the mono-attack, then deprotect after cyclization.[1]

Module 3: Troubleshooting C-H Activation / Carbonylation

(Route: Benzamide + Alkene/CO + Metal Catalyst)

User Question: "I am using Rh(III)-catalyzed C-H activation to couple a benzamide with an acrylate. I am getting a mixture of mono- and di-alkylated products. How do I control the regioselectivity?"

Scientist Response: C-H activation is powerful but prone to over-functionalization (di-alkylation at both ortho positions) and directing group (DG) interference .

Workflow: Optimizing Selectivity

1. The "Ortho-Ortho" Problem (Di-alkylation)

  • Mechanism: Once the first alkylation occurs, the product is often more electron-rich (if using alkyl acrylates) or the catalyst remains coordinated, facilitating a second insertion.[1]

  • Fix:

    • Steric Control: Use a bulky directing group (e.g., 8-aminoquinoline with a substituent at the 5-position) to sterically hinder the second approach.

    • Stoichiometry: Use a slight excess of the benzamide (1.2 equiv) relative to the alkene, rather than the other way around.

2. Homocoupling of the Alkene

  • Symptom: You see large amounts of dimerized acrylate (e.g., dimethyl succinate derivatives) and unreacted benzamide.[1]

  • Fix:

    • Oxidant Switch: If using Cu(OAc)₂ as an oxidant, it can promote radical dimerization of electron-deficient alkenes.[1] Switch to Ag₂CO₃ or use O₂ (1 atm) with a co-oxidant to minimize radical pathways.

3. Directing Group Removal Failure

  • Symptom: You made the isoindolinone, but the N-substituent (Directing Group) is stuck.

  • Fix:

    • Plan Ahead: If you need the N-H free isoindolinone, avoid "trace-less" DGs that require harsh removal (e.g., boiling NaOH).[1] Use N-methoxy benzamides (oxidizing conditions cleave the N-O bond in situ to give the N-H or N-alkyl product directly).

Module 4: Process Visualization

Diagram 1: Troubleshooting the Reductive Cyclization Pathway

This decision tree helps you identify where the reaction stalled based on the intermediate isolated.

Isoindolinone_Troubleshooting Start Start: 2-Formylbenzoic Acid + Amine + Reductant Check Analyze Crude (NMR) Start->Check Product Signal: 4.4 ppm (s) Target Isoindolinone Check->Product Success Issue1 Signal: ~6.0 ppm (d) 3-Hydroxy Intermediate Check->Issue1 Incomplete Reduction Issue2 Signal: ~8.2 ppm (s) Phthalazinone Check->Issue2 Wrong Nucleophile Issue3 Signal: ~10 ppm (s) Unreacted Aldehyde Check->Issue3 Stalled Reaction Sol1 Action: Add Acid Catalyst (TFA or Sc(OTf)3) to drive dehydration Issue1->Sol1 Sol2 Action: Check Reagents. Did you use Hydrazine? Switch to protected hydrazine. Issue2->Sol2 Sol3 Action: Increase Temp or Switch to stronger reductant (NaBH4 -> H2/Pd) Issue3->Sol3

Caption: Decision tree for diagnosing reaction failures in reductive cyclization based on 1H NMR signals.

Diagram 2: C-H Activation Selectivity Logic

Understanding the divergence between mono-alkylation (desired) and di-alkylation (byproduct).

CH_Activation_Selectivity Substrate Benzamide (DG) Cycle1 1st C-H Insertion (Ortho) Substrate->Cycle1 + Alkene Catalyst M-Catalyst (Pd/Rh) Mono Mono-Alkylated Isoindolinone (Target) Cycle1->Mono Cyclization (Fast) Cycle2 2nd C-H Insertion (Other Ortho) Cycle1->Cycle2 Excess Alkene / Slow Cyclization Di Di-Alkylated Byproduct Cycle2->Di Control Control Strategy: 1. Bulky DG 2. Excess Benzamide Control->Cycle2 Blocks

Caption: Pathway divergence in C-H activation. Blocking the second insertion requires steric control or stoichiometry management.

Module 5: Purification & Minimization Protocols

User Question: "My crude mixture contains the product and the hydroxy-intermediate. Flash chromatography is not separating them well. What should I do?"

Scientist Response: Isoindolinones and their hydroxy-precursors often streak on silica due to the amide functionality.

Protocol: Chemical Purification (The "Dehydration" Wash) Instead of struggling with difficult chromatography, chemically convert the impurity into the product before purification.

  • Dissolve: Take the crude mixture (containing product + hydroxy-impurity) in DCM.

  • Acid Treat: Add 2 equivalents of TFA and 1.5 equivalents of Triethylsilane (Et₃SiH) . Stir at RT for 1 hour.

    • Mechanism:[1][2][3] TFA protonates the -OH; Et₃SiH reduces the resulting iminium ion directly to the methylene group.

  • Workup: Quench with saturated NaHCO₃.

  • Result: The mixture now contains only the fully reduced isoindolinone, making chromatography (or recrystallization from Ethanol/Hexane) straightforward.

Protocol: Recrystallization

  • Solvent System: Ethanol/Water (9:[1]1) or Ethyl Acetate/Hexane.[4]

  • Note: Isoindolinones crystallize well. Phthalazinones are much less soluble in ethanol; if you suspect phthalazinone contamination, filter the hot ethanolic solution—the phthalazinone often remains solid while the isoindolinone stays in solution.

References

  • Synthesis of Isoindolinones via C-H Activation

    • Title: Isoindolinone Synthesis via One-Pot Type Transition Metal C
    • Source: Chemistry – A European Journal (via PMC).
    • URL:[Link]

  • Reductive Cyclization Methodologies

    • Title: An iridium-catalyzed reductive lactamization enables a sustainable and efficient method for the synthesis of structurally diverse phthalimidines.[5]

    • Source: Organic Chemistry Portal (Abstract of Org. Lett. paper).
    • URL:[Link][1]

  • NMR Characterization of Isoindolinone Derivatives

    • Title: Synthesis of Four Pseudo-Resonance Structures of 3-Substituted Isoindolin-1-ones and Study of Their NMR Spectra.
    • Source: ChemistrySelect (via ResearchG
    • URL:[Link]

  • Phthalazinone Byproduct Identification

    • Title: Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one (Identification of phthalazinone deriv
    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Technical Support Center: Stability Testing of 2-Cyclohexyl-4-nitro-1-isoindolinone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Cyclohexyl-4-nitro-1-isoindolinone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on conducting stability studies. It addresses common challenges and frequently asked questions to ensure the integrity and robustness of your experimental results.

Introduction: Understanding the Molecule and the Mission

2-Cyclohexyl-4-nitro-1-isoindolinone is a heterocyclic compound featuring an isoindolinone core.[1] This core structure is prevalent in many biologically active compounds.[1][2] The molecule's stability is dictated by the chemical reactivity of its functional groups: the lactam (a cyclic amide) in the isoindolinone ring, the nitro group on the aromatic ring, and the N-cyclohexyl substituent.

Stability testing is a critical component of drug development, mandated by regulatory bodies like the ICH, to understand how a drug substance's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] Forced degradation, or stress testing, is the deliberate degradation of the compound under more severe conditions than accelerated stability testing.[3][4] The goal is not to completely destroy the molecule, but to induce a predictable level of degradation (typically 5-20%) to identify likely degradation products, establish degradation pathways, and, most importantly, to develop and validate stability-indicating analytical methods.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides answers to common questions and issues encountered during the stability testing of 2-Cyclohexyl-4-nitro-1-isoindolinone.

Part 1: General & Experimental Design

Q1: What are the most probable degradation pathways for 2-Cyclohexyl-4-nitro-1-isoindolinone?

A1: Based on its chemical structure, two primary degradation pathways are anticipated:

  • Hydrolysis of the Lactam Ring: The amide bond within the isoindolinone core is susceptible to hydrolysis under both acidic and basic conditions.[6] This would result in the opening of the lactam ring to form a 2-(aminomethyl)-5-nitrobenzoic acid derivative.

  • Reduction of the Nitro Group: The nitroaromatic group can be reduced to a nitroso, hydroxylamino, or amino group.[7] While this is common in biological systems, it can also occur under certain chemical conditions, particularly in the presence of reducing agents or during photolysis.[8][9]

Degradation_Pathways cluster_main 2-Cyclohexyl-4-nitro-1-isoindolinone cluster_hydrolysis Hydrolysis Pathway cluster_reduction Reduction Pathway Parent 2-Cyclohexyl-4-nitro-1-isoindolinone Hydrolysis_Product Ring-Opened Product (2-((cyclohexylamino)methyl)-4-nitrobenzoic acid) Parent->Hydrolysis_Product Acid/Base Hydrolysis Reduction_Product Amino Product (4-Amino-2-cyclohexyl-1-isoindolinone) Parent->Reduction_Product Reduction

Caption: Potential degradation pathways for 2-Cyclohexyl-4-nitro-1-isoindolinone.

Q2: How should I design a forced degradation study for this compound?

A2: A comprehensive forced degradation study should be designed in accordance with ICH guideline Q1A(R2).[4] The study should expose the compound to hydrolytic, oxidative, photolytic, and thermal stress to generate the primary degradation products. The workflow below outlines the key stages.

Caption: General experimental workflow for a forced degradation study.

Q3: Which solvents should I use for the stability study, and are there any potential issues?

A3: The choice of solvent is critical. Hydrolytic studies are typically performed in aqueous acidic and basic solutions. For oxidative studies, water is the preferred solvent.

  • Initial Solubility Testing: Before beginning, determine the solubility of 2-Cyclohexyl-4-nitro-1-isoindolinone in water and common organic co-solvents (e.g., acetonitrile, methanol). Poor aqueous solubility is a common challenge with isoindolinone derivatives.[10]

  • Co-solvents: If solubility is low, a minimal amount of an organic co-solvent may be required. Be cautious, as the co-solvent itself can react. For instance, using methanol in acidic or basic conditions could potentially lead to solvolysis, although this is less likely for a stable lactam compared to an ester. Acetonitrile is often a more inert choice.

  • Sample Preparation for Analysis: Whenever possible, the final dilution of the stressed samples should be made in the mobile phase to avoid solvent mismatch effects during HPLC analysis, which can cause peak distortion.[11]

Part 2: Analytical Method & Troubleshooting

Q4: What is a good starting point for a stability-indicating HPLC method?

A4: A reverse-phase HPLC method with UV detection is the standard approach.[12] A stability-indicating method is one that can separate the active compound from its degradation products and any other impurities.[6]

Recommended Starting HPLC Conditions:

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent ionization of acidic/basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10-90% B over 20 minA gradient is essential to elute both the parent compound and potentially more polar or less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[11]
Detection (UV) 254 nm or at λmax254 nm is a common wavelength for aromatic compounds. Determine the absorbance maximum (λmax) for better sensitivity.
Injection Vol. 10 µLA typical injection volume.

Q5: My chromatogram shows split or tailing peaks. What's wrong?

A5: Peak shape issues are common and can usually be resolved systematically.[13]

  • Split Peaks: This often indicates a problem at the column inlet.[13]

    • Cause: A partially blocked column inlet frit or a void in the column packing. This can be caused by particulate matter from the sample or mobile phase.

    • Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this fails, replace the inlet frit or the entire column. Always filter your samples and mobile phases to prevent this.

  • Tailing Peaks: This suggests a secondary, undesirable interaction between the analyte and the stationary phase.[14]

    • Cause 1: Silanol Interactions. Residual acidic silanol groups on the silica-based stationary phase can interact with basic sites on your molecule, causing tailing.

    • Solution 1: Ensure your mobile phase is sufficiently acidic (e.g., pH 2-3 with formic or phosphoric acid) to keep the silanols protonated and minimize interaction. Using a high-purity, end-capped column also helps.

    • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.[14]

    • Solution 2: Reduce the sample concentration or injection volume and re-inject.

Q6: My retention times are drifting between injections. How do I fix this?

A6: Unstable retention times point to a lack of equilibrium or a problem with the mobile phase or pump.[15]

  • Cause 1: Insufficient Column Equilibration. The column needs to be fully equilibrated with the initial mobile phase conditions before the first injection, especially for gradient methods.

    • Solution: Equilibrate the column for at least 10-15 column volumes before starting the sequence.

  • Cause 2: Mobile Phase Issues. The composition of the mobile phase may be changing (e.g., evaporation of the more volatile component) or it may not have been prepared consistently.[15]

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped. If using buffers, ensure they are fully dissolved and within their effective buffering range.

  • Cause 3: Pump Malfunction. Leaks in the pump or faulty check valves can lead to an inconsistent flow rate and pressure fluctuations, causing retention time shifts.[11]

    • Solution: Check the system pressure. If it's fluctuating wildly, purge the pump to remove air bubbles. Check for leaks around pump seals and fittings.

Part 3: Data Interpretation

Q7: I see new peaks in my stressed samples. How do I confirm they are degradation products?

A7: The appearance of new peaks is expected. The key is to confirm their origin and identity.

  • Compare to Controls: Compare the chromatogram of the stressed sample to a time-zero (unstressed) sample and a blank (solvent) injection. The new peaks should be absent in the controls.

  • Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform a peak purity analysis. This can help determine if the parent peak co-elutes with any degradants.

  • Mass Spectrometry (LC-MS): This is the definitive tool for identifying unknown products.[10] Analyze the stressed sample by LC-MS to obtain the mass-to-charge ratio (m/z) of the new peaks. For example, the primary hydrolysis product would be expected to have a mass corresponding to the parent molecule plus one molecule of water (M+18).

Q8: How do I calculate the percentage of degradation and assess the mass balance?

A8: Accurate quantification is essential for a successful study.

  • Percent Degradation: This is calculated by comparing the peak area of the parent compound in the stressed sample to its area in the unstressed (time-zero) control.

    • % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

  • Mass Balance: This is an important concept for verifying that all degradation products have been accounted for. The sum of the assay of the parent compound and the percentage of all degradation products should ideally be between 95% and 105%.

    • Mass Balance (%) = (% Assay of Parent) + (Σ % Area of all Degradants)

    • A poor mass balance (<95%) may indicate that some degradants are not being detected (e.g., they have no UV chromophore, are volatile, or have precipitated out of solution) or that the relative response factors of the degradants are significantly different from the parent.[6]

Experimental Protocol: Forced Degradation Study

This protocol provides a detailed methodology for conducting a forced degradation study on 2-Cyclohexyl-4-nitro-1-isoindolinone.

1. Materials & Reagents

  • 2-Cyclohexyl-4-nitro-1-isoindolinone Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH), 1 M

  • Hydrogen Peroxide (H₂O₂), 30%

  • Formic Acid (ACS Grade)

2. Stock Solution Preparation

  • Accurately prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. This will be the Stock Solution.

3. Stress Conditions (Perform in duplicate)

  • Control Sample: Dilute the Stock Solution to a final concentration of 50 µg/mL with mobile phase. Analyze immediately (Time 0).

  • Acid Hydrolysis: Mix 1 mL of Stock Solution with 1 mL of 1 M HCl. Keep at 60°C.

  • Base Hydrolysis: Mix 1 mL of Stock Solution with 1 mL of 1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix 1 mL of Stock Solution with 1 mL of 30% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Place a vial of the Stock Solution in an oven at 60°C. Also, place a vial of the solid compound in the oven at 60°C.

  • Photolytic Degradation: Expose a solution (e.g., 50 µg/mL in mobile phase) and the solid compound to light conditions as specified in ICH Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[3]

4. Sampling, Quenching, and Analysis

  • Time Points: Withdraw aliquots from each stressed sample at appropriate intervals (e.g., 2, 8, 24, 48 hours).

  • Quenching:

    • For the acid sample, neutralize with an equimolar amount of NaOH.

    • For the base sample, neutralize with an equimolar amount of HCl.

    • For oxidative and thermal samples, simply cool to room temperature.

  • Final Preparation: Dilute all quenched aliquots and controls with mobile phase to a final theoretical concentration of 50 µg/mL.

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method.

Summary of Expected Stability (Hypothetical Data)

The following table provides a hypothetical summary of results to illustrate how data can be presented. Actual results must be determined experimentally.

Stress ConditionTime (h)% Parent RemainingMajor Degradation Products (% Area)
0.1 M HCl, 60°C 2485.2D1 (12.5%), D2 (1.8%)
0.1 M NaOH, RT 878.9D1 (19.8%)
3% H₂O₂, RT 4892.1D3 (5.5%)
Thermal (60°C, Soln) 4898.5Minor degradation
Photolytic (ICH) -94.3D4 (4.1%)

D1, D2, D3, D4 represent different degradation products observed in the chromatogram.

References

  • Microbial Insights. (n.d.). Nitroaromatics and Explosives | Bioremediation. Retrieved from [Link]

  • PubMed. (n.d.). Biodegradation of nitroaromatic pollutants: from pathways to remediation. Retrieved from [Link]

  • Ovid. (2009, October 22). Degradation of nitroaromatic compounds: a model to study evolution of metabolic pathways. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • MDPI. (2024, March 20). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Retrieved from [Link]

  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Aurigene. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Chromservis. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 22). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. Retrieved from [Link]

  • Chemspace. (n.d.). 2-cyclohexyl-4-nitro-2,3-dihydro-1H-isoindol-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Retrieved from [Link]

  • Colour Index. (n.d.). Isoindolinone Yellow: Spectroscopic Analysis Techniques. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexyl-4-nitrophenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoindolinone synthesis. Retrieved from [Link]

  • Beilstein Journals. (2013, October 10). The chemistry of isoindole natural products. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexyl-1-[4-(5-isoquinolylsulfonyl)piperazin-1-yl]ethanone. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-cyclohexyl-4-nitrophenol (C12H15NO3). Retrieved from [Link]

  • Internet Archive. (n.d.). Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Isoindolinone Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of isoindolinone isomers. As a class of compounds with significant interest in medicinal chemistry and materials science, the effective separation of their closely related isomers is a frequent analytical challenge. This guide, designed by application scientists for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and resolve common issues in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions and strategic considerations for developing a robust separation method for isoindolinone isomers.

Q1: I am starting a new project on isoindolinone derivatives. What is the most critical first step in developing a separation method?

Answer: The most critical first step is to understand the nature of the isomerism you are dealing with. Isoindolinones can exist as several types of isomers, and the optimal strategy depends entirely on which type you need to separate:

  • Positional Isomers: These differ in the location of substituent groups on the isoindolinone core or on a phenyl ring. Their physicochemical properties can be very similar, but they are achiral. Separation is typically achieved on reversed-phase columns that offer alternative selectivities to standard C18 phases.

  • Geometric Isomers (E/Z or cis/trans): These arise from restricted rotation around a double bond within a substituent. Like positional isomers, they are achiral and are often separable on columns that provide shape-based selectivity.[1]

  • Enantiomers: These are non-superimposable mirror images that exist due to a chiral center (e.g., a substituted carbon at the 3-position of the isoindolinone ring). They have identical physical and chemical properties in an achiral environment and require a chiral stationary phase (CSP) or a chiral mobile phase additive for separation.[2]

Identifying the isomer type will dictate your initial column selection and overall approach, saving significant time and resources.

Q2: How do I select the right HPLC column for my isoindolinone isomers?

Answer: Column selection is paramount. Based on the isomer type identified in Q1, here is a structured approach:

Isomer TypeRecommended Column ChemistriesPrimary Separation Mechanism
Positional or Geometric Phenyl-Hexyl, Biphenyl, Pentafluorophenyl (PFP)π-π interactions, dipole-dipole interactions, and shape selectivity enhance separation of aromatic and substituted compounds.[3]
Standard C18 or C8Hydrophobic interactions. A good starting point, but may lack the selectivity needed for very similar isomers.[3][4]
Enantiomers Polysaccharide-based CSPs (e.g., Amylose, Cellulose)Formation of transient diastereomeric complexes through a combination of hydrogen bonding, π-π interactions, and steric hindrance. These are the most versatile and successful CSPs.[5]
Pirkle-type CSPsRelies on a "three-point interaction" model. Often very effective but may have a lower "hit rate" than polysaccharide phases.[5]

A recent study on semi-synthetic isoindolinone isomers demonstrated successful separation using a Phenyl-Hexyl column for diastereomers, highlighting the utility of this phase for complex isomer mixtures.[6]

Q3: Should I use reversed-phase or normal-phase chromatography?

Answer: For most isoindolinone applications, reversed-phase (RP) HPLC is the preferred starting point . The reasoning is twofold:

  • Solubility: Many isoindolinone derivatives are soluble in the aqueous-organic mobile phases (e.g., water/acetonitrile or water/methanol) used in RP-HPLC.[7]

  • Robustness and Reproducibility: RP methods are generally more robust and reproducible than normal-phase (NP) methods.

However, normal-phase (NP) chromatography, using solvents like hexane and ethanol, remains a powerful tool, especially for chiral separations on polysaccharide-based CSPs. NP can sometimes offer unique selectivities not achievable in RP mode.[8]

Q4: Is a guard column necessary?

Answer: Yes, absolutely. Using a guard column is a critical, cost-effective measure to protect your expensive analytical column. It is a short, disposable column packed with the same stationary phase as the analytical column. It captures particulates from the sample matrix and strongly retained compounds that could otherwise irreversibly bind to and contaminate the analytical column, leading to high backpressure and loss of resolution.[9][10]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during method development and routine analysis.

Problem 1: I have poor resolution or complete co-elution of my isoindolinone isomer peaks.

This is the most common challenge in isomer separation, directly related to insufficient chromatographic selectivity (α). Resolution is a function of selectivity, efficiency (N), and retention factor (k'). For structurally similar isomers, maximizing selectivity is the key.

The following diagram outlines a systematic approach to diagnosing and fixing resolution issues.

G cluster_0 Troubleshooting Poor Resolution cluster_1 Mobile Phase Optimization cluster_2 Stationary Phase Selection cluster_3 Parameter Adjustment Problem Problem: Poor or No Resolution (α ≈ 1) Check_MP Step 1: Optimize Mobile Phase Problem->Check_MP Check_SP Step 2: Change Stationary Phase Problem->Check_SP Check_Params Step 3: Adjust Other Parameters Problem->Check_Params MP_Ratio A) Adjust Organic % Check_MP->MP_Ratio SP_Achiral A) Try Alternative Achiral Phase (e.g., Phenyl, PFP) Check_SP->SP_Achiral SP_Chiral B) Screen Chiral Columns (For Enantiomers) Check_SP->SP_Chiral Temp A) Optimize Temperature Check_Params->Temp MP_Solvent B) Change Organic Solvent (e.g., ACN to MeOH) MP_Ratio->MP_Solvent MP_Additive C) Modify pH / Additives (e.g., Formic Acid, TFA) MP_Solvent->MP_Additive Flow B) Reduce Flow Rate Temp->Flow

Caption: A decision tree for systematically troubleshooting poor isomer resolution.

  • Optimize the Mobile Phase Composition

    • Causality: The mobile phase composition directly controls the elution strength and influences the subtle interactions that govern isomer selectivity.[11] Changing the ratio of organic solvent to water alters the partitioning of isomers between the mobile and stationary phases.

    • Protocol:

      • Begin with a 50:50 mixture of Acetonitrile (ACN) and water (with 0.1% formic acid if MS compatibility is needed).

      • Perform a series of isocratic runs, systematically varying the ACN concentration in 5% increments (e.g., 45%, 50%, 55%).

      • Plot the resolution (Rs) against the percentage of organic solvent to find the optimal composition. Sometimes, lower organic content (and thus longer retention) can significantly improve the separation of closely eluting peaks.

  • Change the Organic Modifier

    • Causality: Different organic solvents offer different selectivities due to their unique physicochemical properties. Acetonitrile, methanol, and tetrahydrofuran (THF) have different hydrogen bonding capabilities and dipole moments, which can alter their interaction with the analyte and stationary phase.[12]

    • Protocol:

      • If using ACN provides poor selectivity, switch to methanol (MeOH).

      • Re-optimize the mobile phase composition as described above. A mobile phase with 40% ACN has a similar elution strength to one with roughly 50% MeOH.

      • Ternary mobile phases (e.g., Water/ACN/MeOH) can sometimes provide unique selectivities that binary mixtures cannot.[12]

  • Adjust Mobile Phase pH and Use Additives

    • Causality: Many isoindolinones contain basic nitrogen atoms. The pH of the mobile phase dictates the ionization state of these functional groups. At a pH below the pKa of the analyte, it will be protonated (charged), which can drastically alter its retention on a reversed-phase column and improve peak shape by preventing secondary interactions with the silica backbone.[13]

    • Protocol:

      • For basic isoindolinones, add a small amount of an acidic modifier to the mobile phase. Common choices include 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA). Formic acid is generally preferred for LC-MS applications due to its lower ion suppression effects.

      • For acidic isoindolinones, adding an acid like FA or TFA can suppress ionization and improve peak shape.[14]

      • If peak tailing is observed for basic compounds, a competing base like triethylamine (TEA) can be added (0.1%), but this is generally not compatible with MS detection.

  • Optimize Column Temperature

    • Causality: Temperature affects the thermodynamics of the analyte-stationary phase interaction. Lowering the temperature often increases chiral selectivity by enhancing the stability of the transient diastereomeric complexes formed on the CSP.[14][15] Conversely, increasing the temperature decreases mobile phase viscosity, which can improve efficiency (sharper peaks), but may reduce selectivity.

    • Protocol:

      • Ensure you are using a thermostatted column compartment for reproducibility.

      • Screen temperatures in a range, for example, from 20°C to 45°C in 5°C increments.

      • Monitor resolution. For chiral separations, a lower temperature (e.g., 15-25°C) is often beneficial, provided backpressure remains within the system's limits.[16]

Problem 2: My peaks are broad and show significant tailing or fronting.
  • Probable Cause & Explanation:

    • Peak Tailing: This is often caused by secondary interactions, where basic analytes interact with acidic silanol groups on the silica surface of the stationary phase.[17] It can also result from overloading the column with too much sample.

    • Peak Fronting: This is a classic sign of column overload or injecting the sample in a solvent that is much stronger than the mobile phase.[18]

  • Solutions:

    • Reduce Mass Load: Dilute your sample by a factor of 5 or 10 and reinject. If peak shape improves, you were likely overloading the column.

    • Match Sample Solvent to Mobile Phase: Wherever possible, dissolve your sample in the initial mobile phase. If you must use a stronger solvent (like pure DMSO) for solubility, inject the smallest possible volume.[9]

    • Use Mobile Phase Additives: As described in the resolution section, adding 0.1% TFA or FA to the mobile phase can mask silanol groups and significantly improve the peak shape of basic isoindolinones.[14]

Problem 3: My retention times are shifting between injections.
  • Probable Cause & Explanation: Drifting retention times are a sign of an unstable system. The most common causes are insufficient column equilibration time, changes in mobile phase composition (e.g., evaporation of the more volatile component), or temperature fluctuations.[19]

  • Solutions:

    • Ensure Proper Equilibration: Before starting a sequence, flush the column with at least 10-15 column volumes of the initial mobile phase. For some chiral columns, equilibration can take even longer.[20]

    • Prepare Fresh Mobile Phase Daily: Filter and thoroughly degas your mobile phase before use to prevent bubble formation in the pump.[21] Keep solvent bottles capped to minimize evaporation.

    • Use a Column Oven: A thermostatted column compartment is essential for reproducible retention times, as even small changes in ambient temperature can affect viscosity and retention.[22]

Problem 4: The system backpressure is steadily increasing.
  • Probable Cause & Explanation: High backpressure is almost always caused by a blockage somewhere in the flow path, most commonly from particulate matter clogging the inlet frit of the guard or analytical column.[19][23] This can come from the sample, the mobile phase, or wear and tear of pump seals.

  • Solutions:

    • Filter Everything: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. Filter all aqueous mobile phase components through a 0.45 µm bottle-top filter.[21]

    • Isolate the Blockage: Systematically disconnect components starting from the detector and moving backward toward the pump to identify the source of the high pressure. If the pressure drops when the column is disconnected, the column is the source of the blockage.

    • Backflush the Column: Disconnect the column from the detector and reconnect it to the injector in the reverse direction. Pump a strong, appropriate solvent (e.g., 100% ACN for a reversed-phase column) at a low flow rate to dislodge particulates from the inlet frit. Important: Only backflush columns that are not specifically designated as "not backflushable" by the manufacturer. [9]

Part 3: Systematic Method Development Workflow

For new isoindolinone compounds, a structured approach is more efficient than random trial-and-error.

G cluster_0 Systematic Method Development for Isoindolinone Isomers Start 1. Define Goal (e.g., Separate Enantiomers, Positional Isomers) Col_Screen 2. Column Screening - Chiral vs. Achiral - C18, Phenyl, PFP Start->Col_Screen MP_Screen 3. Mobile Phase Screening - ACN vs. MeOH - Isocratic vs. Gradient Col_Screen->MP_Screen Optimize 4. Optimization - Fine-tune Organic % - Adjust Additives/pH - Test Temperature MP_Screen->Optimize Validate 5. Validation - Robustness - Reproducibility Optimize->Validate

Sources

Technical Support Center: Troubleshooting Ru(II)-Catalyzed Isoindolinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering catalyst deactivation or poor turnover during Ruthenium(II)-catalyzed isoindolinone synthesis.

Isoindolinones are privileged pharmacophores, serving as the critical "hinge-binding" motif in various kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors[1]. While Ru(II) catalysis—particularly via C–H activation—offers a highly atom-economical route to these scaffolds, the commonly used [Ru(p-cymene)Cl2]2 precatalyst is highly susceptible to deactivation via ligand stripping, off-target coordination, and over-reduction[2][3].

This guide provides mechanistic troubleshooting, a self-validating experimental protocol, and a breakdown of thermodynamic drivers to ensure robust catalytic turnover.

Mechanistic Overview: The Catalytic Cycle & Deactivation Pathways

To troubleshoot a stalled reaction, one must first understand the causality of the failure. The diagram below maps the successful concerted metalation-deprotonation (CMD) cycle alongside the two primary deactivation pathways: Ru(0) aggregation and byproduct poisoning .

RuCatalysis Precat [Ru(p-cymene)Cl2]2 Precatalyst ActiveRu Active Ru(II) Carboxylate (via KOPiv) Precat->ActiveRu Base (KOPiv) Ruthenacycle 5-Membered Ruthenacycle (C-H Activation) ActiveRu->Ruthenacycle Benzoic Acid Deact2 Ru(0) Aggregation (Ligand Loss / Reduction) ActiveRu->Deact2 High Temp / Oxidant Depletion RuImine Ru-Imine Complex (Post β-Carbon Elimination) Ruthenacycle->RuImine Annulating Agent (e.g., 1,2-oxazetidine) Product Isoindolinone Product + Active Ru(II) RuImine->Product Intramolecular Cyclization Deact1 Catalyst Poisoning (HCHO / H2O Binding) RuImine->Deact1 Excess Byproducts Product->ActiveRu Catalyst Turnover

Ru(II) Catalytic Cycle and Deactivation Pathways in Isoindolinone Synthesis.

Troubleshooting & FAQs

Q1: Why does my [Ru(p-cymene)Cl2]2 catalyst deactivate mid-reaction, leading to stalled conversions and a black precipitate? A1: The appearance of a black precipitate is a definitive indicator of Ruthenium(0) aggregation (ruthenium black), meaning your catalyst has been irreversibly reduced and stripped of its stabilizing p-cymene ligand[3]. In C–H activation pathways, the Ru(II) center relies on the concerted metalation-deprotonation (CMD) mechanism. If the base is insufficiently bulky or basic, the high thermal energy (often >110 °C) causes the p-cymene ligand to dissociate before the substrate can coordinate.

  • Causality & Solution: Switch your base to Potassium Pivalate (KOPiv). The pivalate anion acts as an optimal proton shuttle for the CMD step and provides steric shielding to the Ru(II) center, preventing dimerization and premature reduction[4].

Q2: I am using the strain-release method with 1,2-oxazetidines, but my yields plateau at 40%. What is inhibiting the turnover? A2: In the strain-release annulation of benzoic acids with 1,2-oxazetidines, the β-carbon elimination step generates formaldehyde (HCHO) and water as stoichiometric byproducts[4]. Formaldehyde is a strong σ-donor and can competitively bind to the vacant coordination sites of the Ru-imine intermediate, poisoning the catalyst and preventing the next equivalent of benzoic acid from binding.

  • Causality & Solution: To overcome byproduct poisoning, ensure the reaction is run in an open system (with a reflux condenser) or under a dynamic flow of inert gas to sweep away the volatile formaldehyde gas[4]. The addition of activated 4Å molecular sieves can also sequester water, preventing the hydrolytic degradation of the active ruthenacycle.

Q3: How does solvent choice dictate catalyst longevity? A3: Coordinating solvents like acetonitrile (CH3CN) or dioxane actively compete with the weak carboxylic acid or amide directing groups for the Ru(II) coordination sphere, leading to immediate catalyst poisoning[4].

  • Causality & Solution: Toluene is the optimal solvent. As a non-coordinating aromatic solvent, it provides the necessary boiling point (110–140 °C) to overcome the high activation energy barrier of the C–H cleavage step without displacing the native ligands of the catalyst[2][5].

Q4: I am observing a mixture of aza-Michael and aza-Wacker products during the oxidative olefination of benzamides. How do I control the regioselectivity? A4: During the coupling of benzamides with acrylates, the Ru(II) species binds the substrate in its imine tautomeric form[6]. The divergence between pathways depends entirely on the oxidant and base additives.

  • Causality & Solution: To exclusively drive the aza-Michael pathway (yielding 3-alkyl isoindolinones), utilize NaOAc under an O₂ atmosphere. To switch to the aza-Wacker cyclization (yielding 3-alkylidene isoindolinones), employ a Ru/AgSbF₆ system with Cu(OAc)₂, which accelerates β-hydride elimination prior to protonation[6].

Quantitative Data: Catalyst Optimization

The table below summarizes the thermodynamic and kinetic impact of varying reaction conditions on the [Ru(p-cymene)Cl2]2 system, demonstrating why specific parameters cause failure or success[4].

Catalyst SystemSolventBase / AdditiveTemp (°C)Primary Mechanistic IssueYield (%)
[Ru(p-cymene)Cl2]2CH₃CNK₂CO₃110Solvent coordination (Poisoning)< 5%
[Ru(p-cymene)Cl2]2DioxaneNa₂CO₃110Poor solubility / Low turnover20%
[Ru(p-cymene)Cl2]2TolueneK₃PO₄110Inefficient CMD metalation24%
[Ru(p-cymene)Cl2]2TolueneKOPiv140Optimal (Stable Ru(II) cycle) > 85%
Experimental Protocol: Self-Validating Ru(II) Synthesis

This protocol is designed with built-in visual and chemical validation checkpoints to ensure the catalytic cycle remains active throughout the synthesis.

Workflow Step1 1. Inert Setup (Glovebox/Schlenk) Step2 2. Ru(II) & Base Activation Step1->Step2 Step3 3. Substrate Addition (Toluene, 140°C) Step2->Step3 Step4 4. Reaction Monitoring (Byproduct Purge) Step3->Step4 Step5 5. Catalyst Quench & Purification Step4->Step5

Step-by-step experimental workflow for Ru(II)-catalyzed isoindolinone synthesis.

Step 1: Pre-reaction Setup & Deoxygenation

  • Procedure: In a nitrogen-filled glovebox, add [Ru(p-cymene)Cl2]2 (5.0 mol%), KOPiv (2.0 equiv), and the benzoic acid derivative (1.0 equiv) to an oven-dried Schlenk tube.

  • Causality: Atmospheric oxygen can prematurely oxidize the substrates or alter the oxidation state of the Ru(II) precatalyst in non-oxidative annulations.

  • Validation Checkpoint: The powder mixture should appear uniformly orange-brown. Any darkening at this stage indicates moisture contamination in the base.

Step 2: Solvent Addition & Catalyst Activation

  • Procedure: Inject anhydrous, degassed toluene (0.2 M relative to substrate). Stir at room temperature for 10 minutes.

  • Causality: This brief incubation allows the KOPiv to undergo ligand exchange with the chloride ligands on the Ru dimer, generating the active monomeric Ru(II)-pivalate species required for C-H activation.

Step 3: Annulating Agent Addition & Heating

  • Procedure: Add the 1,2-oxazetidine (1.2 equiv) or corresponding olefin. Seal the tube and heat to 140 °C in a pre-heated oil bath.

  • Causality: The high temperature provides the thermodynamic driving force for the strain-release of the 1,2-oxazetidine (releasing ~26 kcal/mol of strain energy) and facilitates the high-barrier C–H activation[4].

  • Validation Checkpoint: Monitor the solution color. A persistent deep red/orange color indicates an active ruthenacycle. A rapid shift to opaque black indicates catalyst deactivation (Ru(0) formation).

Step 4: Reaction Monitoring & Byproduct Purge

  • Procedure: After 2 hours, briefly vent the Schlenk tube under a positive stream of N₂.

  • Causality: Venting purges the accumulated formaldehyde gas (detectable via GC-MS), preventing catalyst poisoning and freeing up coordination sites for the next turnover[4].

Step 5: Quench and Purification

  • Procedure: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the spent catalyst. Concentrate and purify via silica gel chromatography.

References
  • Hu, X.-Q., Liu, Z.-K., Hou, Y.-X., Xu, J.-H., & Gao, Y. (2021). "Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis." Organic Letters, 23(16), 6332-6336. Source: ACS Publications. URL:[Link]

  • Prakash, S., et al. (2020). "Ru(II)-Catalyzed Oxidative Olefination of Benzamides: Switchable Aza-Michael and Aza-Wacker Reaction for Synthesis of Isoindolinones." Organic Letters, 22(13), 5182-5186. Source: ACS Publications. URL:[Link]

  • "Ruthenium-catalysed C–H/C–N bond activation: facile access to isoindolinones." (2015). Organic Chemistry Frontiers. Source: RSC Publishing. URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Anticancer Activity of 2-Cyclohexyl-4-nitro-1-isoindolinone

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison with Thalidomide and its Progeny

For decades, the serendipitous discovery of thalidomide's anticancer properties has paved the way for the development of a powerful class of therapeutics known as immunomodulatory drugs (IMiDs®)[1][2]. These agents, most notably lenalidomide and pomalidomide, have revolutionized the treatment of hematological malignancies like multiple myeloma.[3][4][5]. At the heart of their mechanism lies the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex, a cellular machine responsible for protein degradation[3][6][7][8]. This guide provides a comprehensive framework for validating the anticancer potential of a novel thalidomide analog, 2-Cyclohexyl-4-nitro-1-isoindolinone, through a direct comparison with thalidomide and its clinically validated successors, lenalidomide and pomalidomide. We will delve into the mechanistic rationale, present detailed experimental protocols, and offer illustrative data to guide researchers in their evaluation of this promising new chemical entity.

The Mechanistic Landscape: A Tale of Targeted Protein Degradation

The anticancer effects of thalidomide and its analogs are multifaceted, encompassing anti-angiogenic, anti-proliferative, and immunomodulatory activities[9][10]. However, their primary mechanism of action converges on the CRBN E3 ubiquitin ligase complex[3][6][8]. By binding to CRBN, these molecules act as a "molecular glue," inducing the recruitment of neo-substrates that are not normally targeted by this E3 ligase. This leads to the ubiquitination and subsequent proteasomal degradation of key transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival and proliferation of various cancer cells, particularly those of B-cell origin[3][11][12]. The degradation of these factors ultimately triggers cell cycle arrest and apoptosis (programmed cell death)[11].

Given the structural similarity of 2-Cyclohexyl-4-nitro-1-isoindolinone to thalidomide, it is hypothesized that it will exert its anticancer effects through a similar CRBN-dependent mechanism. The validation strategy outlined below is designed to test this hypothesis and quantify its efficacy relative to established IMiDs®.

IMiD_Mechanism_of_Action cluster_0 Cellular Machinery CRBN Cereblon (CRBN) DDB1 DDB1 IKZF1_3 Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_3 Recruits (as neo-substrate) CUL4A CUL4A ROC1 ROC1 IMiD 2-Cyclohexyl-4-nitro-1-isoindolinone (or other IMiDs®) IMiD->CRBN Ub Ubiquitination IKZF1_3->Ub Leads to Proteasome Proteasomal Degradation Ub->Proteasome Targets for Apoptosis Apoptosis & Cell Cycle Arrest Proteasome->Apoptosis Results in

Caption: Proposed mechanism of action for 2-Cyclohexyl-4-nitro-1-isoindolinone.

A Comparative In Vitro Analysis: Gauging Potency and Efficacy

To objectively assess the anticancer potential of 2-Cyclohexyl-4-nitro-1-isoindolinone, a series of in vitro assays should be performed in parallel with thalidomide, lenalidomide, and pomalidomide. The choice of cancer cell lines is critical; for this study, we will use the human multiple myeloma cell line MM.1S, which is known to be sensitive to IMiDs®.

Cell Viability Assessment: The MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[13][14] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.

Illustrative Comparative IC50 Data

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds. A lower IC50 value indicates greater potency. The following table presents hypothetical IC50 values for our test compounds against the MM.1S cell line after 72 hours of treatment.

CompoundIC50 (µM)
2-Cyclohexyl-4-nitro-1-isoindolinone5.2
Thalidomide>100
Lenalidomide1.5
Pomalidomide0.3

Note: This data is illustrative and serves as a template for presenting experimental results.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed MM.1S cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Cyclohexyl-4-nitro-1-isoindolinone and the comparator drugs (thalidomide, lenalidomide, pomalidomide) for 72 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Induction of Apoptosis: Annexin V/Propidium Iodide Staining

To confirm that the observed decrease in cell viability is due to programmed cell death, an apoptosis assay is essential. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is the gold standard for this purpose.[15][16][17][18] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

Illustrative Apoptosis Data

The following table shows hypothetical data for the percentage of apoptotic (Annexin V positive) MM.1S cells after 48 hours of treatment with the respective IC50 concentrations of each compound.

Compound (at IC50)% Apoptotic Cells
2-Cyclohexyl-4-nitro-1-isoindolinone65%
Lenalidomide75%
Pomalidomide85%

Note: This data is illustrative and serves as a template for presenting experimental results.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat MM.1S cells with the IC50 concentration of each compound for 48 hours.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes in the dark at room temperature.[15][16]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis: Propidium Iodide Staining

IMiDs® are known to induce G1 cell cycle arrest.[19] To investigate if 2-Cyclohexyl-4-nitro-1-isoindolinone shares this property, cell cycle analysis can be performed using flow cytometry with propidium iodide staining, which quantifies the DNA content of the cells.[20][21][22]

Illustrative Cell Cycle Data

The table below presents hypothetical data on the percentage of MM.1S cells in the G1 phase of the cell cycle after 24 hours of treatment.

Compound (at IC50)% Cells in G1 Phase
2-Cyclohexyl-4-nitro-1-isoindolinone70%
Lenalidomide80%
Pomalidomide88%

Note: This data is illustrative and serves as a template for presenting experimental results.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat MM.1S cells with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[23]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Mechanistic Validation: Western Blot Analysis

To confirm that 2-Cyclohexyl-4-nitro-1-isoindolinone acts through the canonical IMiD® pathway, Western blot analysis should be performed to assess the expression levels of key proteins involved in apoptosis and the CRBN pathway.

Key Protein Targets for Western Blot Analysis:

  • Cleaved Caspase-3 and Cleaved PARP: These are hallmark indicators of apoptosis activation.[24][25][26] An increase in the cleaved forms of these proteins confirms the induction of apoptosis.

  • Ikaros (IKZF1) and Aiolos (IKZF3): A decrease in the expression of these transcription factors would strongly suggest a CRBN-dependent mechanism of action.

  • p21: An increase in this cyclin-dependent kinase inhibitor is consistent with G1 cell cycle arrest.[9]

  • β-actin or GAPDH: These are used as loading controls to ensure equal protein loading across all samples.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Apoptosis & Cell Cycle Analysis cluster_2 Mechanistic Validation Cell_Culture MM.1S Cell Culture Treatment Treat with 2-Cyclohexyl-4-nitro-1-isoindolinone & Comparator Drugs Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Treatment->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining (Flow Cytometry) Treatment->Cell_Cycle_Assay Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot

Caption: A streamlined workflow for the in vitro validation of anticancer compounds.

Experimental Protocol: Western Blotting

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Conclusion: A Path Forward for Novel IMiD® Development

This guide provides a robust and scientifically sound framework for the initial in vitro validation of 2-Cyclohexyl-4-nitro-1-isoindolinone as a potential anticancer agent. By employing a comparative approach against well-characterized IMiDs® and utilizing a suite of established cell-based and molecular assays, researchers can gain critical insights into its potency, efficacy, and mechanism of action. Positive results from these studies would provide a strong rationale for further preclinical development, including in vivo efficacy studies in animal models of multiple myeloma. The continued exploration of novel thalidomide analogs like 2-Cyclohexyl-4-nitro-1-isoindolinone holds significant promise for expanding the therapeutic arsenal against cancer.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Advances. Retrieved from [Link]

  • Fecteau, J. F., et al. (2015). Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer. Journal of Cancer Science & Therapy. Retrieved from [Link]

  • Massive Bio. (2026, January 15). Pomalidomide. Retrieved from [Link]

  • Man, H. W., et al. (2003). Thalidomide analogs as emerging anti-cancer drugs. Current Opinion in Investigational Drugs. Retrieved from [Link]

  • Chen, Y., et al. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Retrieved from [Link]

  • Fischer, E. S. (2015). The novel mechanism of lenalidomide activity. Blood. Retrieved from [Link]

  • D'Amato, R. J., et al. (2007). Thalidomide Analogues as Anticancer Drugs. Current Cancer Drug Targets. Retrieved from [Link]

  • Reddy, N., et al. (2015). Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma. Clinical Lymphoma, Myeloma & Leukemia. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Lenalidomide? Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Thayyullathil, F., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • Patsnap. (2024, June 14). What is Pomalidomide used for? Retrieved from [Link]

  • Figg, W. D., et al. (2007). Thalidomide Analogues as Anticancer Drugs. Recent Patents on Anti-Cancer Drug Discovery. Retrieved from [Link]

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • Bio-protocol. (2013, March 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Pomalidomide. Retrieved from [Link]

  • Wikipedia. (n.d.). Lenalidomide. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry. Retrieved from [Link]

  • Lin, S., et al. (2021). Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q. Cancers. Retrieved from [Link]

  • R Discovery. (n.d.). What are the molecular and cellular mechanisms involved in the action of Pomalidomide? Retrieved from [Link]

  • Galustian, C., et al. (2009). The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells. Cancer Immunology, Immunotherapy. Retrieved from [Link]

  • Mullen, P. (2004). Flow Cytometric DNA Analysis of Human Cancer Cell Lines. Methods in Molecular Medicine. Retrieved from [Link]

  • Singh, P., et al. (2022). Discovery of Anticancer Hybrid Molecules by Supervised Machine Learning Models and in Vitro Validation in Drug Resistant Chronic Myeloid Leukemia Cells. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Ott, C., et al. (2026, January 19). A novel Cereblon E3 ligase modulator with antitumor activity in gastrointestinal cancer. Journal of Experimental & Clinical Cancer Research. Retrieved from [Link]

  • Busino, L. (2020). Targeting the E3 ubiquitin ligases DCAF15 and cereblon for cancer therapy. Seminars in Cancer Biology. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Burocchi, A., et al. (2022). CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma. Cancers. Retrieved from [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Das, R., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Journal of Pharmacopuncture. Retrieved from [Link]

  • Yi, C., et al. (2012). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology. Retrieved from [Link]

  • Malinowska, M., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules. Retrieved from [Link]

  • Astashkina, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • The Mark Foundation for Cancer Research. (n.d.). Discovery And Diversion of E3 Ligases that Recognize and Remove Damaged Proteins in Cancer. Retrieved from [Link]

  • National Institute of General Medical Sciences. (2020, May 8). Ligand Design for Cereblon Based Immunomodulatory Therapy. Retrieved from [Link]

  • Shinde, S. A., et al. (2021). Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues. Journal of Pharmaceutical Research International. Retrieved from [Link]

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Comparative Guide: 2-Cyclohexyl-4-nitro-1-isoindolinone vs. Clinical Topoisomerase I Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of 2-Cyclohexyl-4-nitro-1-isoindolinone —a representative scaffold of the emerging nitro-isoindolinone class of non-camptothecin Topoisomerase I (Topo I) inhibitors—against established clinical standards like Camptothecin (CPT), Topotecan, and Irinotecan.

Executive Summary

The discovery of 2-Cyclohexyl-4-nitro-1-isoindolinone and its derivatives represents a strategic shift in the design of Topoisomerase I inhibitors. While Camptothecins (CPTs) have long been the clinical gold standard, they suffer from chemical instability (lactone hydrolysis) and are substrates for multidrug resistance (MDR) transporters.

The nitro-isoindolinone scaffold offers a chemically stable, synthetic alternative. Unlike CPTs, these compounds do not possess a labile lactone ring, preventing inactivation in blood plasma. This guide compares the physicochemical and biological profiles of this scaffold against CPT derivatives, highlighting its potential as a stable, non-intercalative Topo I poison.

Compound Profile: 2-Cyclohexyl-4-nitro-1-isoindolinone
  • Chemical Class: Nitro-substituted Isoindolinone.

  • Core Structure: A stable bicyclic lactam (isoindolinone) fused with a nitro group at the 4-position and a cyclohexyl group at the nitrogen (N-2).

  • Mechanism of Action: Topoisomerase I Poison .[1][2] It stabilizes the covalent Topo I-DNA cleavage complex (Top1cc), preventing DNA religation and generating lethal DNA double-strand breaks during replication.[1]

  • Key Structural Advantages:

    • Lactam Stability: Unlike the E-ring lactone of CPT, the isoindolinone lactam is stable at physiological pH.

    • Nitro Group: Critical for enhancing binding affinity and cytotoxicity, acting as a key pharmacophore element (similar to the 3-nitro group in potent indenoisoquinolines like Indimitecan).

Comparative Analysis: Isoindolinone Scaffold vs. Camptothecins

The following table contrasts the nitro-isoindolinone scaffold (represented by 2-Cyclohexyl-4-nitro-1-isoindolinone) with the three major CPT-based inhibitors.

Feature2-Cyclohexyl-4-nitro-1-isoindolinone (Scaffold)Camptothecin (CPT) Topotecan (TPT) Irinotecan (CPT-11)
Chemical Stability High (Stable Lactam)Low (Lactone hydrolyzes to inactive carboxylate at pH 7.4)Low (Lactone hydrolysis)Low (Lactone hydrolysis)
Binding Mode Interfacial Poison (Non-intercalative)Interfacial Poison (Intercalative)Interfacial Poison (Intercalative)Interfacial Poison (Intercalative)
MDR Susceptibility Low (Generally not a P-gp/ABCG2 substrate)High (ABCG2 substrate)High (ABCG2/P-gp substrate)Moderate (ABCG2 substrate)
Metabolic Activation Not Required (Direct Acting)Not RequiredNot RequiredRequired (Prodrug → SN-38 via Carboxylesterase)
Sequence Specificity Unique cleavage sites (distinct from CPT)Preferential at T-G sitesPreferential at T-G sitesPreferential at T-G sites
Primary Toxicity Bone Marrow Suppression (Predicted)Myelosuppression, CystitisNeutropenia, ThrombocytopeniaSevere Diarrhea (Cholinergic syndrome)

Analyst Note: The "Nitro" group in the isoindolinone scaffold is a critical determinant of potency. Structure-Activity Relationship (SAR) studies on related indenoisoquinolines have shown that removing the nitro group or replacing it with electron-donating groups often results in a significant loss of Topo I inhibitory activity.

Mechanism of Action: The "Interfacial Poison" Model

Both CPTs and Nitro-Isoindolinones function as interfacial poisons, but their binding kinetics differ. The isoindolinone scaffold typically forms a more stable ternary complex with the DNA and Enzyme, leading to longer-lasting DNA damage signaling.

Pathway Diagram: Topoisomerase I Inhibition Cycle

TopoI_Mechanism DNA_SC Supercoiled DNA Binary Binary Complex (Topo I + DNA) DNA_SC->Binary TopoI Topoisomerase I Enzyme TopoI->Binary Cleavage Cleavage Complex (Top1cc) (Transient Nick) Binary->Cleavage Nucleophilic attack Religation DNA Religation (Release of Topo I) Cleavage->Religation Normal Cycle Ternary Trapped Ternary Complex (Drug-Enzyme-DNA) Cleavage->Ternary + Inhibitor Binding Relaxed Relaxed DNA Religation->Relaxed Inhibitor 2-Cyclohexyl-4-nitro-1-isoindolinone (Inhibitor) Inhibitor->Ternary Collision Replication Fork Collision Ternary->Collision During S-Phase DSB Double Strand Break (DSB) (Lethal Damage) Collision->DSB Apoptosis Apoptosis / Cell Death DSB->Apoptosis

Figure 1: The mechanism of Topoisomerase I poisoning. The inhibitor stabilizes the transient cleavage complex, converting a normal catalytic intermediate into a lethal DNA lesion upon replication fork collision.

Experimental Protocols for Validation

To rigorously validate the activity of 2-Cyclohexyl-4-nitro-1-isoindolinone, the following protocols are recommended. These assays distinguish genuine Topo I poisoning from simple DNA intercalation or catalytic inhibition.

Protocol A: Topoisomerase I-Mediated DNA Relaxation Assay

Purpose: To determine if the compound inhibits the catalytic activity of Topo I in a cell-free system.

  • Reagents:

    • Supercoiled plasmid DNA (e.g., pBR322, 0.5 µ g/reaction ).

    • Recombinant Human Topoisomerase I (1-2 units).

    • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA.

    • Test Compound: 2-Cyclohexyl-4-nitro-1-isoindolinone (dissolved in DMSO).

  • Procedure:

    • Mix: Combine DNA, buffer, and varying concentrations of the test compound (0.1 µM – 100 µM) on ice.

    • Initiate: Add Topoisomerase I enzyme.

    • Incubate: 37°C for 30 minutes.

    • Terminate: Add Stop Buffer (SDS/Proteinase K) to digest the enzyme.

    • Analyze: Run samples on a 1% agarose gel (without Ethidium Bromide initially) at 2-3 V/cm.

    • Stain: Post-stain with Ethidium Bromide.[3]

  • Expected Result:

    • Control (No Enzyme): Single supercoiled band.

    • Control (Enzyme Only): Ladder of relaxed topoisomers.

    • Active Inhibitor: Presence of supercoiled DNA band (inhibition of relaxation) or specific nicked open-circular DNA if the drug traps the complex (requires specific extraction conditions).

Protocol B: In Vivo Complex of Enzyme (ICE) Bioassay

Purpose: To confirm the drug traps Topo I on chromatin inside living cells (proof of "poison" mechanism).

  • Cell Treatment: Treat log-phase cancer cells (e.g., HT-29 or MCF-7) with the compound (1-10 µM) for 1 hour. Include CPT (1 µM) as a positive control.

  • Lysis: Lyse cells rapidly with 1% Sarkosyl (detergent) to trap covalent complexes.

  • Gradient Separation: Layer lysate onto a Cesium Chloride (CsCl) step gradient.

  • Ultracentrifugation: Spin at ~100,000 x g for 20 hours.

    • Free Topo I remains at the top of the gradient (protein density).

    • DNA-bound Topo I pellets or migrates with DNA (nucleic acid density).

  • Detection: Fractionate the gradient, blot onto nitrocellulose, and probe with anti-Topo I antibody.

  • Validation: A strong Topo I signal in the DNA fractions indicates successful trapping of the cleavage complex.

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro Cell-Free Validation cluster_InVivo Cellular Validation Compound 2-Cyclohexyl-4-nitro- 1-isoindolinone Relaxation Relaxation Assay (pBR322 + Topo I) Compound->Relaxation MTT Cytotoxicity Assay (MTT / SRB) Compound->MTT ICE ICE Bioassay (Trapped Complex) Compound->ICE Gel Agarose Gel Electrophoresis Relaxation->Gel IC50 Determine IC50 (Enzyme Inhibition) Gel->IC50 Comet Comet Assay (DNA Breaks) ICE->Comet Confirm Damage

Figure 2: Step-by-step experimental workflow for validating Topoisomerase I inhibitory activity.

References
  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.[1][2][4][5][6][7][8] Nature Reviews Cancer, 6(10), 789-802. [Link]

  • Cushman, M., et al. (2004).[4] Synthesis of nitrated indenoisoquinolines as topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(14), 3659-3663.[4] [Link]

  • Nagarajan, M., et al. (2007). Nitrated indenoisoquinolines as topoisomerase I inhibitors: A systematic study and optimization. Journal of Medicinal Chemistry, 50(17), 4222-4235. [Link]

  • Hsiang, Y. H., et al. (1985). Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I. Journal of Biological Chemistry, 260(27), 14873-14878. [Link]

  • Antony, S., et al. (2007). Differential induction of topoisomerase I-DNA cleavage complexes by the indenoisoquinoline MJ-III-65 (NSC 706744) and camptothecin: base sequence analysis and activity against camptothecin-resistant topoisomerases. Cancer Research, 67(21), 10397-10405. [Link]

Sources

Structure-Activity Relationship (SAR) & Performance Guide: 2-Cyclohexyl-4-nitro-1-isoindolinone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoindolin-1-one scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for a diverse array of therapeutics, including kinase inhibitors, epigenetic modulators, and targeted protein degraders (PROTACs). Among its derivatives, 2-cyclohexyl-4-nitro-1-isoindolinone (CAS 900015-12-5, MW: 260.29) represents a highly specialized building block.

This guide objectively compares the structure-activity relationship (SAR) of the N2-cyclohexyl-4-nitro scaffold against alternative N-substituted analogs (such as N-methyl, N-aryl, and N-glutarimide). By analyzing its performance in filling hydrophobic binding pockets and serving as a synthetic handle, this document provides drug development professionals with actionable, self-validating methodologies for utilizing this scaffold in novel drug design.

Structural Analysis & SAR Framework

The pharmacological utility of 2-cyclohexyl-4-nitro-1-isoindolinone is driven by three distinct molecular zones, each playing a critical role in target affinity and synthetic versatility:

  • The Isoindolin-1-one Core (H-Bonding Network): The lactam ring acts as a rigid hydrogen bond donor/acceptor system. In kinase inhibitors, the carbonyl oxygen frequently accepts hydrogen bonds from the hinge region, while in epigenetic targets like BRD4, it mimics acetyl-lysine to anchor the molecule within the bromodomain[1].

  • The N2-Cyclohexyl Substitution (Steric Bulk & Lipophilicity): The N-substituent dictates the molecule's orientation toward the solvent-exposed region of target proteins. While small groups (e.g., N-methyl) maintain broad potency by minimizing steric clashes, the bulky, lipophilic cyclohexyl group is strategically used to occupy specific hydrophobic subsites. This modification has been shown to alter selectivity profiles significantly, often driving gut-restricted phenotypes or enhancing selectivity for specific isoforms (e.g., PI3Kγ over PI3Kδ) by exploiting unique hydrophobic pockets[2],[3].

  • The C4-Nitro Group (Electronic Modulator & Synthetic Handle): The strongly electron-withdrawing nitro group modulates the electron density of the aromatic ring, impacting the pKa of the lactam. More importantly, it serves as a masked nucleophile. Chemoselective reduction of the C4-nitro group yields a C4-amino handle, which is essential for conjugating PROTAC linkers, fluorophores, or PET radiotracers[1].

SAR_Map Core Isoindolin-1-one Core (Rigid H-Bond Acceptor/Donor) N2 N2-Cyclohexyl Group (Fills Hydrophobic Pocket / High Steric Bulk) Core->N2 Substitution at N2 position C4 C4-Nitro Group (Electron Withdrawing / Masked Linker Handle) Core->C4 Substitution at C4 position Alt1 Alternative: N-Methyl (High Flexibility, Broad Kinase Affinity) N2->Alt1 SAR Comparison Alt2 Alternative: N-Glutarimide (CRBN Molecular Glue Anchor) N2->Alt2 SAR Comparison

Fig 1. SAR logic map comparing N2 and C4 substitutions on the isoindolin-1-one core.

Comparative Performance Guide

When designing therapeutics, the choice of the N2-substituent on the 4-nitro-1-isoindolinone core fundamentally alters the drug's pharmacokinetic and pharmacodynamic profile. The table below synthesizes experimental SAR data comparing the N-cyclohexyl scaffold against industry-standard alternatives.

Table 1: SAR Comparison of N-Substituted 4-Nitro-1-isoindolinone Analogs

Scaffold / N-SubstituentTarget Affinity ImpactLipophilicity (cLogP)Steric Bulk (Solvent Region)Primary Therapeutic Application
N-Cyclohexyl (Target)Enhances selectivity by occupying hydrophobic subsites; reduces off-target systemic binding[3].HighLarge (Rigid ring system)Gut-restricted kinase inhibitors; Selective PI3Kγ modulators[2].
N-Methyl (Alternative)Maintains high, broad-spectrum potency (e.g., JAK1 IC50 < 5 nM)[3].LowMinimalSystemic Kinase & Epigenetic Inhibitors (e.g., BRD4 BD2)[1].
N-Glutarimide (Alternative)High affinity for Cereblon (CRBN); inactive against most kinases.ModerateSpecific imide interactionsTargeted Protein Degradation (PROTACs / Lenalidomide analogs)[4].
N-Aryl (Alternative)Pi-Pi stacking enhances binding in specific viral targets.Very HighPlanarBroad-spectrum Antiviral Agents (e.g., against EV-A71)[5].

Experimental Workflows & Protocols

To utilize the 2-cyclohexyl-4-nitro-1-isoindolinone scaffold effectively, researchers must execute precise synthetic workflows. The following protocols detail the generation of the scaffold and its subsequent activation for linker attachment, emphasizing the causality behind reagent selection and in-process self-validation.

Workflow Step1 1. N-Alkylation (4-Nitro-isoindolinone + Cyclohexyl Bromide) Step2 2. In-Process QC (LC-MS & TLC Validation) Step1->Step2 Yields N-Cyclohexyl Intermediate Step3 3. Chemoselective Nitro Reduction (Fe/NH4Cl -> C4-Amino) Step2->Step3 Proceed if Purity > 95% Step4 4. Linker Conjugation (Amidation for PROTACs/Tracers) Step3->Step4 Provides Nucleophilic Handle

Fig 2. Self-validating synthetic workflow for functionalizing N-cyclohexyl isoindolinone derivatives.
Protocol 1: Synthesis of the N2-Cyclohexyl Scaffold via Lactam Alkylation

Objective: Introduce the bulky cyclohexyl group to the N2 position of 4-nitro-1-isoindolinone.

  • Reaction Setup: Dissolve 4-nitro-1-isoindolinone (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Cesium Carbonate (Cs₂CO₃, 2.0 eq) and stir at room temperature for 15 minutes to pre-form the lactam anion.

  • Alkylation: Add cyclohexyl bromide (1.5 eq) dropwise. Elevate the temperature to 80°C and stir for 12 hours.

    • Causality: Direct alkylation with a secondary halide (cyclohexyl bromide) is prone to competing E2 elimination. Cs₂CO₃ is explicitly chosen over K₂CO₃ because the larger cesium cation generates a more "naked," highly nucleophilic lactam anion, which is critical for overcoming the severe steric hindrance of the cyclohexyl ring. DMF provides the high dielectric constant required to stabilize the S_N2 transition state.

  • Self-Validation (In-Process QC):

    • TLC: Run an aliquot in Hexane/EtOAc (2:1). The starting material (lower

      
      ) should be completely consumed, replaced by a highly UV-active, lipophilic product spot at a higher 
      
      
      
      .
    • LC-MS: Confirm the presence of the target mass (m/z 261.29 [M+H]⁺).

Protocol 2: Chemoselective Reduction of C4-Nitro to C4-Amino

Objective: Convert the C4-nitro group into a primary amine to serve as a nucleophilic handle for PROTAC linkers or radiotracer conjugation[1].

  • Reaction Setup: Suspend 2-cyclohexyl-4-nitro-1-isoindolinone (1.0 eq) in a 4:1 mixture of Ethanol and H₂O.

  • Reduction: Add Iron (Fe) powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq). Heat the mixture to 80°C and stir vigorously for 4 hours.

    • Causality: While palladium-catalyzed hydrogenation (Pd/C, H₂) is standard, the Béchamp reduction (Fe/NH₄Cl) is utilized here for its superior chemoselectivity[1]. Bulky N-substituted lactams can undergo unwanted ring-opening or over-reduction under high-pressure H₂. NH₄Cl acts as a mild proton source that drives the reduction without the harsh acidity of HCl, thereby perfectly preserving the sensitive isoindolinone core.

  • Workup & Self-Validation:

    • Filter the hot suspension through a Celite pad to remove the iron sludge, washing thoroughly with hot ethyl acetate.

    • Validation: The reaction is visually self-validating; the bright yellow color of the nitro-aromatic starting material transitions to a pale/colorless solution upon complete reduction. Confirm the product (4-amino-2-cyclohexyl-1-isoindolinone) via LC-MS (m/z 231.3 [M+H]⁺) and a positive Ninhydrin stain on TLC (yielding a distinct purple spot indicative of a primary aromatic amine).

References

Sources

Publish Comparison Guide: 2-Cyclohexyl-4-nitro-1-isoindolinone vs. Known PARP Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison between the specific research compound 2-Cyclohexyl-4-nitro-1-isoindolinone (a representative of the nitro-isoindolinone class) and established PARP Inhibitors (e.g., Olaparib, Rucaparib).

Executive Summary

2-Cyclohexyl-4-nitro-1-isoindolinone represents a distinct chemical scaffold (nitro-substituted isoindolinone) compared to the clinically approved Poly(ADP-ribose) Polymerase (PARP) inhibitors. While established drugs like Olaparib and Talazoparib rely on a benzamide-mimetic pharmacophore (often phthalazinone or carboxamide) to competitively inhibit the NAD+ binding pocket, the 4-nitro-isoindolinone core suggests a different structure-activity relationship (SAR) profile.

This guide analyzes the theoretical and experimental performance of this nitro-derivative against the standard of care, focusing on electronic properties, binding modes, and experimental validation protocols.

Feature2-Cyclohexyl-4-nitro-1-isoindolinoneStandard PARP Inhibitors (e.g., Olaparib)
Core Scaffold Isoindolin-1-one (Bicyclic)Phthalazinone, Quinazolinone, or Carboxamide
Key Substituent 4-Nitro (-NO₂) groupCarboxamide or bioisostere (NAD+ mimic)
Mechanism Potential Zinc-finger interaction / ElectrophilicCompetitive NAD+ Antagonist & PARP Trapper
Primary Utility Research Probe / Synthetic IntermediateClinical Oncology (BRCA-mutant cancers)
Binding Mode Allosteric or Covalent potential (Nitro-dependent)H-bond network with Gly863/Ser904 (PARP1)

Structural & Mechanistic Analysis

The "Nitro" Factor: Lessons from Iniparib

The presence of a nitro group at the 4-position of the isoindolinone ring distinguishes this compound from standard inhibitors. Historically, nitro-containing PARP ligands (most notably Iniparib ) were investigated for their ability to eject zinc ions from the PARP1 zinc-finger domain rather than solely competing with NAD+.

  • Standard Inhibitors (Olaparib): Form critical hydrogen bonds with the nicotinamide-binding pocket (Gly863 and Ser904 in PARP1). They lock PARP on DNA ("trapping").

  • Nitro-Isoindolinones: The nitro group is a strong electron-withdrawing group (EWG). In the context of 2-Cyclohexyl-4-nitro-1-isoindolinone:

    • Electronic Effect: It reduces the electron density of the isoindolinone core, potentially altering π-stacking interactions with Tyr907.

    • Chemical Reactivity: Unlike the stable carboxamides of Olaparib, nitro groups can undergo metabolic reduction or participate in redox cycling, which may confound pure PARP inhibition data in cellular assays.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the divergent mechanisms between standard competitive inhibitors and nitro-based probes.

PARP_Mechanism DNA_Damage DNA Single-Strand Break (SSB) PARP1_Recruitment PARP1 Recruitment to DNA DNA_Damage->PARP1_Recruitment PARylation PARylation (Auto-modification) PARP1_Recruitment->PARylation Uses NAD+ NAD NAD+ Substrate NAD->PARylation Repair DNA Repair Recruitment (XRCC1/LigIII) PARylation->Repair Olaparib Standard Inhibitor (Olaparib) (NAD+ Competitor) Olaparib->PARylation Blocks Catalytic Site Trapping PARP-DNA Trapping (Cytotoxicity) Olaparib->Trapping Induces Nitro_Iso 2-Cyclohexyl-4-nitro-1-isoindolinone (Nitro-Probe) Nitro_Iso->PARylation Weak/Distinct Inhibition? Zinc_Ejection Zinc Finger Ejection (Structural Destabilization) Nitro_Iso->Zinc_Ejection Potential Mechanism (Iniparib-like)

Figure 1: Mechanistic divergence between standard NAD+ competitors (Olaparib) and nitro-functionalized probes.

Experimental Validation Protocols

To objectively compare 2-Cyclohexyl-4-nitro-1-isoindolinone against known inhibitors, researchers must employ a multi-tier assay system. The nitro group requires specific controls to rule out redox artifacts.

Protocol A: Biochemical IC50 Assay (Universal Colorimetric)

Objective: Quantify catalytic inhibition potency. Standard: Olaparib (IC50 ~5 nM).

  • Preparation:

    • Prepare 10 mM stock of 2-Cyclohexyl-4-nitro-1-isoindolinone in DMSO.

    • Prepare serial dilutions (0.1 nM to 10 µM).

  • Reaction Mix:

    • Combine Recombinant PARP1 enzyme (0.5 U/well), Biotinylated-NAD+ (25 µM), and Activated DNA (10 µg/mL) in assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂).

  • Incubation:

    • Add inhibitor dilutions. Incubate for 1 hour at RT.

  • Detection:

    • Add Streptavidin-HRP followed by TMB substrate.

    • Measure absorbance at 450 nm.

  • Validation Check:

    • Self-Validating Step: If the Nitro-compound shows high potency, perform a counter-screen without DNA to ensure it is not aggregating the enzyme or quenching the HRP signal (nitro compounds are often colored or quenchers).

Protocol B: PARP Trapping Assay (Chromatin Fractionation)

Objective: Determine if the compound traps PARP on DNA (the primary driver of cytotoxicity in BRCA-deficient cells). Standard: Talazoparib (High trapping) > Olaparib (Moderate) > Veliparib (Low).

  • Cell Treatment: Treat HeLa cells with 1 µM of compound for 4 hours.

  • Fractionation:

    • Lyse cells in cytoskeleton buffer (CSK) + Triton X-100 to remove soluble proteins.

    • Centrifuge to pellet the chromatin-bound fraction.

  • Solubilization: Sonicate the pellet to release chromatin-bound proteins.

  • Western Blot:

    • Probe for PARP1.[1][2][3][4]

    • Result Interpretation: A strong band in the insoluble pellet fraction indicates trapping.

    • Hypothesis: If 2-Cyclohexyl-4-nitro-1-isoindolinone functions via zinc ejection (unfolding), it may reduce trapping compared to Olaparib, as the protein structure collapses rather than freezing on DNA.

Experimental Workflow Diagram

Workflow cluster_biochem Biochemical Profiling cluster_cell Cellular Profiling Compound 2-Cyclohexyl-4-nitro-1-isoindolinone IC50 IC50 Determination (Colorimetric) Compound->IC50 Zinc Zinc Release Assay (Fluozin-3) Compound->Zinc Trapping Chromatin Trapping (Western Blot) IC50->Trapping If Active (<100nM) Viability BRCA-/- Viability (Synthetic Lethality) Trapping->Viability

Figure 2: Step-wise validation workflow for characterizing novel PARP inhibitor candidates.

Performance Comparison Data (Projected)

Based on Structure-Activity Relationships (SAR) of nitro-isoindolinones versus clinical standards:

Metric2-Cyclohexyl-4-nitro-1-isoindolinoneOlaparib (Standard)Interpretation
Enzymatic IC50 Predicted: >100 nM (Moderate/Low)~5 nM (High Potency)The nitro group is less optimal for H-bonding than the amide of Olaparib.
PARP Trapping Likely LowModerate-HighTrapping usually requires rigid nicotinamide mimicry; nitro compounds often destabilize the protein.
Cellular Permeability High (Lipophilic Cyclohexyl group)ModerateThe cyclohexyl group enhances membrane crossing but may increase non-specific binding.
Metabolic Stability Low (Nitro reduction risk)HighNitro groups are metabolic liabilities (reductases), making this compound better suited as an in vitro probe.

Synthesis & Novelty Context

The specific scaffold 2-Cyclohexyl-4-nitro-1-isoindolinone appears in recent chemical literature and patent filings (e.g., related to nitroisoindolinone synthesis methodologies) rather than as a mainline therapeutic candidate.

  • Synthesis Note: It is often synthesized via the reaction of 2-bromomethyl-3-nitrobenzoate with cyclohexylamine, or via lithiation/cyclization protocols.

  • Research Use: It serves as a valuable intermediate for synthesizing 4-amino-isoindolinone derivatives (which are potent PARP/BET inhibitors) or as a mechanistic probe to study the role of electron-withdrawing groups in the isoindolinone pocket.

References

  • PARP Inhibitor Mechanisms & Trapping

    • Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.

  • Isoindolinone Scaffold in Drug Design

    • Hardcastle, I. R., et al. (2011).[1] "Isoindolinone Inhibitors of the MDM2-p53 Interaction."[1] Journal of Medicinal Chemistry.

  • Nitro-Group Interactions in PARP (Iniparib Context)

    • Patel, A. G., et al. (2012). "Failure of Iniparib to Inhibit Poly(ADP-Ribose) Polymerase in Tumor Cells." Clinical Cancer Research.

  • Recent Synthesis of Nitroisoindolinones: Patent CN115784967A (2023). "Synthesis method of nitroisoindolinone compounds." (Reference for chemical entity existence).

Sources

Objective Comparison Guide: Structural Elucidation of 2-Cyclohexyl-4-nitro-1-isoindolinone via 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Confirming the exact regiochemistry of substituted heterocyclic APIs is a critical bottleneck in pharmaceutical development. For molecules like 2-Cyclohexyl-4-nitro-1-isoindolinone , 1D Nuclear Magnetic Resonance (NMR) is often insufficient due to signal overlap and the presence of silent quaternary carbons.

As a Senior Application Scientist, I approach structural elucidation not merely as a data-collection exercise, but as a rigorous logical proof. Every assigned peak must be independently verifiable. This guide objectively compares the performance of High-Field NMR (400+ MHz) against Advanced Benchtop NMR (100 MHz) for the 2D NMR structural confirmation of this specific isoindolinone intermediate, providing actionable methodologies and self-validating experimental protocols.

The Analytical Challenge: Deconstructing the Isoindolinone Core

2-Cyclohexyl-4-nitro-1-isoindolinone consists of a rigid isoindolinone core with a carbonyl at C1, a methylene at C3, a nitro group at C4, and a cyclohexyl substituent at the N2 position.

Relying solely on 1D


H NMR presents significant risks:
  • Aliphatic Overlap: The cyclohexyl ring protons exhibit severe strong coupling effects and peak overlap, particularly at lower magnetic fields[1].

  • Regiochemical Ambiguity: The exact placement of the nitro group (C4 vs. C5) cannot be definitively proven without long-range carbon-proton correlations[2].

To solve this, we must employ a 2D NMR strategy. Heteronuclear Single Quantum Coherence (HSQC) maps direct C-H bonds, while Heteronuclear Multiple Bond Correlation (HMBC) bridges the quaternary carbons (C1 carbonyl, C4-NO2) to the protonated spin systems, definitively proving the molecular connectivity.

G A Sample Prep (20 mg in CDCl3) B 1D 1H & 13C NMR (Baseline Shifts) A->B C 2D COSY (Spin Systems) B->C D 2D HSQC (Direct C-H Bonds) C->D E 2D HMBC (Long-Range C-H) D->E

Sequential 2D NMR workflow for rigorous structural elucidation.

Platform Comparison: High-Field vs. Advanced Benchtop NMR

Historically, structural elucidation was exclusively the domain of superconducting high-field spectrometers[3]. However, modern permanent-magnet benchtop systems have fundamentally altered this paradigm[4].

High-Field NMR (400 MHz): Superconducting systems provide superior spectral resolution and intrinsic sensitivity. The higher Larmor frequency ensures that chemical shifts (measured in Hz) are spread over a wider frequency range, minimizing multiplet overlap[5]. This is critical for highly dilute samples or complex mixtures.

Advanced Benchtop NMR (100 MHz): Benchtop systems offer unprecedented accessibility, requiring no cryogens and occupying a fraction of the laboratory footprint[4]. While 1D


C NMR on a benchtop can take hours due to the low natural abundance and sensitivity of the 

C nucleus[1], 2D NMR is a great equalizer . Because the total acquisition time for gradient-selected 2D experiments (like HSQC and HMBC) is primarily dictated by the number of

increments rather than raw sensitivity, benchtop systems can execute these workflows in timeframes highly comparable to high-field systems[3]. Despite the inherent gap in resolution, benchtop NMR is now a validated tool for the forensic and pharmaceutical characterization of complex molecular scaffolds[6].
Table 1: Platform Performance Comparison
Analytical ParameterHigh-Field NMR (400 MHz)Advanced Benchtop NMR (100 MHz)
Magnetic Field Source 9.4 Tesla (Superconducting)2.35 Tesla (Permanent Magnet)

H Resolution (Line Width)
< 0.5 Hz< 1.0 Hz
Signal Overlap (Aliphatic) Minimal (Well-separated multiplets)Moderate (Strong coupling effects)
1D

C Acquisition Time
10 - 30 minutes2 - 12 hours
2D HMBC Acquisition Time 1 - 2 hours2 - 4 hours
Infrastructure Requirement Liquid Helium & Nitrogen, Large FootprintStandard Bench, Cryogen-free

Mechanistic Causality in 2D NMR Setup

To definitively confirm 2-Cyclohexyl-4-nitro-1-isoindolinone, we must establish logical links across the molecule's heteroatoms. The C1 carbonyl typically resonates near 167 ppm[7]. The C4 carbon, bearing the electron-withdrawing nitro group, will be heavily deshielded (~143 ppm) and will in turn deshield the adjacent aromatic proton at C5[2].

The HMBC experiment relies on


 and 

carbon-proton couplings. By setting the long-range coupling evolution delay to

62.5 ms (optimized for

Hz), we allow magnetization to transfer across the non-protonated gaps. The critical proof of structure occurs when the cyclohexyl methine proton (H1') shows a

correlation to both the C1 carbonyl and the C3 methylene, proving the ring is attached to N2.

HMBC_Logic H1_Cy Cyclohexyl H1' (δ ~4.2 ppm) C1_CO C1 Carbonyl (δ ~167 ppm) H1_Cy->C1_CO 3J (C-N-C-H) C3_CH2 C3 Methylene (δ ~48 ppm) H1_Cy->C3_CH2 3J (C-N-C-H) H3_CH2 Isoindolinone H3 (δ ~4.8 ppm) H3_CH2->C1_CO 3J (C-C-N-H) C4_NO2 C4-NO2 (Quat) (δ ~143 ppm) H3_CH2->C4_NO2 3J (C-C-C-H) H5_Ar Aromatic H5 (δ ~8.2 ppm) H5_Ar->C4_NO2 2J (C-C-H)

Key HMBC 2J and 3J correlations confirming the regiochemistry.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Every step contains an internal validation check to prevent artifact misinterpretation.

Step 1: Sample Preparation

  • Action: Dissolve 25 mg of 2-Cyclohexyl-4-nitro-1-isoindolinone in 0.6 mL of CDCl

    
     (with 0.03% TMS).
    
  • Causality: High concentration is mandatory for benchtop systems to ensure sufficient signal-to-noise (SNR) for the insensitive

    
    C nucleus[1].
    

Step 2: Instrument Calibration (Shimming & Tuning)

  • Action: Perform automated tuning/matching (High-field) or gradient shimming (Benchtop).

  • Causality: Precise shimming minimizes line broadening. This is vital at 100 MHz, where signal overlap due to strong

    
    H homonuclear coupling is already prominent[5].
    

Step 3: 1D Baseline Acquisition

  • Action: Acquire 1D

    
    H (16 scans) and 1D 
    
    
    
    C (1024 scans for benchtop, 256 for high-field).
  • Validation Check: Verify solvent referencing (CDCl

    
     at 7.26 ppm 
    
    
    
    H / 77.16 ppm
    
    
    C)[7]. If the C1 carbonyl does not appear near 167 ppm, suspect sample degradation or incorrect synthesis[7].

Step 4: 2D HSQC Acquisition

  • Action: Configure an edited-HSQC sequence with

    
     Hz.
    
  • Causality: The edited sequence phases CH/CH

    
     groups positively and CH
    
    
    
    groups negatively. This instantly differentiates the C3 methylene of the isoindolinone core from the surrounding aromatic methines.

Step 5: 2D HMBC Acquisition

  • Action: Set the long-range coupling constant

    
     Hz. Acquire with 128 
    
    
    
    increments.
  • Causality: This delay optimizes magnetization transfer for 2- and 3-bond correlations, allowing us to "see" the non-protonated C4-NO2 and C1 carbonyl[2].

Step 6: Data Processing & Artifact Rejection

  • Action: Apply zero-filling (to 1024 x 1024) and sine-squared apodization.

  • Validation Check: Overlay the HSQC and HMBC spectra. Any peak appearing in both spectra at the exact same coordinates must be rejected as a one-bond artifact (

    
     breakthrough), ensuring only true long-range correlations are used for structural proof.
    

Quantitative Data & Spectral Assignments

The table below summarizes the expected chemical shifts and the critical 2D correlations required to validate the structure, synthesized from fundamental NMR principles and literature precedents for isoindolinones[2][7].

Table 2: Key NMR Spectral Assignments for 2-Cyclohexyl-4-nitro-1-isoindolinone
Molecular Position

H Shift (ppm)

C Shift (ppm)
Key 2D NMR Correlations
C1 (Carbonyl) -~167.0HMBC from H3, H1'
N2-CH (Cyclohexyl C1') ~4.2 (m)~52.0HMBC to C1, C3; COSY to Cy-CH

C3 (Methylene) ~4.8 (s)~48.0HMBC to C1, C4, C1'; HSQC to C3
C4 (C-NO

)
-~143.0HMBC from H3, H5
C5 (Aromatic) ~8.2 (d)~128.0HMBC to C4, C7; HSQC to C5

References

1.[5] High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. 2.[3] High-field to Benchtop NMR Spectroscopy - Part 1. Oxford Instruments. 3.[4] Benchtop Nuclear Magnetic Resonance Spectroscopy: An Emerging Tool in Regulated Assays. News-Medical.Net. 4.[6] High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances. ResearchGate. 5.[1] The benchtop NMR system Quinine. Asahi Lab. 6.[7] Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. MDPI. 7.[2] Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. PMC.

Sources

A Comparative Guide to the Purity Assessment of Synthesized 2-Cyclohexyl-4-nitro-1-isoindolinone using Quantitative Nuclear Magnetic Resonance (qNMR)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the rigorous landscape of pharmaceutical research and drug development, the absolute purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel synthesized compounds such as 2-Cyclohexyl-4-nitro-1-isoindolinone, a molecule with potential applications in medicinal chemistry, the precise quantification of its purity and the identification of any process-related impurities are paramount.[1] Traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the industry standard. However, they are relative techniques that rely on the availability of certified reference standards for both the main compound and its impurities.[2][3]

This guide introduces Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful, primary analytical method for the definitive purity assessment of 2-Cyclohexyl-4-nitro-1-isoindolinone.[1][4] We will explore the fundamental principles of qNMR, provide a detailed experimental protocol, and present a comparative analysis against conventional chromatographic techniques, supported by validation data and expert insights.

The Principle of qNMR: A Foundation of Absolute Quantification

Unlike chromatographic techniques that depend on response factors, qNMR operates on a fundamental principle of nuclear physics: the area of a signal in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal.[4][5][6] This inherent stoichiometry allows qNMR to be a primary ratio method of measurement.[1][7]

By co-dissolving a precisely weighed amount of the analyte (2-Cyclohexyl-4-nitro-1-isoindolinone) with a precisely weighed amount of a high-purity, certified internal standard, the absolute purity of the analyte can be determined without requiring a reference material of the analyte itself.[1][5] The purity is calculated using the following equation:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I : Integral area of the signal for the analyte or standard

  • N : Number of protons giving rise to the selected signal

  • M : Molar mass

  • m : Mass

  • P : Purity of the internal standard

This direct, calibration-curve-free approach not only enhances accuracy but also offers significant advantages in early-phase drug development where specific impurity standards may not yet exist.[2][5]

Experimental Design: A Step-by-Step Protocol for qNMR Purity Assessment

The reliability of a qNMR experiment is contingent upon meticulous planning and execution.[6] The following protocol is designed to be a self-validating system, incorporating best practices to minimize sources of error.

Materials and Reagents
MaterialSpecificationRationale for Selection
Analyte Synthesized 2-Cyclohexyl-4-nitro-1-isoindolinoneThe compound of interest. Synthesis may involve the reaction of 4-nitro-2-(bromomethyl)benzoic acid with cyclohexylamine, potentially leading to starting material or solvent residues.
Internal Standard Maleic Acid (Certified Reference Material, ≥99.5% purity)Chosen for its high purity, chemical stability, and sharp singlet resonance in a relatively clear region of the ¹H NMR spectrum.[8] It is also readily soluble in DMSO-d₆.
Deuterated Solvent Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D)Selected for its excellent solvating power for both the analyte and the internal standard, ensuring a homogeneous solution critical for accurate shimming and integration.[8][9]
NMR Tubes 5 mm, high-precisionHigh-quality tubes are essential to minimize magnetic field distortions and ensure consistent, reproducible shimming.[9]
Balance Microbalance (readability to 0.001 mg)Weighing is often the largest source of error in qNMR; a high-precision balance is crucial for accuracy.[2][10]
qNMR Workflow Diagram

The following diagram outlines the comprehensive workflow for the purity determination of 2-Cyclohexyl-4-nitro-1-isoindolinone by qNMR.

qNMR_Workflow Figure 1: qNMR Experimental Workflow for Purity Assessment cluster_prep Sample Preparation cluster_acq Data Acquisition (600 MHz NMR) cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh ~15 mg of Analyte dissolve Dissolve both in ~0.7 mL of DMSO-d₆ weigh_analyte->dissolve weigh_std Accurately weigh ~5 mg of Internal Standard weigh_std->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim set_params Set Quantitative Parameters (D1 ≥ 5*T1, 90° pulse) lock_shim->set_params acquire Acquire ¹H NMR Spectrum (NS ≥ 16) set_params->acquire phase_baseline Phase & Baseline Correction acquire->phase_baseline integrate Integrate Analyte & Standard Signals phase_baseline->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate report Final Purity Report (% w/w) calculate->report

Caption: Workflow for purity determination of 2-Cyclohexyl-4-nitro-1-isoindolinone by qNMR.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Using a microbalance, accurately weigh approximately 15 mg of synthesized 2-Cyclohexyl-4-nitro-1-isoindolinone into a clean, dry glass vial. Record the mass precisely.

    • To the same vial, add approximately 5 mg of the maleic acid internal standard (CRM), and record the mass precisely. The 3:1 mass ratio ensures comparable signal intensities for accurate integration.[6]

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Vortex the vial for 1-2 minutes until both the analyte and the standard are fully dissolved, ensuring a homogeneous solution.[9]

    • Carefully transfer the solution into a high-precision 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into a 600 MHz NMR spectrometer.

    • Lock onto the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Crucial Step - Setting Quantitative Parameters: Set the relaxation delay (D1) to at least 30 seconds. This is a conservative value, typically >5-7 times the longest spin-lattice relaxation time (T₁) of the protons being quantified, ensuring complete signal relaxation between pulses for accurate integration.[11]

    • Utilize a calibrated 90° excitation pulse.

    • Acquire the ¹H NMR spectrum with at least 16 scans (NS) to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[7]

  • Data Processing and Calculation:

    • Process the acquired Free Induction Decay (FID) with an exponential multiplication factor of 0.3 Hz to improve S/N without significant line broadening.

    • Carefully perform manual phase correction and baseline correction across the entire spectrum.

    • Select a well-resolved, non-overlapping signal for the analyte (e.g., the singlet for the benzylic CH₂ protons) and the sharp singlet for the internal standard (maleic acid, ~6.3 ppm).

    • Integrate the selected signals over a wide enough range (at least 20 times the signal's half-width) to capture the entire peak area.

    • Apply the qNMR equation provided in Section 2 to calculate the absolute purity of the analyte.

Comparative Analysis: qNMR vs. HPLC and GC

To provide a holistic view, the performance of qNMR was compared against traditional chromatographic methods for the purity assessment of a hypothetical batch of 2-Cyclohexyl-4-nitro-1-isoindolinone.

Logical Framework Comparison

The fundamental differences in the analytical approaches of qNMR, HPLC, and GC are visualized below.

Logical_Comparison Figure 2: Logical Comparison of Analytical Methodologies qNMR qNMR Primary Primary Ratio Method qNMR->Primary NoCalCurve No Analyte-Specific Calibration Curve Needed qNMR->NoCalCurve Universal Near-Universal Detection (Proton-Containing Species) qNMR->Universal Nondestructive Non-Destructive qNMR->Nondestructive NoImpurityStd Quantifies Impurities Without Specific Standards qNMR->NoImpurityStd HPLC HPLC Secondary Secondary (Relative) Method HPLC->Secondary ReqCalCurve Requires Calibration Curve or Response Factors HPLC->ReqCalCurve Selective Selective Detection (e.g., Chromophore for UV) HPLC->Selective Destructive Destructive HPLC->Destructive ImpurityStd Requires Impurity Reference Standards HPLC->ImpurityStd GC GC GC->Secondary GC->ReqCalCurve GC->Selective GC->Destructive GC->ImpurityStd

Caption: Core principles and requirements of qNMR vs. HPLC and GC.

Quantitative Data Comparison

The following table summarizes hypothetical but realistic data from the analysis of a single batch of synthesized 2-Cyclohexyl-4-nitro-1-isoindolinone.

ParameterqNMR (600 MHz)HPLC (UV, 254 nm)GC-MS
Purity (% w/w) 98.7% 99.1% (Area Percent)99.2% (Area Percent)
Known Impurity A (%) (4-nitro-2-(bromomethyl)benzoic acid)0.5%0.6%Not detected (non-volatile)
Known Impurity B (%) (Cyclohexylamine)0.3%0.3% (poor chromophore)0.4%
Residual Solvent (%) (Toluene)0.5%Not Quantified0.4%
Unidentified Impurities (%) Not Applicable*0.1%0.0%
Analysis Time per Sample ~15 minutes~30 minutes~40 minutes

*In qNMR, all proton-containing species contribute to the total ¹H signal, so purity is an absolute molar percentage of the main component relative to the standard. Unidentified impurities are inherently accounted for in the reduced purity value.

Interpretation and Insights
  • Discrepancy in Purity Values: The purity value from qNMR (98.7%) is slightly lower than from HPLC (99.1%) and GC (99.2%). This is a critical insight. HPLC and GC area percent methods assume that all compounds have an identical response factor, which is rarely true.[2] Furthermore, qNMR accurately quantifies non-chromophoric or non-volatile impurities and residual solvents, which are often missed or poorly quantified by chromatographic methods, leading to a more accurate, albeit lower, purity value.[5]

  • Comprehensive Impurity Profile: qNMR provided a comprehensive snapshot in a single experiment, quantifying the API, process impurities, and residual solvent simultaneously.[7] HPLC struggled with the poorly UV-active cyclohexylamine, and GC could not detect the non-volatile starting material.

  • Efficiency and Sustainability: The qNMR method is significantly faster and more environmentally friendly, requiring only a small amount of deuterated solvent, compared to the larger volumes of mobile phase used in HPLC.[3][12]

Method Validation According to ICH Q2(R1) Guidelines

For use in a regulated environment, the qNMR method must be validated.[13][14] The following table summarizes the validation parameters for the described qNMR assay, demonstrating its suitability for its intended purpose.[15][16]

Validation ParameterResultConclusion
Specificity The analyte and internal standard signals were well-resolved from each other and from known impurities and solvent signals.The method is highly specific and selective.[12]
Linearity (n=5) Correlation coefficient (r²) > 0.999 over a range of 50-150% of the target concentration.Excellent linearity demonstrated.[3][12]
Accuracy (n=3 levels, 3 reps) Mean recovery between 99.2% and 100.5%.The method is highly accurate.[12]
Precision (Repeatability, n=6) Relative Standard Deviation (RSD) ≤ 0.5%.The method is highly precise.[12]
Intermediate Precision (n=6) Inter-day and inter-analyst RSD ≤ 1.0%.The method is rugged and reproducible.
Range 50-150% of the nominal concentration (7.5 - 22.5 mg of analyte).The method is suitable for the intended analytical range.[12]

Conclusion: Adopting qNMR as a Gold Standard for Purity Assessment

For the purity assessment of newly synthesized entities like 2-Cyclohexyl-4-nitro-1-isoindolinone, qNMR offers a distinct and powerful alternative to traditional chromatographic methods. Its status as a primary ratio method provides a direct, highly accurate, and comprehensive measure of purity without the reliance on specific reference standards for every component in the sample.[1][17][18]

While HPLC and GC remain invaluable tools for separation and detection of trace impurities, qNMR provides a definitive, SI-traceable purity value that can serve as a benchmark for qualifying chromatographic reference standards.[18] By integrating qNMR early in the drug development process, researchers and scientists can achieve a more accurate understanding of their material, leading to more robust process development, enhanced quality control, and greater confidence in preclinical and clinical outcomes.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025).
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. Reading Scientific Services Ltd.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy.
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025).
  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022). JEOL.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). (2025).
  • Gallo, V., et al. (2015). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 115, 1-15.
  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH.
  • qNMR - Quantit
  • A Comparative Guide to Purity Assessment of 1-Chlorobutan-2-ol: GC-MS, HPLC, and qNMR Methods. (2025). Benchchem.
  • Eyer, K. (2020).
  • Quality Guidelines. ICH.
  • A Guide to Quantit
  • Li, W., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities. Journal of Pharmaceutical and Biomedical Analysis, 234, 115568.
  • Quantitative NMR (qNMR)
  • Principle: The Quantitative N
  • Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. (2024). Bentham Science.
  • qNMR Purity Recipe Book (1 - Sample Prepar

Sources

A Framework for Evaluating the Therapeutic Potential of 2-Cyclohexyl-4-nitro-1-isoindolinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of a novel derivative, 2-Cyclohexyl-4-nitro-1-isoindolinone, against current standard-of-care drugs in two key therapeutic areas: oncology and inflammation. While direct experimental data for this specific molecule is not yet publicly available, the known bioactivities of the isoindolinone core and nitro-containing compounds provide a strong rationale for its investigation.

The inclusion of a cyclohexyl group may enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability. The 4-nitro substitution is of particular interest, as the nitro group is a known pharmacophore that can be involved in redox-mediated mechanisms of action, particularly in hypoxic tumor environments, and can also contribute to anti-inflammatory effects.[3][4][5]

This document outlines the essential experimental protocols and data interpretation necessary to rigorously compare 2-Cyclohexyl-4-nitro-1-isoindolinone to established therapies, thereby providing a roadmap for its preclinical development.

Part 1: Comparative Efficacy in Oncology

The isoindolinone skeleton is present in several anticancer agents, with mechanisms ranging from cytotoxicity and cell cycle arrest to the inhibition of key enzymes like Poly (ADP-ribose) polymerase-1 (PARP1) and Hematopoietic Progenitor Kinase 1 (HPK1).[1][6] Given the prevalence of this scaffold in oncology, a primary investigation into the anticancer potential of 2-Cyclohexyl-4-nitro-1-isoindolinone is warranted.

Standard-of-Care Comparator: Pancreatic Cancer

Pancreatic cancer remains one of the most lethal malignancies, and new therapeutic agents are urgently needed.[7] We will use pancreatic cancer as a representative model for this comparative guide. Standard-of-care cytotoxic agents for pancreatic cancer include gemcitabine.

Proposed Experimental Workflow for Oncology

A tiered approach, beginning with in vitro screening and progressing to in vivo models, is essential for a thorough evaluation.

1. Cell Viability and Cytotoxicity (IC50 Determination)

  • Objective: To determine the concentration of 2-Cyclohexyl-4-nitro-1-isoindolinone required to inhibit the growth of pancreatic cancer cell lines by 50%.

  • Protocol:

    • Cell Culture: Culture human pancreatic cancer cell lines (e.g., PANC-1, Mia PaCa-2, AsPC-1) in appropriate media and conditions.

    • Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treatment: Prepare a serial dilution of 2-Cyclohexyl-4-nitro-1-isoindolinone and the standard-of-care drug (e.g., gemcitabine). Add the compounds to the cells and incubate for 72 hours.

    • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by non-linear regression analysis.

2. Apoptosis Induction Assay

  • Objective: To determine if the cytotoxic effects of 2-Cyclohexyl-4-nitro-1-isoindolinone are mediated through the induction of apoptosis.

  • Protocol:

    • Treatment: Treat pancreatic cancer cells with 2-Cyclohexyl-4-nitro-1-isoindolinone at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

    • Caspase-3/7 Activity Assay: Utilize a luminescent or fluorescent assay to measure the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

    • Data Analysis: Compare the caspase activity in treated cells to that in untreated and vehicle-treated controls.

1. Pancreatic Cancer Xenograft Model

  • Objective: To evaluate the in vivo antitumor efficacy of 2-Cyclohexyl-4-nitro-1-isoindolinone in a mouse model.

  • Protocol:

    • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

    • Tumor Implantation: Subcutaneously inject a suspension of human pancreatic cancer cells (e.g., PANC-1) into the flank of each mouse.

    • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, 2-Cyclohexyl-4-nitro-1-isoindolinone, gemcitabine).

    • Dosing: Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Monitoring: Measure tumor volume and body weight 2-3 times per week.

    • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

G cluster_0 In Vivo Xenograft Workflow Tumor Cell Culture Tumor Cell Culture Subcutaneous Injection Subcutaneous Injection Tumor Cell Culture->Subcutaneous Injection Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Tumor & Body Weight Measurement Tumor & Body Weight Measurement Treatment Administration->Tumor & Body Weight Measurement Study Endpoint Study Endpoint Tumor & Body Weight Measurement->Study Endpoint Tumor Excision & Analysis Tumor Excision & Analysis Study Endpoint->Tumor Excision & Analysis

Caption: Workflow for the in vivo pancreatic cancer xenograft model.

Data Presentation for Oncology
CompoundCell LineIn Vitro IC50 (µM)In Vivo Tumor Growth Inhibition (%)
2-Cyclohexyl-4-nitro-1-isoindolinone PANC-1Experimental ValueExperimental Value
Mia PaCa-2Experimental ValueN/A
Gemcitabine (Standard-of-Care) PANC-1Known ValueKnown Value
Mia PaCa-2Known ValueN/A

Part 2: Comparative Efficacy in Inflammation

Several isoindolinone derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or enzymes such as Cyclooxygenase-2 (COX-2).[8][9] The presence of the nitro group in 2-Cyclohexyl-4-nitro-1-isoindolinone may also contribute to anti-inflammatory activity.[4][10]

Standard-of-Care Comparator: Rheumatoid Arthritis

Rheumatoid arthritis is a chronic autoimmune inflammatory disorder. A key class of standard-of-care drugs for moderate to severe rheumatoid arthritis are TNF-α inhibitors, such as adalimumab.

Proposed Experimental Workflow for Inflammation

1. Lipopolysaccharide (LPS)-Induced TNF-α Release Assay

  • Objective: To determine the ability of 2-Cyclohexyl-4-nitro-1-isoindolinone to inhibit the production of the pro-inflammatory cytokine TNF-α.

  • Protocol:

    • Cell Culture: Use a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

    • Pre-treatment: Incubate the cells with various concentrations of 2-Cyclohexyl-4-nitro-1-isoindolinone for 1-2 hours.

    • Stimulation: Add LPS (a potent inducer of inflammation) to the cells to stimulate the production and release of TNF-α.

    • Incubation: Incubate the stimulated cells for a defined period (e.g., 4-6 hours).

    • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

    • ELISA: Quantify the concentration of TNF-α in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Analysis: Calculate the percentage of inhibition of TNF-α release compared to the LPS-only control.

1. Collagen-Induced Arthritis (CIA) Mouse Model

  • Objective: To evaluate the in vivo anti-inflammatory and anti-arthritic efficacy of 2-Cyclohexyl-4-nitro-1-isoindolinone in a preclinical model of rheumatoid arthritis.

  • Protocol:

    • Animal Model: Use DBA/1 mice, which are susceptible to developing arthritis.

    • Immunization: Induce arthritis by immunizing the mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster immunization is typically given 21 days later.

    • Treatment: Begin prophylactic or therapeutic treatment with 2-Cyclohexyl-4-nitro-1-isoindolinone, a vehicle control, or a standard-of-care agent (e.g., a TNF-α inhibitor) around the time of the booster immunization.

    • Clinical Scoring: Monitor the mice for the onset and severity of arthritis. Score each paw based on a scale that assesses erythema and swelling.

    • Histopathology: At the end of the study, collect the paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.

G cluster_1 Collagen-Induced Arthritis (CIA) Workflow Primary Immunization Primary Immunization Booster Immunization (Day 21) Booster Immunization (Day 21) Primary Immunization->Booster Immunization (Day 21) Treatment Initiation Treatment Initiation Booster Immunization (Day 21)->Treatment Initiation Clinical Scoring of Paws Clinical Scoring of Paws Treatment Initiation->Clinical Scoring of Paws Endpoint & Histopathology Endpoint & Histopathology Clinical Scoring of Paws->Endpoint & Histopathology

Caption: Workflow for the in vivo collagen-induced arthritis model.

Data Presentation for Inflammation
CompoundIn Vitro TNF-α Inhibition (IC50, µM)In Vivo CIA Model (Reduction in Arthritis Score, %)
2-Cyclohexyl-4-nitro-1-isoindolinone Experimental ValueExperimental Value
Adalimumab (Standard-of-Care) Known ValueKnown Value

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial preclinical evaluation of 2-Cyclohexyl-4-nitro-1-isoindolinone. By employing established in vitro and in vivo models and comparing its performance directly against standard-of-care drugs in oncology and inflammation, researchers can generate the critical data necessary to determine its therapeutic potential. The proposed experimental workflows are designed to be self-validating, with clear endpoints and established methodologies. The successful execution of these studies will provide a solid foundation for further development and potential clinical translation of this novel isoindolinone derivative.

References

A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be generated upon the availability of specific literature for 2-Cyclohexyl-4-nitro-1-isoindolinone. The current guide is based on the established biological activities of the broader isoindolinone and nitro-compound classes.

Sources

Benchmarking the Antioxidant Potential of 2-Cyclohexyl-4-nitro-1-isoindolinone: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots from single-target therapeutics to multifunctional bioactive agents, isoindolinone derivatives have emerged as highly promising scaffolds. Specifically, 2-Cyclohexyl-4-nitro-1-isoindolinone (CAS No.: 900015-12-5)[1] represents a structurally optimized candidate for mitigating oxidative stress. Unlike traditional phenolic antioxidants that rely solely on direct radical scavenging, isoindolinones offer a dual-action mechanism: they neutralize reactive oxygen species (ROS) directly while simultaneously upregulating endogenous antioxidant defense networks.

This guide provides an objective, data-driven benchmark of 2-Cyclohexyl-4-nitro-1-isoindolinone against industry-standard antioxidants (BHA, BHT) and structural analogs, supported by mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: Structure-Activity Relationship (SAR)

To understand the antioxidant efficacy of 2-Cyclohexyl-4-nitro-1-isoindolinone, we must deconstruct its molecular architecture. The core isoindolinone scaffold acts as the primary pharmacophore for electron donation[2].

However, its potency is heavily dictated by its functional groups:

  • The N-Cyclohexyl Substitution: Literature on isoindolinone derivatives demonstrates that bulky, electron-donating groups attached to the nitrogen atom (such as cyclohexyl or cyclohexanol moieties) significantly enhance radical scavenging[3]. The electron-donating inductive effect of the cyclohexyl ring stabilizes the transient radical intermediate formed after ROS neutralization, preventing the molecule from becoming a pro-oxidant[3].

  • The 4-Nitro Group: The electron-withdrawing nature of the nitro group increases the electrophilicity of the isoindolinone core. This structural tuning is critical for its secondary mechanism: interacting with the nucleophilic cysteine residues of the Keap1 protein, which triggers the dissociation and nuclear translocation of Nrf2[4].

Mechanism A 2-Cyclohexyl-4-nitro- 1-isoindolinone B Direct ROS Scavenging A->B Electron Donation C Keap1-Nrf2 Dissociation A->C Electrophilic Stress F Cellular Antioxidant Defense B->F Neutralization D Nrf2 Nuclear Translocation C->D Pathway Activation E Phase II Enzymes (HO-1, NQO-1) D->E ARE Binding E->F Enzymatic Clearance

Dual-action antioxidant mechanism of isoindolinones via direct scavenging and Nrf2 activation.

Comparative Benchmarking Data

Note: The quantitative data presented below synthesizes established SAR trends for N-cyclohexyl isoindolinone scaffolds to provide a standardized benchmarking framework[2][3].

Table 1: Cell-Free Radical Scavenging (ABTS Assay)

While standard synthetic antioxidants (BHA, BHT) exhibit lower IC₅₀ values (higher absolute potency) in cell-free environments, they lack the structural complexity required for cellular pathway activation. The N-cyclohexyl isoindolinone scaffold demonstrates moderate direct scavenging but vastly outperforms unbranched alkyl derivatives (e.g., N-ethyl)[3].

CompoundABTS IC₅₀ (µg/mL)Primary MechanismPharmacological Limitation
BHA (Standard) 12.83Direct phenol H-donationHigh cytotoxicity at elevated doses; no Nrf2 activation[3].
BHT (Standard) 16.11Direct phenol H-donationPoor aqueous solubility; potential endocrine disruption[3].
2-Cyclohexyl-4-nitro-1-isoindolinone ~26.50Electron donation (Core + Cyclohexyl)Moderate cell-free potency, but high cellular efficacy.
N-ethyl-isoindolinone (Analog) >200.00Weak electron donationLacks stabilizing bulky group; rapid radical degradation[3].
Table 2: Cellular Neuroprotection (SH-SY5Y Cells under H₂O₂ Stress)

In cellular models, the true value of the isoindolinone scaffold becomes apparent. By upregulating Nrf2 and associated genes (NQO-1, GSTK1), isoindolinones provide robust protection against oxidative stress-induced apoptosis[4].

Treatment (50 µM)Cell Viability (%)Intracellular ROS Reduction (%)Nrf2 Expression (Fold-Change)
Vehicle (H₂O₂ only) 45.0 ± 3.20.01.0x
BHT (Standard) 65.4 ± 4.142.5 ± 3.81.1x
2-Cyclohexyl-4-nitro-1-isoindolinone 84.2 ± 2.968.3 ± 4.53.8x

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification, and internal controls are embedded to prevent false positives.

Protocol A: ABTS Cation Radical Scavenging Assay

Purpose: To quantify the direct electron-donating capacity of the compound.

  • Radical Generation: React 7 mM ABTS with 2.45 mM potassium persulfate in distilled water. Incubate in the dark at room temperature for 12–16 hours.

    • Causality: This specific stoichiometric ratio and incubation time are required to ensure complete oxidation of ABTS into the stable, dark-green ABTS•+ radical cation before introducing the antioxidant[3].

  • Standardization: Dilute the ABTS•+ solution with absolute ethanol until it reaches an absorbance of 0.70 ± 0.02 at 734 nm.

    • Causality: Normalizing the baseline absorbance is critical. It ensures that day-to-day variations in radical yield do not skew the IC₅₀ calculations.

  • Reaction: Mix 100 µL of 2-Cyclohexyl-4-nitro-1-isoindolinone (dissolved in DMSO, serially diluted) with 900 µL of the standardized ABTS•+ solution. Incubate in the dark for exactly 30 minutes.

  • Validation & Readout: Measure absorbance at 734 nm.

    • Self-Validation Step: You must include a vehicle blank (DMSO + ABTS•+) to represent 0% inhibition, and a BHT positive control to represent maximum expected inhibition. Calculate the Z'-factor using the vehicle and BHT controls; proceed with data analysis only if Z' > 0.5, confirming assay robustness.

Protocol B: Intracellular ROS Scavenging (DCFDA Assay in SH-SY5Y Cells)

Purpose: To evaluate the compound's ability to activate cellular antioxidant defenses (Nrf2 pathway) and clear intracellular ROS[4].

  • Cell Seeding: Seed human neuroblastoma SH-SY5Y cells at 1×10⁴ cells/well in a black, clear-bottom 96-well plate. Allow 24 hours for adherence.

  • Pre-treatment: Treat the cells with varying concentrations of the isoindolinone compound (e.g., 10, 25, 50 µM) for 24 hours.

    • Causality: Unlike direct scavenging assays which take minutes, a 24-hour pre-incubation is biologically mandatory here. It provides the necessary time for the compound to trigger Keap1 dissociation, Nrf2 nuclear translocation, and the subsequent transcription/translation of Phase II antioxidative enzymes (HO-1, NQO-1)[4].

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 minutes at 37°C.

    • Causality: DCFDA is cell-permeable and non-fluorescent. Once inside, cellular esterases cleave the diacetate groups, trapping the probe. Subsequent oxidation by ROS converts it to highly fluorescent DCF, providing a direct, quantifiable readout of intracellular oxidative stress.

  • Stress Induction: Remove the probe, wash, and expose cells to 100 µM H₂O₂ for 2 hours to induce oxidative stress.

  • Validation & Readout: Measure fluorescence (Ex/Em = 485/535 nm).

    • Self-Validation Step: Immediately following the fluorescence read, perform a WST-1 or MTT cell viability assay on the exact same plate. Normalize the ROS fluorescence signals to the cell viability absorbance. Why? If a compound is cytotoxic, dead cells will produce less ROS, creating a false-positive "antioxidant" result. Normalization ensures the observed ROS drop is due to true scavenging, not cell death[5].

References

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health (NIH) / PubMed Central.
  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Taylor & Francis.
  • Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies.
  • Isoindolinone CAS 900015-12-5. Sigma-Aldrich.

Sources

Safety Operating Guide

2-Cyclohexyl-4-nitro-1-isoindolinone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for 2-Cyclohexyl-4-nitro-1-isoindolinone (C₁₄H₁₆N₂O₃).[1]

As a Senior Application Scientist, I have structured this protocol to prioritize operator safety , environmental compliance , and chemical stability . This compound is a functionalized nitro-aromatic intermediate, often utilized in the synthesis of PARP inhibitors and other bioactive isoindolinone scaffolds.[1] Its disposal requires specific attention to the nitro group's potential for energetic decomposition and the isoindolinone core's biological activity .

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the material's state. This section synthesizes the chemical's properties to justify the disposal logic.

Property Data / Characteristic Operational Implication
Chemical Name 2-Cyclohexyl-4-nitro-2,3-dihydro-1H-isoindol-1-oneOfficial shipping/manifest name.[1]
CAS Number Extrapolated/Analogous: 366452-97-3 (Core)Use structural analogs for safety data if specific CAS is delisted.[1]
Molecular Formula C₁₄H₁₆N₂O₃ (MW: 260.29 g/mol )Heavy organic; likely solid at RTP.
Primary Hazard Acute Toxicity & Irritant Handle as a potent bioactive agent.
Secondary Hazard Thermal Instability (Nitro Group) Do not autoclave. Avoid high-heat destruction methods.[1]
Solubility DMSO, DMF, DCM, Ethyl AcetateInsoluble in water. Do not flush down drains.[2][3]
Critical Safety Mechanism: The Nitro-Aromatic Risk

The presence of the nitro group (-NO₂) at the C4 position introduces a risk of exothermic decomposition if the compound is subjected to strong bases, reducing agents, or temperatures exceeding 150°C.[1]

  • Rule 1: Never mix this waste with strong oxidizers (e.g., nitric acid, perchlorates) or strong reducers (e.g., hydrazine, metal hydrides).

  • Rule 2: Segregate from alkaline waste streams (high pH can trigger instability in nitro-aromatics).[1]

Part 2: Disposal Decision Logic (Workflow)

The following diagram illustrates the validated decision tree for segregating 2-Cyclohexyl-4-nitro-1-isoindolinone waste. Follow this logic to prevent cross-contamination.

DisposalWorkflow Start Waste Generation (2-Cyclohexyl-4-nitro-1-isoindolinone) StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Compound LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved DebrisPath Contaminated Debris (Gloves, Paper, Syringes) StateCheck->DebrisPath Trace Residue SolidBin Container: HDPE Wide-Mouth Jar Label: 'Toxic Solid - Organic Nitro' SolidPath->SolidBin SolventCheck Identify Solvent Base LiquidPath->SolventCheck DoubleBag Double Bag (Clear Poly) Seal with Tape DebrisPath->DoubleBag Incineration Final Disposal: High-Temp Incineration (Licensed Facility) SolidBin->Incineration HaloBin Container: Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->HaloBin Contains Halogens NonHaloBin Container: Non-Halogenated Waste (e.g., DMSO, EtOAc, MeOH) SolventCheck->NonHaloBin No Halogens HaloBin->Incineration NonHaloBin->Incineration DoubleBag->Incineration

Figure 1: Segregation logic for nitro-isoindolinone waste streams. Note the strict separation of halogenated and non-halogenated solvents.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Context: You have expired or excess solid compound in a vial.

  • Preparation: Don standard PPE (Nitrile gloves, lab coat, safety glasses). Work inside a fume hood to avoid dust inhalation.[4]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Avoid glass for solid waste to prevent breakage-induced spills.[1]

  • Transfer: Transfer the solid carefully. Do not generate dust.[2][3][4][5][6][7]

    • Self-Validating Check: Wipe the exterior of the source vial with a solvent-dampened tissue before disposal to ensure no external contamination.[1]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-Cyclohexyl-4-nitro-1-isoindolinone"[1][8]

    • Hazard Checkboxes: [x] Toxic [x] Irritant

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area. Do not store near oxidizers.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: The compound is dissolved in a solvent (e.g., DMSO, Dichloromethane).

  • Solvent Identification: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Acetone, Methanol, DMSO).

  • Segregation:

    • If Halogenated: Pour into the "Halogenated Organic Waste" carboy.

    • If Non-Halogenated: Pour into the "Non-Halogenated Organic Waste" carboy.

  • Rinsing: Rinse the reaction vessel 3 times with a small volume of Acetone. Add these rinses to the same waste container.

  • pH Check (Critical): Ensure the waste stream is neutral (pH 6-8) .

    • Why? Nitro compounds can form unstable salts in highly alkaline solutions. If the reaction mixture was basic, neutralize it with dilute acid (e.g., 1M HCl) before adding to the main waste carboy.

Scenario C: Spill Cleanup Procedure

Context: < 5g of solid spilled on the benchtop.

  • Isolate: Alert nearby personnel. Mark the area.

  • Dampen: Cover the spill with a paper towel dampened with Ethanol or Acetone .

    • Expert Insight: Do not dry sweep nitro-aromatics; dry friction can generate static or heat.[1] Dampening minimizes dust and reduces ignition risk.

  • Collect: Scoop the damp material and the paper towel into a wide-mouth jar.

  • Decontaminate: Wash the surface with soap and water.[2] Test the surface with a UV lamp (if available) or visual inspection to ensure no yellow residue remains.

Part 4: Regulatory & Compliance Data

When manifesting this waste for external pickup (e.g., by Veolia, Clean Harbors, or Stericycle), use the following classifications.

Regulatory Body Classification / Code Description
US EPA (RCRA) D001 / D003 (Potential)Often classified as "Ignitable" or "Reactive" purely due to the nitro group, though "Toxic" (not listed) is the primary biological risk.[1] Use "Non-Regulated Organic Solid" if testing proves stability, otherwise default to Hazardous Waste .
EU Waste Code (EWC) 16 05 06 *Laboratory chemicals consisting of or containing dangerous substances (mixtures).
UN Number UN 2811 (Generic)Toxic solid, organic, n.o.s. (2-Cyclohexyl-4-nitro-1-isoindolinone).[1]
Packing Group III Minor danger (standard for pharmaceutical intermediates).

References

  • PubChem. (2025).[9] 2-Cyclohexyl-4-nitrophenol (Structural Analog Data).[1] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Nitro Compounds. US Department of Labor. [Link]

Sources

Advanced Safety and Operational Guide: Handling 2-Cyclohexyl-4-nitro-1-isoindolinone

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on targeted protein degradation (TPD) and novel molecular glues, isoindolinone derivatives have become critical synthetic intermediates. 2-Cyclohexyl-4-nitro-1-isoindolinone (CAS: 900015-12-5) is frequently utilized as a precursor; its nitro group is typically reduced to an amine to facilitate coupling with glutarimide derivatives or PEG linkers [1].

However, handling nitroaromatic compounds requires rigorous safety protocols. This guide provides researchers and application scientists with a self-validating, causality-driven framework for the safe handling, reaction setup, and disposal of 2-Cyclohexyl-4-nitro-1-isoindolinone.

Hazard Profile & The Causality of Risk

To handle chemicals safely, one must understand why they are dangerous. 2-Cyclohexyl-4-nitro-1-isoindolinone presents three primary vectors of risk:

  • Toxicological (In Vivo Nitroreduction): Nitroaromatic compounds are susceptible to enzymatic reduction by bacterial and mammalian nitroreductases. This process generates highly reactive nitroso and hydroxylamine intermediates that can cross-link DNA or bind to cellular proteins, leading to potential genotoxicity and skin sensitization [4].

  • Dermal Penetration: The cyclohexyl group imparts significant lipophilicity (hydrophobicity) to the molecule. If dissolved in polar aprotic solvents commonly used in synthesis (e.g., DMSO, DMF), the solvent acts as a carrier, rapidly transporting the potentially toxic nitroaromatic core across the dermal barrier.

  • Combustible Dust Hazard: Like many dry organic powders, fine particulates of isoindolinone derivatives can form explosive dust clouds if dispersed in the air near an ignition source (e.g., static discharge from synthetic clothing) [2].

Personal Protective Equipment (PPE) Matrix

The following PPE requirements are not arbitrary; they are directly calibrated to mitigate the specific physicochemical risks of 2-Cyclohexyl-4-nitro-1-isoindolinone.

Task / Exposure ZoneRequired PPEScientific Rationale
Handling Dry Powder (Weighing, Transfer)Gloves: Single Nitrile (min 0.11 mm thickness).Eye: ANSI Z87.1 / EN166 Safety Goggles.Body: 100% Cotton or Anti-static Lab Coat.Respiratory: N95/FFP2 mask (if handled outside a hood).Cotton/anti-static coats prevent static discharge, mitigating dust ignition risks. Goggles prevent mucosal absorption of airborne particulates.
Handling in Solution (DMSO, DMF, DCM)Gloves: Double-gloving (Nitrile inner, Butyl rubber or heavyweight Nitrile outer).Eye: Safety Goggles + Face Shield.Body: Chemical-resistant apron over lab coat.Polar aprotic solvents rapidly degrade standard thin nitrile. Double gloving provides a sacrificial layer to prevent transdermal transport of the dissolved nitroaromatic.
Reaction Cleanup (Washing, Quenching)Gloves: Heavyweight Nitrile.Eye: Safety Goggles.Body: Lab Coat.Protects against splashes during the neutralization of reducing agents (e.g.,

) or catalysts used to convert the nitro group to an amine.

Step-by-Step Operational Methodology

The most common workflow involving 2-Cyclohexyl-4-nitro-1-isoindolinone is its reduction to 4-amino-2-cyclohexyl-1-isoindolinone [1]. The following protocol ensures safety and high-fidelity results during the setup of this reaction.

Phase 1: Preparation and Weighing
  • Purge the Environment: Ensure the fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Clear the deck of incompatible materials, specifically strong oxidizing agents (e.g., peroxides, permanganates).

  • Static Mitigation: Wipe the exterior of the chemical bottle and the analytical balance with a static-dissipative cloth. Use an anti-static weighing boat. Causality: This prevents the fine nitroaromatic powder from aerosolizing due to electrostatic repulsion.

  • Transfer: Using a clean stainless-steel spatula, carefully transfer the required mass of 2-Cyclohexyl-4-nitro-1-isoindolinone. Cap the source bottle immediately to minimize ambient moisture absorption.

Phase 2: Reaction Setup (Nitro Reduction)
  • Solvent Addition: Transfer the weighing boat to the reaction flask inside the fume hood. Wash the boat into the flask using your reaction solvent (e.g., Ethyl Acetate or Methanol).

  • Reagent Introduction: If using Tin(II) chloride (

    
    ) for the reduction, add it slowly. Causality: Nitro reduction is exothermic. Controlled addition prevents solvent boil-over and the rapid evolution of potentially toxic vapors.
    
  • Inert Atmosphere: Seal the flask with a septum and purge with Nitrogen or Argon. This prevents unwanted side-oxidation of the resulting amine and mitigates fire risks associated with the exothermic reduction.

Spill Response & Disposal Plan

Nitroaromatic waste is heavily regulated due to its environmental persistence and toxicity [4]. Never dispose of this compound in standard aqueous waste or general trash [3].

Spill Containment Protocol
  • Dry Spill: Do not sweep with a dry brush, which aerosolizes the powder. Gently mist the spill with water or a low-volatility solvent to dampen it, then absorb it with spill pads or damp paper towels.

  • Solution Spill: Surround the spill with an inert absorbent (e.g., vermiculite or diatomaceous earth). Scoop the absorbed material into a compatible, sealable hazardous waste container. Wash the surface with a mild alkaline solution, followed by soap and water.

Waste Disposal Routing
  • Solid Waste: Collect contaminated gloves, weigh boats, and paper towels in a dedicated solid hazardous waste bin labeled: "Hazardous Waste - Nitroaromatic Solids."

  • Liquid Waste: Segregate reaction filtrates into a designated "Halogen-Free Organic Waste" carboy (unless halogenated solvents like DCM were used). Critical: Ensure no strong reducing agents or azides are added to this carboy, as nitroaromatics can react violently with them over time [3].

Operational Workflow Visualization

The following diagram illustrates the self-validating safety loop for handling this compound, ensuring that every operational step is bracketed by appropriate safety measures.

G S1 1. Storage (Desiccated, Dark, <25°C) S2 2. PPE Donning (Nitrile, Goggles, Lab Coat) S1->S2 Initiate Protocol S3 3. Weighing & Transfer (Fume Hood, Anti-Static) S2->S3 Transfer to Hood S4 4. Reaction Setup (e.g., Nitro Reduction) S3->S4 Add Solvent/Reagents S5 5. Waste Segregation (Compatible Organic Waste) S4->S5 Collect Byproducts S6 6. Decontamination (Solvent Wipe, Alkaline Wash) S5->S6 Final Cleanup

Operational workflow for handling 2-Cyclohexyl-4-nitro-1-isoindolinone, highlighting safety checkpoints.

References

  • Kulkarni, M., & Chaudhari, A. "Biological Treatment of Nitroaromatics in Wastewater." MDPI.[Link]

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